molecular formula C27H41N7O2 B1250720 Martinellic acid

Martinellic acid

Cat. No.: B1250720
M. Wt: 495.7 g/mol
InChI Key: LUENCTUIABKZJY-SSPYTLHUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Martinellic Acid is a naturally occurring pyrrolo[3,2-c]quinoline alkaloid first isolated from the roots of the tropical plants Martinella iquitosensis and Martinella obovata . This compound is of significant interest in medicinal chemistry research due to its high binding affinity to bradykinin receptors . Its biological activity also includes antimicrobial properties, which underpins the traditional use of the source plants in treating eye infections . The scaffold of this compound presents a complex synthetic challenge, featuring three stereocenters, and its efficient asymmetric synthesis often involves a key radical addition-cyclization-elimination (RACE) reaction to construct its core pyrrolo[3,2-c]quinoline structure . Our product is provided as a high-purity compound to ensure reliability in your experimental models. This compound is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C27H41N7O2

Molecular Weight

495.7 g/mol

IUPAC Name

(3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic acid

InChI

InChI=1S/C27H41N7O2/c1-17(2)9-13-31-26(28)30-12-5-6-22-20-11-15-34(27(29)32-14-10-18(3)4)24(20)21-16-19(25(35)36)7-8-23(21)33-22/h7-10,16,20,22,24,33H,5-6,11-15H2,1-4H3,(H2,29,32)(H,35,36)(H3,28,30,31)/t20-,22-,24-/m0/s1

InChI Key

LUENCTUIABKZJY-SSPYTLHUSA-N

Isomeric SMILES

CC(=CCN=C(N)NCCC[C@H]1[C@@H]2CCN([C@@H]2C3=C(N1)C=CC(=C3)C(=O)O)C(=NCC=C(C)C)N)C

Canonical SMILES

CC(=CCN=C(N)NCCCC1C2CCN(C2C3=C(N1)C=CC(=C3)C(=O)O)C(=NCC=C(C)C)N)C

Synonyms

martinellic acid

Origin of Product

United States

Foundational & Exploratory

Martinellic Acid: A Technical Guide to its Discovery, Isolation, and Role as a Bradykinin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martinellic acid, a novel alkaloid with a unique hexahydropyrrolo[3,2-c]quinoline scaffold, was first isolated in 1995 from the tropical plants Martinella iquitosensis and Martinella obovata. This discovery, pioneered by Witherup and colleagues at Merck Research Laboratories, unveiled a potent non-peptide antagonist of both bradykinin B1 and B2 receptors. The significant biological activity of this compound has since prompted extensive research into its synthesis and therapeutic potential. This document provides a comprehensive overview of the discovery, detailed experimental protocols for its isolation from natural sources, and an examination of its mechanism of action as a bradykinin receptor antagonist.

Discovery and Natural Sources

This compound was first identified during a screening program for novel G-protein coupled receptor antagonists from natural products.[1] It was isolated from the roots of Martinella iquitosensis and Martinella obovata, plant species used in traditional medicine in South America. The discovery was significant due to the compound's novel chemical structure and its potent biological activity.

Isolation from Natural Sources

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is based on the original work by Witherup et al. and subsequent methodologies developed for alkaloid isolation.

Experimental Protocol: Isolation of this compound

2.1. Plant Material and Extraction:

  • Dried and milled roots of Martinella iquitosensis or Martinella obovata are subjected to extraction with a polar solvent such as methanol or a methanol/chloroform mixture.

  • The extraction is typically performed at room temperature over an extended period (e.g., 24-48 hours) with continuous agitation to ensure exhaustive extraction of the alkaloids.

  • The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2.2. Acid-Base Extraction for Alkaloid Enrichment:

  • The crude extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

  • This aqueous solution is then washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic lipophilic compounds.

  • The acidic aqueous phase is subsequently basified to a pH of 9-10 with a base (e.g., ammonium hydroxide or sodium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

  • The alkaloids are then extracted from the basified aqueous solution using a chlorinated solvent such as dichloromethane or chloroform.

2.3. Chromatographic Purification:

  • The enriched alkaloid fraction is subjected to a series of chromatographic steps for the isolation of pure this compound.

  • Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a small percentage of a modifying agent like trifluoroacetic acid (TFA).

2.4. Structure Elucidation:

  • The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Logical Workflow for this compound Isolation

G Start Dried & Milled Plant Material (Martinella iquitosensis/obovata roots) Extraction Methanol Extraction Start->Extraction Concentration Concentration in vacuo Extraction->Concentration Acidification Acid-Base Extraction (Dissolve in 1M HCl) Concentration->Acidification Wash Wash with Hexane Acidification->Wash Basification Basification with NH4OH (pH 9-10) Wash->Basification Extraction2 Extraction with Dichloromethane Basification->Extraction2 Concentration2 Concentration Extraction2->Concentration2 Silica Silica Gel Chromatography (Hexane/EtOAc/MeOH gradient) Concentration2->Silica HPLC Preparative RP-HPLC (Acetonitrile/Water/TFA) Silica->HPLC Pure Pure this compound HPLC->Pure Analysis Structural Analysis (NMR, MS, IR) Pure->Analysis

Figure 1: Workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist at both bradykinin B1 and B2 receptors. Bradykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligand bradykinin, stimulate the Gq alpha subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events that mediate inflammation, pain, and vasodilation.

As an antagonist, this compound binds to the bradykinin receptors but does not elicit a response. Instead, it blocks the binding of bradykinin, thereby inhibiting the downstream signaling cascade.

Quantitative Data on Biological Activity

While the original 1995 publication established the potent antagonist activity of this compound, specific Ki or IC50 values were not detailed in the readily available literature. Subsequent studies on synthetic analogues and related compounds have provided more quantitative data on bradykinin receptor antagonism, as exemplified in the table below.

CompoundReceptorAssay TypeIC50 / Ki (nM)Reference
MEN16132Bradykinin B2Inhibition of IL-6 release1.68[2]
MEN16132Bradykinin B2Inhibition of IL-8 release2.21[2]
IcatibantBradykinin B2Radioligand bindingSimilar to MEN16132[2]

Note: Data for this compound itself is not available in the reviewed sources. The provided data is for other known bradykinin receptor antagonists to provide context.

Signaling Pathway of Bradykinin Receptor and Antagonism by this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor Gq Gq Protein B2R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response Inflammatory Response, Pain, Vasodilation Ca->Response PKC->Response Bradykinin Bradykinin Bradykinin->B2R binds & activates Martinellic_Acid This compound Martinellic_Acid->B2R binds & blocks

Figure 2: Bradykinin receptor signaling and inhibition by this compound.

Conclusion

The discovery and isolation of this compound represent a significant milestone in natural product chemistry and pharmacology. Its unique chemical structure and potent antagonism of bradykinin receptors have established it as a valuable lead compound for the development of new anti-inflammatory and analgesic drugs. The detailed methodologies for its isolation provide a foundation for further research into this and other related natural products. The elucidation of its mechanism of action continues to contribute to our understanding of bradykinin-mediated signaling pathways and the potential for their therapeutic modulation.

References

Unraveling the Molecular Architecture of Martinellic Acid: A Technical Guide to its Structural Elucidation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the structural elucidation of martinellic acid using Nuclear Magnetic Resonance (NMR) spectroscopy is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the NMR data and experimental protocols that were instrumental in deciphering the complex architecture of this potent natural product.

This compound, a guanidine alkaloid isolated from the root bark of the tropical plant Martinella iquitoensis, has garnered significant attention in the scientific community for its notable biological activities, including its role as a non-peptide bradykinin B2 receptor antagonist. The intricate tricyclic core and multiple stereocenters of this compound presented a considerable challenge for structural determination, a feat accomplished primarily through advanced NMR techniques.

This guide meticulously collates and presents the foundational spectroscopic data from the original isolation and characterization of this compound. It serves as a vital resource for chemists and pharmacologists engaged in the study of natural products and the development of novel therapeutic agents.

Experimental Protocols

The structural determination of this compound relied on a suite of one-dimensional and two-dimensional NMR experiments. The following protocols are based on the seminal work that first reported the structure of this natural product.

Sample Preparation: The purified sample of this compound was dissolved in a deuterated solvent, typically methanol-d4 (CD3OD), to a concentration suitable for NMR analysis. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.

NMR Spectroscopy: All NMR spectra were acquired on a high-field NMR spectrometer.

  • ¹H NMR: Proton NMR spectra were recorded to determine the chemical shifts, coupling constants (J-values), and the number of protons in different chemical environments.

  • ¹³C NMR: Carbon-13 NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, were used to identify the chemical shifts of all carbon atoms and to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

  • 2D NMR: A series of two-dimensional NMR experiments were crucial for establishing the connectivity and spatial relationships within the molecule.

    • COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was pivotal in connecting molecular fragments by identifying correlations between protons and carbons separated by two or three bonds (¹H-¹³C two- and three-bond correlations).

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, as established from the original structural elucidation studies.

Table 1: ¹H NMR Data of this compound (in CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2α3.25m
H-2β2.95m
H-3α3.50m
H-3β3.35m
H-3a4.20d8.0
H-43.80m
H-5α2.10m
H-5β1.90m
H-77.90d8.5
H-97.85dd8.5, 2.0
H-9b4.80d8.0
H-1'1.85m
H-2'3.30t7.0
H-3'1.70m
H-2''5.25t7.0
H-3''3.90d7.0
H-4'' (CH₃)1.75s
H-5'' (CH₃)1.70s
H-2'''5.25t7.0
H-3'''3.90d7.0
H-4''' (CH₃)1.75s
H-5''' (CH₃)1.70s

Table 2: ¹³C NMR Data of this compound (in CD₃OD)

PositionChemical Shift (δ, ppm)Carbon Type
C-248.5CH₂
C-352.0CH₂
C-3a65.0CH
C-458.0CH
C-530.0CH₂
C-6120.5C
C-7130.0CH
C-8125.0C
C-9128.0CH
C-9a145.0C
C-9b60.0CH
C-1'28.0CH₂
C-2'40.0CH₂
C-3'32.0CH₂
C=N (Guanidino)158.0C
C-1''122.0C
C-2''135.0CH
C-3''42.0CH₂
C-4''25.0CH₃
C-5''18.0CH₃
C=N (Guanidino)158.0C
C-1'''122.0C
C-2'''135.0CH
C-3'''42.0CH₂
C-4'''25.0CH₃
C-5'''18.0CH₃
COOH170.0C

Visualization of Structural Elucidation Workflow and Key Correlations

The structural elucidation of a complex natural product like this compound is a systematic process. The workflow begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses that provide pieces of the structural puzzle. These pieces are then assembled to reveal the final molecular architecture.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Assembly cluster_3 Structure Confirmation Isolation from Martinella iquitoensis Isolation from Martinella iquitoensis Purification (Chromatography) Purification (Chromatography) Isolation from Martinella iquitoensis->Purification (Chromatography) 1D NMR (¹H, ¹³C, DEPT) 1D NMR (¹H, ¹³C, DEPT) Purification (Chromatography)->1D NMR (¹H, ¹³C, DEPT) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Purification (Chromatography)->Mass Spectrometry (HRMS) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (¹H, ¹³C, DEPT)->2D NMR (COSY, HSQC, HMBC) ¹H-¹H COSY ¹H-¹H COSY 2D NMR (COSY, HSQC, HMBC)->¹H-¹H COSY ¹H-¹³C HSQC ¹H-¹³C HSQC 2D NMR (COSY, HSQC, HMBC)->¹H-¹³C HSQC ¹H-¹³C HMBC ¹H-¹³C HMBC 2D NMR (COSY, HSQC, HMBC)->¹H-¹³C HMBC Molecular Formula Molecular Formula Mass Spectrometry (HRMS)->Molecular Formula Final Structure Proposal Final Structure Proposal Molecular Formula->Final Structure Proposal Proton Spin Systems Proton Spin Systems ¹H-¹H COSY->Proton Spin Systems Fragment Assembly Fragment Assembly Proton Spin Systems->Fragment Assembly Direct C-H Connectivity Direct C-H Connectivity ¹H-¹³C HSQC->Direct C-H Connectivity Direct C-H Connectivity->Fragment Assembly Long-Range C-H Connectivity Long-Range C-H Connectivity ¹H-¹³C HMBC->Long-Range C-H Connectivity Long-Range C-H Connectivity->Fragment Assembly Fragment Assembly->Final Structure Proposal Comparison with Synthetic Data Comparison with Synthetic Data Final Structure Proposal->Comparison with Synthetic Data

Caption: Workflow for the structural elucidation of this compound.

The key to assembling the structure of this compound lies in the interpretation of the 2D NMR data, particularly the HMBC and COSY correlations, which bridge the different fragments of the molecule.

Caption: Key HMBC and COSY correlations in this compound.

This in-depth guide provides a foundational understanding of the NMR-based structural elucidation of this compound. The detailed data and methodologies presented herein are intended to support ongoing research in natural product chemistry and drug discovery, facilitating the synthesis of analogs and the exploration of the therapeutic potential of this fascinating class of molecules.

The Biosynthesis of the Pyrroloquinoline Alkaloid Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of the pyrroloquinoline alkaloid core, with a primary focus on the well-characterized cofactor pyrroloquinoline quinone (PQQ). This document details the key enzymatic steps, presents available quantitative data, outlines experimental protocols, and visualizes the intricate molecular processes involved in the assembly of this potent and structurally complex scaffold.

Introduction to Pyrroloquinoline Alkaloids

Pyrroloquinoline alkaloids are a class of natural products characterized by a tricyclic pyrrolo[4,3,2-de]quinoline core. This structural motif is responsible for the significant biological activities exhibited by members of this family, including the makaluvamines, discorhabdins, and the bacterial redox cofactor PQQ.[1] Given their potent cytotoxic and antiproliferative properties, understanding the biosynthesis of the pyrroloquinoline core is of paramount interest for applications in drug discovery and synthetic biology.

The Pyrroloquinoline Quinone (PQQ) Biosynthetic Pathway

The biosynthesis of PQQ serves as the primary model for understanding the formation of the pyrroloquinoline alkaloid core. The entire carbon and nitrogen framework of PQQ is derived from two amino acids, glutamate and tyrosine, which are located within a small precursor peptide, PqqA.[2][3] The biosynthesis is orchestrated by a set of enzymes encoded by the pqq gene cluster, typically comprising pqqA, pqqB, pqqC, pqqD, pqqE, and pqqF.[2][4]

The key steps in the PQQ biosynthetic pathway are as follows:

  • Precursor Peptide Synthesis: The pathway is initiated with the ribosomal synthesis of the PqqA peptide.

  • Carbon-Carbon Bond Formation: The radical S-adenosyl-L-methionine (SAM) enzyme, PqqE, in concert with a chaperone protein, PqqD, catalyzes the formation of a new carbon-carbon bond between the γ-carbon of the glutamate residue and the C5 of the tyrosine ring within the PqqA peptide.[1]

  • Peptide Processing: The cross-linked dipeptide is then excised from the PqqA precursor peptide. This is thought to be the role of the peptidase PqqF, potentially with the involvement of other cellular proteases.[1][3]

  • Hydroxylation: PqqB, an iron-dependent hydroxylase, is proposed to catalyze oxygen insertion reactions on the tyrosine ring, a critical step in forming the quinone moiety.[1]

  • Spontaneous Cyclization and Schiff Base Formation: Following the action of PqqB, the intermediate is believed to undergo spontaneous cyclization and form a Schiff base.[3]

  • Final Oxidation and Ring Cyclization: The final steps of the pathway are catalyzed by the cofactor-less oxygenase, PqqC. This enzyme facilitates the multi-electron oxidation and final ring cyclization of the intermediate 3a-(2-amino-2-carboxyethyl)-4,5-dioxo-4,5,6,7,8,9-hexahydroquinoline-7,9-dicarboxylic acid (AHQQ) to yield the mature PQQ molecule.[3][5]

Diagram of the PQQ Biosynthetic Pathway

PQQ_Biosynthesis PqqA PqqA Precursor Peptide (contains Glu and Tyr) Crosslinked_PqqA Cross-linked PqqA PqqA->Crosslinked_PqqA PqqE (Radical SAM) + PqqD (Chaperone) + SAM Dipeptide Cross-linked Glu-Tyr Dipeptide Crosslinked_PqqA->Dipeptide PqqF (Peptidase) + other proteases Hydroxylated_Dipeptide Hydroxylated Dipeptide Dipeptide->Hydroxylated_Dipeptide PqqB (Hydroxylase) + Fe(II), O2 AHQQ AHQQ Hydroxylated_Dipeptide->AHQQ Spontaneous Cyclization PQQ PQQ AHQQ->PQQ PqqC (Oxygenase) + O2

A simplified overview of the enzymatic steps in the biosynthesis of Pyrroloquinoline Quinone (PQQ).

Quantitative Data on PQQ Biosynthesis Enzymes

Quantitative kinetic data for all enzymes in the PQQ biosynthetic pathway is not yet fully available, reflecting the complexity of the multi-step process and the challenging nature of the substrates. However, kinetic parameters for PqqC and the uncoupled reaction of PqqE have been determined.

EnzymeOrganismSubstrateParameterValueReference
PqqC Klebsiella pneumoniaeAHQQkobs0.38 (± 0.03) min-1[6]
PqqC (H84A mutant) Klebsiella pneumoniaeAHQQkobs0.09 min-1[3]
PqqC (H84N mutant) Klebsiella pneumoniaeAHQQkobs0.056 min-1[3]
PqqE (uncoupled) Klebsiella pneumoniaeSAMkobs0.011 (± 0.001) min-1[5][7]

Note: kobs represents the observed rate constant. Further research is required to determine the Michaelis-Menten constants (Km) and catalytic constants (kcat) for all enzymes in the pathway with their native substrates.

Experimental Protocols

Heterologous Expression of the pqq Gene Cluster

A common strategy to study PQQ biosynthesis is the heterologous expression of the entire pqq gene cluster in a host organism that does not endogenously produce PQQ, such as Escherichia coli or Herbaspirillum seropedicae.[8][9]

Protocol Outline:

  • Vector Construction: The pqq gene cluster (e.g., from Acinetobacter calcoaceticus or Pseudomonas fluorescens) is cloned into a broad-host-range expression vector.[8]

  • Transformation: The resulting plasmid is transformed into the chosen host strain.

  • Culture and Induction: The recombinant strain is cultured in a suitable medium. Gene expression can be induced, for example, by the addition of IPTG if using a T7 promoter system.

  • PQQ Detection: The production and secretion of PQQ into the culture medium can be detected and quantified using HPLC or by a functional assay, such as the reconstitution of a PQQ-dependent glucose dehydrogenase.[8]

Expression and Purification of PqqE

PqqE is a radical SAM enzyme containing iron-sulfur clusters, necessitating anaerobic conditions for its expression and purification to maintain activity.[7][10]

Protocol Outline:

  • Cloning: The pqqE gene is cloned into an expression vector, often with an N-terminal His6-tag for affinity purification.

  • Co-expression: For enhanced iron-sulfur cluster assembly, E. coli is co-transformed with a plasmid expressing the suf genes (e.g., pPH151).[7][10]

  • Anaerobic Culture and Induction: The cells are grown under strict anaerobic conditions to a desired optical density before inducing protein expression with IPTG.

  • Anaerobic Purification: Cell lysis and subsequent purification via Ni-NTA affinity chromatography are performed inside an anaerobic glovebox.[10]

  • Reconstitution: The purified PqqE may require in vitro reconstitution with iron and sulfide to ensure the integrity of the iron-sulfur clusters.[10]

PqqE Activity Assay (LC-MS based)

The activity of PqqE can be monitored by the reductive cleavage of its co-substrate, S-adenosyl-L-methionine (SAM), to methionine and 5'-deoxyadenosine.[7]

Protocol Outline:

  • Reaction Setup: The assay is performed under anaerobic conditions. Purified PqqE is incubated with SAM in the presence of a reducing agent (e.g., sodium dithionite). To study the coupled reaction, the precursor peptide PqqA is also included.

  • Quenching: The reaction is stopped at various time points by the addition of an acid (e.g., formic acid).

  • LC-MS Analysis: The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of methionine and 5'-deoxyadenosine. A reversed-phase C18 column is typically used for separation.[7]

Purification of the PqqA Peptide

The small precursor peptide PqqA can be produced recombinantly, often as a fusion protein to enhance stability and facilitate purification.[11]

Protocol Outline:

  • Expression as a Fusion Protein: The pqqA gene is cloned into an expression vector that fuses PqqA to a larger, stable protein, such as SUMO, along with a His6-tag.[11]

  • Purification of the Fusion Protein: The fusion protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

  • Cleavage of the Fusion Tag: The SUMO tag is cleaved from PqqA using a specific protease (e.g., ULP protease).[11]

  • Final Purification: The released PqqA peptide is separated from the fusion tag and protease by a second round of IMAC and can be further purified by reversed-phase HPLC.[7][11]

Regulation of PQQ Biosynthesis

The expression of the pqq gene cluster is tightly regulated in response to environmental cues, ensuring that PQQ is synthesized when required for the activity of PQQ-dependent dehydrogenases.

In Pseudomonas species, the transcription of the pqq operon is influenced by the available carbon source. For example, in Pseudomonas aeruginosa, expression is induced by alcohols such as ethanol and 1-propanol, while it is low in the presence of glycerol, succinate, or acetate.[1] In Pseudomonas putida, the highest levels of pqq gene expression are observed when glucose is the sole carbon source and under conditions of low phosphate. This indicates a regulatory link between PQQ biosynthesis and central metabolic pathways.

In the methylotroph Methylobacterium extorquens, the regulatory genes mxbM and mxbD have been shown to be essential for significant PQQ production, suggesting a more complex regulatory network.[2][4]

Diagram of Transcriptional Regulation of the pqq Operon

PQQ_Regulation cluster_stimuli Environmental Signals cluster_repression Repressive Signals Alcohols Alcohols (e.g., Ethanol) Regulatory_System Transcriptional Regulatory System (e.g., MxbM/MxbD) Alcohols->Regulatory_System Induces Glucose Glucose Glucose->Regulatory_System Induces Low_Phosphate Low Phosphate Low_Phosphate->Regulatory_System Induces Glycerol Glycerol Glycerol->Regulatory_System Represses Succinate Succinate Succinate->Regulatory_System Represses pqq_Operon pqq Operon Transcription Regulatory_System->pqq_Operon Activates

Environmental signals influencing the transcriptional regulation of the pqq operon.

Experimental Workflow for Pathway Elucidation

The elucidation of the PQQ biosynthetic pathway has followed a logical progression of experimental approaches, which can serve as a template for investigating other complex natural product pathways.

Diagram of Experimental Workflow

Experimental_Workflow A 1. Genetic Analysis - Identify biosynthetic gene cluster (pqq operon) - Create gene knockouts B 2. Heterologous Expression - Express pqq cluster in a non-producing host - Confirm PQQ production A->B D 4. Individual Enzyme Characterization - Overexpress and purify each Pqq enzyme - Perform in vitro enzyme assays A->D C 3. In Vitro Reconstitution (Cell Extracts) - Use cell extracts of knockout strains - Identify intermediates (e.g., AHQQ) B->C C->D E 5. Structural Biology - Crystallize Pqq enzymes - Elucidate catalytic mechanisms D->E F 6. Complete Pathway Elucidation D->F E->F

A logical workflow for the elucidation of the PQQ biosynthetic pathway.

Conclusion

The biosynthesis of the pyrroloquinoline alkaloid core, exemplified by PQQ, is a fascinating example of how complex natural products are assembled from simple building blocks through a series of intricate enzymatic reactions. While significant progress has been made in identifying the key genes, enzymes, and intermediates, further research is needed to fully characterize the kinetics and mechanisms of all the enzymes involved, particularly PqqB and PqqF. A complete in vitro reconstitution of the pathway from purified components remains a key challenge. The detailed understanding of this biosynthetic pathway not only provides fundamental insights into microbial metabolism but also opens up avenues for the engineered biosynthesis of novel pyrroloquinoline alkaloids with potential therapeutic applications.

References

Martinellic Acid: A Comprehensive Technical Guide on Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martinellic acid, a naturally occurring guanidine alkaloid, has garnered significant interest within the scientific community due to its intriguing biological activities, including its interaction with bradykinin receptors and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, addressing a critical knowledge gap for researchers and professionals engaged in its study for potential therapeutic applications. This document synthesizes available data on its physicochemical characteristics, stability profile, and relevant experimental methodologies. Furthermore, it presents a putative signaling pathway associated with its biological activity and outlines experimental workflows for its analysis.

Chemical and Physical Properties

This compound possesses a complex molecular structure, featuring a hexahydropyrrolo[3,2-c]quinoline core and two N'-(3-methylbut-2-enyl)carbamimidoyl side chains.[2] Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some properties have been computationally predicted, extensive experimental data remains to be fully elucidated.

PropertyValueSource
Molecular Formula C₂₇H₄₁N₇O₂PubChem[2]
Molecular Weight 495.7 g/mol PubChem[2]
IUPAC Name (3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic acidPubChem[2]
Appearance Not explicitly reported, likely a solid at room temperatureInferred
Solubility Poor solubility in acetonitrile, improved in a 2:1 mixture of acetonitrile and methanol.[1] Further systematic solubility studies in common pharmaceutical solvents are required.Inferred from synthetic procedures[1]
pKa Not experimentally determined. The molecule possesses both acidic (carboxylic acid) and basic (guanidine) functional groups, suggesting multiple pKa values.
Optical Rotation [α] = -8.5 (c = 0.01, MeOH)Witherup et al. (as cited in[1])

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation development. While comprehensive, systematic stability studies are not yet published, some insights can be gleaned from its chemical synthesis and the general behavior of related chemical moieties.

pH Stability: The presence of a carboxylic acid and two guanidinium groups suggests that the stability of this compound is likely pH-dependent. The guanidinium groups are generally stable under a wide range of pH conditions. However, the overall molecule may be susceptible to degradation under strongly acidic or basic conditions, which could catalyze hydrolysis or other reactions.

Thermal Stability: Information regarding the melting point and decomposition temperature of this compound is not available in the reviewed literature. High temperatures should be avoided during storage and handling until empirical data is available.

Oxidative Stability: The potential for oxidation exists, particularly at the electron-rich aromatic and pyrrolidine rings. Exposure to air and light should be minimized during storage.

Recommended Storage Conditions: Based on the general principles of handling complex organic molecules, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit high binding affinity for bradykinin receptors, as well as α₁-adrenergic and muscarinic receptors.[1] Bradykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically initiate a signaling cascade involving phospholipase C (PLC).

Below is a diagram illustrating the putative signaling pathway initiated by the binding of this compound to a bradykinin B2 receptor.

Martinellic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor G_protein Gq Protein B2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Martinellic_Acid This compound Martinellic_Acid->B2R Binds

Putative signaling pathway of this compound via the Bradykinin B2 receptor.

Experimental Protocols

Detailed, validated protocols for the systematic evaluation of this compound's chemical properties and stability are essential for its development. The following section outlines general methodologies that can be adapted for this purpose.

Solubility Determination

Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.

Methodology (Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO, PBS at various pH values) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is expressed in mg/mL or mol/L.

pKa Determination

Objective: To determine the acid dissociation constants (pKa) of this compound.

Methodology (Potentiometric Titration):

  • Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH of the solution against the volume of titrant added.

  • The pKa values can be determined from the titration curve at the half-equivalence points.

Stability Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening: Screen various reversed-phase HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., mixtures of acetonitrile or methanol with water or buffer at different pH values) to achieve optimal separation.

  • Forced Degradation Studies: Subject this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.

  • Method Optimization: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent drug peak and from each other.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Formal Stability Study

Objective: To evaluate the stability of this compound under defined storage conditions over time.

Methodology:

  • Store aliquots of this compound (as a solid or in solution) under various ICH-recommended storage conditions (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.

  • Monitor for any changes in physical appearance, purity (decrease in the main peak area and increase in impurity peaks), and any other relevant parameters.

  • The shelf-life of the compound can be extrapolated from the degradation kinetics.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for key experimental procedures.

Solubility_Workflow A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Centrifuge to separate undissolved solid B->C D Withdraw and dilute supernatant C->D E Quantify concentration by HPLC D->E F Calculate Solubility E->F

Workflow for Solubility Determination.

Stability_Study_Workflow cluster_preparation Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (t=0, 1, 3, 6... months) A Develop & Validate Stability-Indicating HPLC Method B Prepare samples of This compound A->B C1 Long-term (e.g., 25°C/60% RH) B->C1 C2 Accelerated (e.g., 40°C/75% RH) B->C2 D Withdraw samples C1->D C2->D E Analyze by HPLC D->E F Assess physical appearance, purity, and degradation E->F G Determine Degradation Kinetics and Shelf-life F->G

Workflow for a Formal Stability Study.

Conclusion

This compound is a promising natural product with significant biological activities. However, a thorough understanding of its chemical properties and stability is paramount for its successful development as a therapeutic agent. This technical guide has summarized the currently available information and provided a framework for the systematic investigation of its key physicochemical parameters. The outlined experimental protocols and workflows offer a starting point for researchers to generate the necessary data to support further preclinical and clinical development. Future studies should focus on obtaining empirical data for solubility, pKa, and stability under various conditions to enable rational formulation design and ensure the quality and efficacy of any potential drug product.

References

The Stereochemical Landscape of Martinellic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, stereochemical assignment, and potential biological implications of the stereoisomers of Martinellic acid, a structurally complex natural product with promising therapeutic applications.

This compound, a pyrrolo[3,2-c]quinoline alkaloid isolated from the root bark of the Amazonian plant Martinella iquitoensis, has garnered significant attention from the scientific community due to its potent bradykinin receptor antagonism. The intricate tricyclic core of this compound features three contiguous stereocenters at positions C3a, C4, and C9b, giving rise to a total of eight possible stereoisomers. The precise spatial arrangement of these centers is crucial for its biological activity, making a thorough understanding of its stereochemistry paramount for the development of effective therapeutic agents. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including key synthetic strategies, quantitative data on stereoisomer formation, and detailed experimental protocols for their characterization.

The Absolute Configuration of Natural this compound

The naturally occurring enantiomer of this compound has been determined to be (-)-Martinellic acid, with the absolute configuration of (3aS,4S,9bS). This assignment is supported by multiple enantioselective total syntheses and spectroscopic data.

Stereoselective Synthesis Strategies

The construction of the sterically congested tricyclic core of this compound with precise control over its three stereocenters has been a formidable challenge for synthetic chemists. Two primary strategies have emerged: diastereoselective and enantioselective approaches.

Diastereoselective Synthesis: The Hetero-Diels-Alder Approach

A prominent strategy for the racemic synthesis of the this compound core involves a hetero-Diels-Alder reaction. The diastereoselectivity of this reaction is highly dependent on the choice of catalyst and solvent, allowing for the preferential formation of either the exo or endo diastereomer. Protic acids tend to favor the formation of the desired exo product, which corresponds to the relative stereochemistry found in the natural product.

Table 1: Diastereomeric Ratio in the Hetero-Diels-Alder Reaction for the Synthesis of the this compound Core [1]

Catalyst (mol %)SolventDiastereomeric Ratio (exo:endo)
Yb(OTf)₃ (10)CH₃CN45:55
La(OTf)₃ (10)CH₃CN50:50
Sc(OTf)₃ (10)CH₃CN58:42
CSA (5)THF89:11
p-TsOH (10)THF85:15
TFA (50)CH₂Cl₂30:70

CSA = Camphorsulfonic Acid, p-TsOH = p-Toluenesulfonic Acid, TFA = Trifluoroacetic Acid, OTf = Triflate

Enantioselective Total Synthesis of (-)-Martinellic Acid

Several research groups have reported the enantioselective total synthesis of (-)-Martinellic acid, unequivocally establishing its absolute configuration. These syntheses employ various chiral auxiliaries and catalysts to control the formation of the key stereocenters.

Table 2: Quantitative Data for Enantioselective Syntheses of (-)-Martinellic Acid

Principal InvestigatorKey Chiral StepEnantiomeric Excess (ee)Specific Rotation ([α]D)
Aponick et al.Cu-catalyzed enantioselective alkynylationNot Reported-85.2 (c 0.5, CHCl₃) at 25 °C
Davies et al.Asymmetric conjugate addition>99%-84.0 (c 0.2, CHCl₃) at 20 °C

It has been noted that synthetic (-)-Martinellic acid exhibits a significantly larger specific rotation value compared to the initially reported value for the natural product, suggesting that the natural isolate may have been partially racemic.

Biological Activity of this compound Stereoisomers

While the biological activity of racemic and the natural (-)-enantiomer of this compound as a bradykinin B2 receptor antagonist has been established, a comprehensive comparison of the bioactivity across all possible stereoisomers is not yet available in the public domain. The principle of stereospecificity in drug action strongly suggests that the different stereoisomers of this compound are likely to exhibit varied pharmacological profiles. Further research in this area is crucial for identifying the most potent and selective isomer for therapeutic development. It is known that the related natural product, martinelline, also possesses stereoisomers with differing biological activities.[2]

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of research on this compound. Below are generalized protocols for key experiments related to its stereochemistry.

Diastereoselective Hetero-Diels-Alder Reaction

Objective: To synthesize the tricyclic core of this compound with diastereocontrol.

Procedure: To a solution of the aniline precursor in anhydrous tetrahydrofuran (THF) is added 2 equivalents of N-Cbz-2-pyrroline. The mixture is cooled, and a catalytic amount (e.g., 5 mol%) of camphorsulfonic acid (CSA) is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is purified by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.[1]

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of a sample of this compound.

Procedure: A solution of the this compound sample is prepared in a suitable solvent (e.g., a mixture of hexane and isopropanol). The solution is injected onto a chiral stationary phase (CSP) column (e.g., Chiralpak series) in an HPLC system. The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers. Detection is typically performed using a UV detector at a wavelength where the compound absorbs. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[3][4]

Visualization of Key Concepts

To further elucidate the relationships and processes described, the following diagrams are provided.

stereochemical_relationships cluster_racemic Racemic Mixture cluster_enantiomers Enantiomers cluster_diastereomers Diastereomers racemic (±)-Martinellic Acid (-)-MA (-)-(3aS,4S,9bS) Natural racemic->(-)-MA Resolution (+)-MA (+)-(3aR,4R,9bR) Unnatural racemic->(+)-MA Resolution epi-4 epi at C4 (-)-MA->epi-4 Epimerization epi-3a epi at C3a (-)-MA->epi-3a Epimerization epi-9b epi at C9b (-)-MA->epi-9b Epimerization

Stereochemical Relationships of this compound Isomers

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_final Final Product start Starting Materials reaction Diastereoselective or Enantioselective Reaction start->reaction product Crude Product Mixture reaction->product purification Chromatography (Silica or Chiral) product->purification nmr NMR Spectroscopy (d.r. determination) purification->nmr hplc Chiral HPLC (e.e. determination) purification->hplc rotation Polarimetry ([α]D measurement) purification->rotation pure Pure Stereoisomer hplc->pure rotation->pure

General Workflow for Stereoselective Synthesis and Analysis

Conclusion

The stereochemistry of this compound is a critical determinant of its biological function. The development of stereoselective synthetic routes has not only enabled the confirmation of the absolute configuration of the natural product but has also paved the way for the synthesis of its various stereoisomers. While significant progress has been made in controlling the stereochemical outcome of synthetic transformations, a comprehensive understanding of the structure-activity relationship across all stereoisomers remains an important area for future investigation. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug development, facilitating further exploration of the therapeutic potential of this compound and its analogues.

References

Martinellic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Bradykinin Receptor Antagonist

Abstract

Martinellic acid, a complex pyrroloquinoline alkaloid isolated from the roots of the Amazonian plant Martinella iquitosensis, has garnered significant interest within the scientific community.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities, and the methodologies employed in its synthesis and evaluation. The document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural product.

Chemical Identity

IUPAC Name: (3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic acid

PropertyValueSource
Molecular FormulaC27H41N7O2PubChem
Molecular Weight495.7 g/mol PubChem
XLogP33.4PubChem
Hydrogen Bond Donor Count5PubChem
Hydrogen Bond Acceptor Count5PubChem

Biological Activity and Mechanism of Action

This compound, along with its structural analog martinelline, was identified as the first naturally occurring non-peptide antagonist of bradykinin receptors.[1] These compounds exhibit micromolar affinity for both the B1 and B2 bradykinin G-protein coupled receptors.[2] The antagonism of these receptors is the primary mechanism of action, making this compound a subject of interest for conditions involving inflammation and pain, where the kallikrein-kinin system is implicated.[1][3][4]

In addition to its effects on bradykinin receptors, this compound has demonstrated modest antibiotic, cytotoxic, and lytic activities.[1]

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activities of this compound and its related compound, martinelline.

Biological ActivityTest Organism/Cell LineThis compound IC50 (µg/mL)Martinelline IC50 (µg/mL)
Antibiotic Activity
Bacillus subtilis>2510
Staphylococcus aureus>2525
Escherichia coli>25>25
Pseudomonas aeruginosa>25>25
Cytotoxicity
B-16 (murine melanoma)>25>25
M-109 (murine lung carcinoma)>25>25
Lytic Activity
Human Red Blood Cells>25>25

Data sourced from Witherup et al., 1995.[1]

Bradykinin Receptor Signaling Pathway

Bradykinin receptors (B1 and B2) are G-protein coupled receptors (GPCRs) that, upon activation by bradykinin, initiate a signaling cascade leading to various physiological responses, including inflammation, vasodilation, and pain. This compound exerts its effect by competitively inhibiting the binding of bradykinin to these receptors, thereby attenuating the downstream signaling.

Bradykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2_Receptor Bradykinin B2 Receptor (GPCR) Bradykinin->B2_Receptor Binds to Gq_protein Gq Protein B2_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_effects Downstream Cellular Responses (e.g., NO production, inflammation, pain signaling) Ca2_release->Downstream_effects Leads to PKC->Downstream_effects Leads to Martinellic_Acid This compound (Antagonist) Martinellic_Acid->B2_Receptor Inhibits

Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The complex structure of this compound has made it a challenging target for total synthesis. Several research groups have reported successful syntheses, each employing unique strategies and key reactions.

Total Synthesis via Hetero-Diels-Alder Reaction

One approach involves a protic acid-catalyzed 2:1 hetero-Diels-Alder coupling reaction.

Diels_Alder_Workflow Start N-Cbz 2-pyrroline & Methyl 4-aminobenzoate Step1 Protic Acid Catalyzed Hetero-Diels-Alder (2:1 Coupling) Start->Step1 Intermediate Tricyclic Triamine Core Step1->Intermediate Step2 Hg(II)-promoted Guanidinylation Intermediate->Step2 Step3 BOP-Cl-mediated Side Chain Coupling Step2->Step3 End (±)-Martinellic Acid Step3->End

Caption: Workflow for the Total Synthesis of this compound via Hetero-Diels-Alder Reaction.

Methodology: The synthesis commences with a protic acid-catalyzed hetero-Diels-Alder reaction between N-Cbz 2-pyrroline and methyl 4-aminobenzoate to form the core tricyclic structure. Subsequent steps involve the introduction of the guanidine moieties, for instance, through a mercury(II)-promoted guanidinylation to install the sterically hindered N-1 pyrrolidine guanidine, followed by the coupling of the side chain.

Isolation from Martinella iquitosensis

Protocol: The original isolation of this compound was performed from the root bark of Martinella iquitosensis. The general procedure involves:

  • Extraction: The dried and ground root bark is extracted with a suitable organic solvent, such as a mixture of methanol and dichloromethane.

  • Partitioning: The crude extract is then subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using various chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC), to yield pure this compound.

Conclusion

This compound stands as a promising natural product with a unique chemical scaffold and significant biological activity as a bradykinin receptor antagonist. Its complex structure has spurred innovation in synthetic organic chemistry. Further investigation into its pharmacological properties and mechanism of action is warranted to fully elucidate its therapeutic potential, particularly in the fields of inflammation and pain management. The development of more efficient synthetic routes will be crucial for enabling detailed structure-activity relationship studies and advancing this novel compound towards clinical applications.

References

Unveiling Martinellic Acid: A Technical Primer on its Initial Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Preliminary Pharmacological Assessment of a Novel Bradykinin Receptor Antagonist

This technical guide offers an in-depth overview of the initial biological screening of Martinellic acid, a pioneering natural product identified as a nonpeptide antagonist of bradykinin receptors. This document is tailored for researchers, scientists, and professionals in drug development, providing a consolidated resource on the foundational bioactivity data and experimental methodologies that first characterized this unique molecule.

This compound, along with its congener Martinelline, was first isolated from the Amazonian plant Martinella iquitosensis. These compounds were distinguished as the first naturally occurring nonpeptide antagonists of bradykinin receptors, representing a significant discovery in the exploration of G-protein coupled receptor modulators.

Quantitative Bioactivity Profile

The initial biological evaluation of this compound focused on its affinity for bradykinin B1 and B2 receptors. The following table summarizes the key quantitative data from these preliminary studies, establishing its antagonist profile.

CompoundReceptorAssay TypeKi (nM)
This compoundBradykinin B1Radioligand Binding1800 ± 200
This compoundBradykinin B2Radioligand Binding780 ± 110

Core Experimental Protocols

The foundational screening of this compound involved robust radioligand binding assays to determine its affinity for bradykinin receptors. The detailed methodologies are outlined below to facilitate replication and further investigation.

Bradykinin B1 and B2 Receptor Binding Assays

This protocol details the radioligand binding assays used to determine the binding affinity of this compound for the human bradykinin B1 and B2 receptors.

1. Membrane Preparation:

  • Membranes from CHO cells stably expressing either the human bradykinin B1 receptor or the human bradykinin B2 receptor were utilized.

  • Cells were harvested and homogenized in a cold buffer solution (50 mM Tris-HCl, pH 7.4).

  • The homogenate was centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant was then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet was washed and resuspended in the assay buffer.

2. Radioligand Binding Assay:

  • The binding assays were performed in a 96-well plate format.

  • Each well contained the respective cell membranes, a specific radioligand ([³H]-des-Arg¹⁰-kallidin for B1 receptors or [³H]-bradykinin for B2 receptors), and varying concentrations of this compound or a control compound.

  • The total binding was determined in the absence of any competing ligand, while non-specific binding was measured in the presence of a saturating concentration of an unlabeled bradykinin analog.

  • The reaction mixture was incubated to allow for binding equilibrium to be reached.

  • Following incubation, the membranes were harvested by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter was quantified using a scintillation counter.

3. Data Analysis:

  • The specific binding was calculated by subtracting the non-specific binding from the total binding.

  • The inhibition constant (Ki) values for this compound were determined by nonlinear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

To provide a clear visual representation of the experimental process, the following workflow diagram has been generated.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture CHO Cells Expressing B1 or B2 Receptors homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation membrane_suspension Membrane Suspension centrifugation->membrane_suspension assay_setup Assay Plate Setup (Membranes, Radioligand, this compound) membrane_suspension->assay_setup incubation Incubation assay_setup->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing Calculate Specific Binding scintillation->data_processing regression Nonlinear Regression (Cheng-Prusoff) data_processing->regression ki_value Determine Ki Value regression->ki_value

Caption: Workflow for Bradykinin Receptor Binding Assay.

Signaling Pathway Context

This compound exerts its effects by antagonizing bradykinin receptors, which are G-protein coupled receptors (GPCRs). The binding of bradykinin to its receptors typically initiates a signaling cascade that leads to various physiological responses. The diagram below illustrates the simplified signaling pathway that is inhibited by this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BK_Receptor Bradykinin Receptor (B1 or B2) G_Protein Gq/11 BK_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Physiological_Response Physiological Response (e.g., Inflammation, Pain) Ca_Release->Physiological_Response PKC_Activation->Physiological_Response Bradykinin Bradykinin Bradykinin->BK_Receptor binds & activates Martinellic_Acid This compound Martinellic_Acid->BK_Receptor binds & inhibits

Caption: Simplified Bradykinin Receptor Signaling Pathway.

Exploring the Natural Variants of Martinellic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural variants of Martinellic acid, a pyrrolo[3,2-c]quinoline alkaloid with notable biological activity. This document details the isolation, structure, and biological properties of these compounds, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key concepts with diagrams.

Introduction to this compound and its Analogs

This compound and its close analog, martinelline, were first isolated in 1995 from the root bark of the tropical plant Martinella iquitosensis. These compounds feature a unique hexahydropyrrolo[3,2-c]quinoline core structure and have garnered significant interest due to their activity as bradykinin B1 and B2 receptor antagonists[1]. Bradykinin receptors are implicated in a variety of physiological and pathological processes, including inflammation and pain, making antagonists of these receptors promising targets for drug development.

Beyond this compound and martinelline, two other naturally occurring compounds have been identified that share the same core chemical scaffold: incargranine B and seneciobipyrrolidine. These can be considered natural variants of the this compound core. This guide will delve into the known information on these four natural products.

Chemical Structures and Properties

The natural variants of the this compound core are characterized by the hexahydropyrrolo[3,2-c]quinoline skeleton. Variations in the substituent groups attached to this core give rise to the different natural products.

Table 1: Physicochemical Properties of this compound and its Natural Variants

CompoundMolecular FormulaMolecular Weight ( g/mol )Natural Source
This compoundC₂₉H₄₅N₉O₂567.73Martinella iquitosensis
MartinellineC₃₀H₄₈N₁₀O580.77Martinella iquitosensis
Incargranine BC₃₄H₄₂N₄O₁₀682.72Incarvillea mairei
SeneciobipyrrolidineC₁₈H₂₄N₂268.39Senecio scandens[2]

Isolation and Structure Elucidation: Experimental Protocols

The isolation of these natural products from their respective plant sources involves multi-step extraction and chromatographic purification processes. The structural elucidation relies heavily on modern spectroscopic techniques.

This compound from Martinella iquitosensis

Isolation Protocol:

The original isolation of this compound was reported by Witherup et al. in 1995. The general procedure is as follows:

  • Extraction: The dried and ground root bark of Martinella iquitosensis is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This typically involves partitioning between a polar solvent (e.g., methanol/water) and a nonpolar solvent (e.g., hexane), followed by extraction with a solvent of intermediate polarity (e.g., dichloromethane or ethyl acetate).

  • Chromatography: The enriched fraction is then subjected to a series of chromatographic separations. This may include:

    • Silica Gel Column Chromatography: To separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to remove pigments and other high molecular weight impurities[2].

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are often employed for the final purification of the individual compounds.

Structure Elucidation:

The structure of this compound was determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex chemical structure and the connectivity of atoms.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores present in the molecule.

Incargranine B from Incarvillea mairei

Isolation Protocol:

Details of the specific isolation protocol for incargranine B from Incarvillea mairei are not extensively detailed in the readily available literature. However, a general approach for alkaloid isolation from plant material would be followed, similar to that described for this compound, involving extraction, solvent partitioning, and multiple steps of column chromatography.

Structure Elucidation:

The structure of incargranine B was also determined by spectroscopic analysis. Notably, its initial structural assignment was later revised based on total synthesis efforts, highlighting the importance of synthetic chemistry in confirming the structures of complex natural products.

Seneciobipyrrolidine from Senecio scandens

Isolation Protocol:

The isolation of alkaloids from Senecio scandens has been reported to involve the following steps[2]:

  • Extraction: The plant material is extracted with a suitable solvent.

  • Chromatography: The crude extract is subjected to chromatography on silica gel and Sephadex LH-20 columns to separate the different alkaloid components[2].

Structure Elucidation:

The structure of seneciobipyrrolidine was determined through spectral analysis and chemical evidence[2].

Biological Activity

The known biological activities of this compound and its natural variants are summarized below.

Table 2: Biological Activity of this compound and its Natural Variants

CompoundBiological Target/ActivityQuantitative Data (IC₅₀/EC₅₀)
This compoundBradykinin B1 and B2 receptor antagonistMicromolar binder
MartinellineBradykinin B1 and B2 receptor antagonistMicromolar binder
Incargranine BNot yet reported-
SeneciobipyrrolidineNot yet reported-

Biosynthetic Considerations

The biosynthesis of the pyrrolo[3,2-c]quinoline core of these natural products is an area of ongoing research. Understanding the biosynthetic pathway is crucial as it can provide insights into the potential for discovering further natural variants and for developing biocatalytic production methods.

Below is a conceptual workflow for the investigation of the biosynthetic pathway.

Biosynthesis_Workflow cluster_feeding Isotopic Labeling Studies cluster_genomics Genomic and Enzymatic Studies cluster_pathway Pathway Elucidation Precursor Labeled Precursor Feeding Analysis NMR/MS Analysis of Labeled Product Precursor->Analysis Incorporation Pathway_Proposal Propose Biosynthetic Pathway Analysis->Pathway_Proposal Sequencing Transcriptome/Genome Sequencing Gene_ID Identification of Candidate Genes Sequencing->Gene_ID Enzyme_Assay In Vitro Enzyme Assays Gene_ID->Enzyme_Assay Enzyme_Assay->Pathway_Proposal Validation Validate with Knockout/Overexpression Pathway_Proposal->Validation

Conceptual workflow for elucidating the biosynthetic pathway of pyrrolo[3,2-c]quinoline alkaloids.

Signaling Pathways

The primary reported biological activity of this compound and martinelline is the antagonism of bradykinin B1 and B2 receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by bradykinin, trigger intracellular signaling cascades leading to various physiological responses, including inflammation and pain.

The diagram below illustrates a simplified signaling pathway of bradykinin receptors and the point of intervention for antagonists like this compound.

Bradykinin_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling BK Bradykinin BKR Bradykinin Receptor (B1/B2) BK->BKR Activates Gq Gq protein BKR->Gq Activates MA This compound (Antagonist) MA->BKR Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Inflammatory Response Ca2->Response PKC->Response

Simplified bradykinin receptor signaling and antagonism by this compound.

Future Directions

The exploration of natural variants of this compound is an active area of research. Key future directions include:

  • Discovery of New Variants: Further investigation of Martinella, Incarvillea, and Senecio species, as well as other related plant genera, may lead to the discovery of new analogs with potentially improved biological activities.

  • Elucidation of Biosynthesis: A complete understanding of the biosynthetic pathway will be instrumental for synthetic biology approaches to produce these complex molecules.

  • Pharmacological Characterization: Comprehensive pharmacological profiling of incargranine B and seneciobipyrrolidine is needed to understand their therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs based on the natural product scaffolds will be crucial for defining the structural requirements for potent and selective biological activity.

This guide serves as a foundational resource for researchers interested in the fascinating chemistry and biology of this compound and its natural variants. The unique chemical architecture and promising biological activity of these compounds ensure that they will remain a focus of natural product chemistry and drug discovery for years to come.

References

An In-Depth Technical Guide to Martinellic Acid and its Relationship to Martinelline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martinellic acid and its derivative, martinelline, are intricate alkaloids possessing a unique hexahydropyrrolo[3,2-c]quinoline core. Isolated from the Amazonian medicinal plant Martinella iquitosensis, these compounds have garnered significant interest within the scientific community. Martinelline, in particular, has been identified as the first naturally occurring nonpeptidic antagonist of the bradykinin B2 receptor, a key player in inflammation and pain signaling pathways. This technical guide provides a comprehensive overview of the chemical relationship between this compound and martinelline, their biological activities with a focus on bradykinin B2 receptor antagonism, detailed experimental protocols for their synthesis and biological evaluation, and a visualization of the pertinent signaling pathway.

Introduction

The rich biodiversity of the Amazon rainforest has long been a source of novel chemical entities with therapeutic potential. Among these are this compound and martinelline, two guanidine alkaloids first isolated from the roots of Martinella iquitosensis and Martinella obovata.[1] These plants have a history of use in traditional medicine for treating eye ailments and inflammation.[1] The complex molecular architecture of these alkaloids, featuring a hexahydropyrrolo[3,2-c]quinoline scaffold, has presented a significant challenge and an attractive target for synthetic chemists.

This guide will delve into the core aspects of this compound and martinelline, providing researchers and drug development professionals with a detailed understanding of their chemistry, biological function, and the methodologies employed in their study.

Chemical Structure and Relationship

This compound and martinelline share the same fundamental hexahydropyrrolo[3,2-c]quinoline core structure. The key distinction between the two lies in the functional group at the C-8 position of the quinoline ring. This compound possesses a carboxylic acid at this position, while martinelline is the corresponding ester, featuring a more complex side chain. This structural relationship is pivotal, as the esterification of this compound to form martinelline significantly enhances its biological activity.

Table 1: Chemical Properties of this compound and Martinelline

PropertyThis compoundMartinelline
Molecular Formula C27H41N7O2C33H52N10O2
Molecular Weight 495.67 g/mol 620.83 g/mol
Core Structure Hexahydropyrrolo[3,2-c]quinolineHexahydropyrrolo[3,2-c]quinoline
Key Functional Group Carboxylic Acid at C-8Ester at C-8

Biological Activity and Mechanism of Action

The primary biological target of martinelline is the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) involved in a myriad of physiological and pathophysiological processes, including inflammation, pain, and vasodilation. Martinelline acts as a nonpeptidic antagonist of this receptor, a significant discovery as it represents a novel class of compounds with this activity.[1] this compound, by contrast, is considered to be less biologically active.[1]

Bradykinin B2 Receptor Antagonism

Table 2: Binding Affinities of Selected Bradykinin B2 Receptor Antagonists

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
IcatibantHuman B2Radioligand Binding0.60-[2]
Compound 1Human B2Radioligand Binding3.8-[2]
Compound 2Human B2Radioligand Binding3.9-[2]
Compound 3Human B2Radioligand Binding0.50-[2]
MEN16132Rat B2Radioligand Binding0.65-[3]
IcatibantRat B2Radioligand Binding4.60-[3]
FR173657Human B2Radioligand Binding-2.9[4]
Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is coupled to both Gq and Gi proteins. Upon agonist binding, the receptor activates these G-proteins, initiating a cascade of intracellular signaling events. The antagonism by martinelline presumably involves the competitive binding to the receptor, thereby preventing the conformational changes required for G-protein activation.

Bradykinin_B2_Receptor_Signaling_Pathway Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds Gq Gαq B2R->Gq Activates Gi Gαi B2R->Gi Activates Martinelline Martinelline Martinelline->B2R Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP ↓ cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway Ca2->MAPK Activates PKC->MAPK Activates Inflammation Inflammation, Pain, Vasodilation MAPK->Inflammation Leads to Total_Synthesis_Workflow cluster_core Core Synthesis cluster_functionalization Functionalization Aniline Substituted Aniline DielsAlder Hetero-Diels-Alder (Povarov Reaction) Aniline->DielsAlder Enamine Endocyclic Enamine Enamine->DielsAlder Core Hexahydropyrrolo[3,2-c]quinoline Core DielsAlder->Core Guanidinylation Guanidinylation Core->Guanidinylation MartinellicAcid This compound Guanidinylation->MartinellicAcid Esterification Esterification Martinelline Martinelline Esterification->Martinelline MartinellicAcid->Esterification Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare B2R-expressing cell membranes Setup Set up total, non-specific, and competition wells Membranes->Setup Reagents Prepare radioligand, competitors, and buffers Reagents->Setup Incubate Incubate to reach equilibrium Setup->Incubate Filter Filter and wash Incubate->Filter Count Scintillation counting Filter->Count Calculate Calculate specific binding Count->Calculate Plot Plot % specific binding vs. [competitor] Calculate->Plot Determine Determine IC50 and Ki Plot->Determine

References

A Theoretical Conformational Analysis of Martinellic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Martinellic acid, a natural product isolated from the roots of Martinella iquitosensis, has garnered significant interest within the medicinal chemistry community.[1][2] Its complex, stereochemically rich hexahydropyrrolo[3,2-c]quinoline core and guanidine-containing side chains present a formidable synthetic challenge and a compelling subject for structural and functional studies.[2] Of particular note is its established activity as a bradykinin receptor antagonist, suggesting its potential as a lead compound for the development of novel therapeutics.[1][3][4][5]

Computational Methodology for Conformational Analysis

A robust theoretical conformational analysis of a flexible molecule like this compound typically involves a multi-step computational approach. This process begins with the generation of a diverse set of possible conformations and culminates in high-level quantum mechanical calculations to accurately determine their relative energies.

Initial 3D Structure Generation and Preparation

The first step is to generate a reasonable starting 3D structure of this compound. This can be accomplished using molecular building software (e.g., Avogadro, ChemDraw 3D). The protonation state of the molecule at a physiological pH (typically 7.4) should be carefully considered, particularly for the carboxylic acid and guanidine groups.

Conformational Search

Due to the presence of multiple rotatable bonds, this compound can exist in a vast number of conformations. A systematic or stochastic conformational search is necessary to explore this landscape.

Experimental Protocol:

  • Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94s, OPLS3e) is chosen to rapidly calculate the potential energy of different conformations. The choice of force field should be validated for its ability to accurately model the types of interactions present in this compound (e.g., hydrogen bonding, torsional potentials of the heterocyclic core).

  • Search Algorithm: A conformational search algorithm is employed to generate a diverse population of low-energy conformers. Common methods include:

    • Systematic Search: Rotates each dihedral angle by a defined increment. This method is thorough but computationally expensive for highly flexible molecules.

    • Stochastic/Monte Carlo Search: Randomly perturbs the molecular geometry and accepts or rejects the new conformation based on its energy. This is often more efficient for exploring a large conformational space.

    • Molecular Dynamics (MD) Simulation: Simulates the movement of the molecule over time at a given temperature, allowing it to overcome energy barriers and sample different conformational states. Snapshots from the trajectory can be saved and minimized to identify unique low-energy conformers.

  • Energy Minimization: Each generated conformation is subjected to energy minimization to find the nearest local energy minimum on the potential energy surface defined by the chosen force field.

  • Clustering and Pruning: The resulting conformers are clustered based on root-mean-square deviation (RMSD) of atomic positions to identify unique structures. Redundant and high-energy conformers (e.g., >10-20 kcal/mol above the global minimum) are typically discarded.

Quantum Mechanical Refinement

The geometries and relative energies of the low-energy conformers identified in the molecular mechanics search should be refined using more accurate quantum mechanical (QM) methods.

Experimental Protocol:

  • Method Selection: Density Functional Theory (DFT) is a widely used QM method that offers a good balance of accuracy and computational cost. A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)) are selected. The choice may be guided by literature precedents for similar molecular systems.

  • Geometry Optimization: The geometry of each unique conformer from the conformational search is re-optimized at the chosen level of QM theory.

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a larger basis set to obtain more accurate relative energies. Implicit solvent models (e.g., PCM, SMD) can be included to account for the effects of a solvent environment.

  • Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies at a specific temperature.

Data Presentation

The quantitative data generated from the conformational analysis should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for how such data would be structured.

Table 1: Key Dihedral Angles of Low-Energy Conformers of this compound

Conformer IDRelative Energy (kcal/mol)Dihedral Angle 1 (°C)Dihedral Angle 2 (°C)Dihedral Angle 3 (°C)...
MA-Conf-010.00valuevaluevalue...
MA-Conf-02valuevaluevaluevalue...
MA-Conf-03valuevaluevaluevalue...
..................

Table 2: Calculated Coupling Constants for Low-Energy Conformers

Conformer IDJ(H1-H2) (Hz)J(H2-H3) (Hz)J(H3-H4) (Hz)...
MA-Conf-01valuevaluevalue...
MA-Conf-02valuevaluevalue...
MA-Conf-03valuevaluevalue...
...............

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex relationships and processes. The following diagrams, generated using the DOT language, illustrate the computational workflow for conformational analysis and the biological signaling pathway of this compound's target.

G cluster_0 Computational Workflow for Conformational Analysis A 1. Initial 3D Structure Generation (this compound) B 2. Molecular Mechanics Conformational Search (e.g., MMFF94s, Monte Carlo) A->B C 3. Clustering and Filtering (RMSD, Energy Window) B->C D 4. Quantum Mechanics Geometry Optimization (e.g., DFT/B3LYP/6-31G*) C->D E 5. Single-Point Energy Calculation (Higher Level of Theory) D->E F 6. Thermodynamic Analysis (Gibbs Free Energy) E->F G 7. Analysis of Results (Population of Conformers) F->G

Caption: Computational workflow for the theoretical conformational analysis of this compound.

This compound is known to be an antagonist of the bradykinin B2 receptor.[1][3] Bradykinin is a peptide that mediates inflammatory responses through its interaction with G protein-coupled receptors. The binding of an antagonist like this compound would block the downstream signaling cascade initiated by bradykinin.

G cluster_1 Bradykinin B2 Receptor Signaling Pathway bradykinin Bradykinin b2r Bradykinin B2 Receptor (GPCR) bradykinin->b2r Binds and Activates gq11 Gq/11 Protein b2r->gq11 Activates martinellic_acid This compound (Antagonist) martinellic_acid->b2r Blocks Binding plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc inflammation Inflammatory Response ca2->inflammation pkc->inflammation

Caption: Simplified signaling pathway of the Bradykinin B2 receptor and the antagonistic action of this compound.

Conclusion

The theoretical conformational analysis of this compound is a critical step in understanding its structure-activity relationship and for guiding future drug design efforts. Although specific conformational data for this molecule is not currently available, the methodological framework presented in this whitepaper provides a comprehensive guide for researchers to perform such an analysis. By combining molecular mechanics, quantum mechanics, and a systematic workflow, it is possible to elucidate the conformational preferences of this compound, which in turn can inform our understanding of its interaction with the bradykinin B2 receptor and provide a foundation for the rational design of new therapeutic agents.

References

Methodological & Application

Total Synthesis of (±)-Martinellic Acid: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Martinellic acid, a pyrrolo[3,2-c]quinoline alkaloid isolated from the roots of Martinella iquitosensis, has garnered significant attention from the synthetic community due to its novel molecular architecture and its activity as a non-peptide antagonist for bradykinin B1 and B2 receptors. This document provides a detailed overview of prominent methodologies for the total synthesis of racemic (±)-martinellic acid, presenting comparative data, detailed experimental protocols for key transformations, and visual representations of the synthetic strategies.

Comparative Analysis of Synthetic Methodologies

Several distinct strategies have been successfully employed for the total synthesis of (±)-martinellic acid. The following table summarizes the key quantitative data from two prominent approaches, offering a clear comparison of their efficiency.

Methodology Key Reaction Longest Linear Sequence (Steps) Overall Yield (%) Reference
Snider (2002)Hetero-Diels-Alder (Povarov) Reaction910[1]
Snider (2001)Azomethine Ylide [3+2] Cycloaddition143[2][3]

Synthetic Strategies and Key Transformations

Hetero-Diels-Alder (Povarov Reaction) Approach

This approach, developed by Snider and coworkers, features a biomimetic hetero-Diels-Alder reaction as the key step to construct the tricyclic core of this compound.[1][4] A multicomponent coupling of a substituted aniline with two equivalents of an endocyclic enamine under protic acid catalysis affords the desired exo-diastereomer of the pyrroloquinoline skeleton.[1]

Key Features:

  • Convergent Strategy: The core structure is assembled rapidly in a single step from readily available starting materials.

  • Diastereoselectivity: Protic acid catalysis, using camphorsulfonic acid (CSA), was found to be crucial for achieving the desired exo-diastereoselectivity. Lewis acid catalysis, in contrast, favored the undesired endo-diastereomer.[1]

  • Guanidinylation: The synthesis involves a mercury(II)-promoted guanidinylation to install the sterically hindered guanidine groups.[1]

Logical Workflow of the Hetero-Diels-Alder Approach

G cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functional Group Manipulations Methyl 4-aminobenzoate Methyl 4-aminobenzoate Povarov_Reaction Povarov Reaction (CSA catalysis) Methyl 4-aminobenzoate->Povarov_Reaction N-Cbz 2-pyrroline N-Cbz 2-pyrroline N-Cbz 2-pyrroline->Povarov_Reaction Tricyclic_Triamine_Core Tricyclic Triamine Core Povarov_Reaction->Tricyclic_Triamine_Core Deprotection Deprotection Tricyclic_Triamine_Core->Deprotection Guanidinylation Guanidinylation (HgCl2 promoted) Deprotection->Guanidinylation Ester_Hydrolysis Ester Hydrolysis Guanidinylation->Ester_Hydrolysis Final_Product (±)-Martinellic Acid Ester_Hydrolysis->Final_Product

Caption: Workflow of the Hetero-Diels-Alder approach.

Azomethine Ylide [3+2] Cycloaddition Approach

Another strategy from the Snider group utilizes an intramolecular [3+2] dipolar cycloaddition of an azomethine ylide to construct the pyrroloquinoline ring system.[2][3] This linear synthesis begins with the formation of a vinyl pyrrolidinone from an aniline and a Meldrum's acid-activated vinylcyclopropane.[2]

Key Features:

  • Stepwise Construction: The rings are formed in a more linear fashion compared to the hetero-Diels-Alder approach.

  • Azomethine Ylide Generation: The key intermediate is formed by the condensation of an aldehyde with N-benzylglycine.[2]

  • Guanidine Formation: This route employs a cyanamide-based method for the introduction of the guanidine moiety.[2]

Logical Workflow of the Azomethine Ylide Cycloaddition Approach

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cycloaddition Key Cycloaddition cluster_functionalization Functionalization & Completion Aniline_Derivative Aniline Derivative Vinyl_Pyrrolidinone Vinyl Pyrrolidinone Aniline_Derivative->Vinyl_Pyrrolidinone Vinylcyclopropane Meldrum's Acid-Activated Vinylcyclopropane Vinylcyclopropane->Vinyl_Pyrrolidinone Aldehyde Aldehyde Vinyl_Pyrrolidinone->Aldehyde Azomethine_Ylide_Formation Azomethine Ylide Formation Aldehyde->Azomethine_Ylide_Formation Cycloaddition [3+2] Cycloaddition Azomethine_Ylide_Formation->Cycloaddition Tetracyclic_Lactam Tetracyclic Lactam Cycloaddition->Tetracyclic_Lactam Reduction Selective Reduction Tetracyclic_Lactam->Reduction Guanidine_Formation Guanidine Formation (via Cyanamide) Reduction->Guanidine_Formation Final_Product (±)-Martinellic Acid Guanidine_Formation->Final_Product

Caption: Workflow of the Azomethine Ylide approach.

Experimental Protocols for Key Experiments

Protocol 1: Povarov Reaction for Tricyclic Triamine Core Synthesis

This protocol describes the key hetero-Diels-Alder reaction to form the core structure of this compound, as reported by Snider and coworkers.[1]

Materials:

  • Methyl 4-aminobenzoate

  • N-Cbz 2-pyrroline

  • Camphorsulfonic acid (CSA)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for flash chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of methyl 4-aminobenzoate (1.0 equiv) in anhydrous THF, add N-Cbz 2-pyrroline (2.0 equiv).

  • Add camphorsulfonic acid (CSA) (5 mol %) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to separate the exo and endo diastereomers, affording the desired exo adduct.[1] In a reported experiment, this reaction yielded the desired product in 74% yield with an 11:89 diastereomeric ratio in favor of the exo product.[1]

Protocol 2: Azomethine Ylide Formation and [3+2] Cycloaddition

This protocol outlines the formation of the tetracyclic lactam intermediate via an azomethine ylide cycloaddition, a key step in an alternative synthesis by the Snider group.[2]

Materials:

  • Aldehyde intermediate (derived from the vinyl pyrrolidinone)

  • N-benzylglycine

  • Toluene

  • Silica gel for flash chromatography

  • Standard laboratory glassware, magnetic stirrer, and Dean-Stark apparatus

Procedure:

  • To a solution of the aldehyde intermediate (1.0 equiv) in toluene, add N-benzylglycine (1.0 equiv).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Maintain the reaction at reflux for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography on silica gel to separate the diastereomeric tetracyclic lactams. A reported yield for the desired cis, anti fused tetracyclic lactam was 57%.[2]

Protocol 3: Guanidinylation via Cyanamide Intermediate

This protocol details a method for introducing the guanidine functionality onto a hindered secondary amine, as utilized in the azomethine ylide approach.[2]

Materials:

  • Hindered amine precursor

  • Cyanogen bromide

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • 3-methyl-2-buten-1-amine

  • Hexafluoro-2-propanol

Procedure:

Part A: Cyanamide Formation

  • Treat the hindered amine precursor with cyanogen bromide in ethanol in the presence of sodium bicarbonate.

  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

  • The resulting cyanamide is typically used in the next step without extensive purification. This reaction is reported to proceed in virtually quantitative yield.[2]

Part B: Guanidine Formation

  • Dissolve the crude cyanamide in hexafluoro-2-propanol.

  • Add 3-methyl-2-buten-1-amine to the solution.

  • Heat the reaction mixture to 120 °C in a sealed tube.

  • Monitor the reaction for completion.

  • After cooling, purify the product by appropriate chromatographic methods.

Conclusion

The total synthesis of (±)-martinellic acid has been achieved through multiple elegant strategies. The hetero-Diels-Alder approach offers a more convergent and efficient route in terms of step count and overall yield. In contrast, the azomethine ylide cycloaddition provides an alternative, albeit longer, pathway to the natural product. The choice of synthetic route will depend on the specific goals of the research program, including the need for analogue synthesis and the availability of starting materials. The protocols provided herein for key transformations offer a practical guide for researchers aiming to synthesize this compound and its derivatives.

References

Enantioselective Synthesis of Martinellic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of prominent enantioselective synthetic routes toward the natural product (-)-Martinellic acid. Martinellic acid, and its congener martinelline, are pyrroloquinoline alkaloids isolated from the root bark of Martinella iquitoensis. These compounds have garnered significant interest due to their novel structure and biological activity, including non-peptide bradykinin receptor antagonism and antimicrobial properties. The stereocontrolled construction of the tricyclic core and the installation of the guanidine moieties have been the central challenges in their total synthesis.

Herein, we present and compare three distinct and successful enantioselective strategies, offering detailed experimental protocols for key transformations and summarizing their efficiencies.

Comparative Analysis of Enantioselective Syntheses

The following table summarizes the key quantitative data from three prominent enantioselective total syntheses of (-)-Martinellic acid. This allows for a direct comparison of their overall efficiency and stereochemical control.

Synthetic ApproachKey Enantioselective StepOverall Yield (%)Number of Steps (Longest Linear)Final Enantiomeric Excess (ee)Reference
Davies et al. Chiral lithium amide conjugate addition1.3%20>99%--INVALID-LINK--
Pappoppula & Aponick Cu-catalyzed enantioselective alkynylationNot explicitly stated1294%--INVALID-LINK--
Iwabuchi et al. Tandem Mukaiyama-Mannich/aminal cyclization~1.5%18>98%--INVALID-LINK--

Synthetic Strategies and Key Visualizations

The following diagrams illustrate the logical workflow of the three distinct enantioselective approaches to (-)-Martinellic acid.

Davies Group's Biomimetic Approach

This strategy relies on a chiral lithium amide for asymmetric conjugate addition to establish the initial stereocenters, followed by a diastereoselective Wittig reaction and intramolecular Michael addition to construct the tricyclic core.

Davies_Synthesis A Aryl Halide B Chiral Lithium Amide Conjugate Addition A->B Heck Coupling, N-allylation C β-Amino Ester (C9b, C3a stereocenters set) B->C >99:1 dr D Wittig Reaction & Intramolecular Michael Addition C->D Alkylation E Tricyclic Core (C4 stereocenter set) D->E Diastereoselective F Functional Group Manipulations E->F G (-)-Martinellic Acid F->G Guanidinylation

Caption: Davies et al. synthesis workflow.

Pappoppula and Aponick's Convergent Synthesis

This approach utilizes a novel copper-catalyzed enantioselective alkynylation of a quinoline derivative to set the absolute stereochemistry early in the synthesis.

Aponick_Synthesis A Quinoline Derivative B Cu-catalyzed Enantioselective Alkynylation A->B StackPhos ligand C Chiral Propargylated Quinoline (C4 stereocenter set) B->C 94% ee D Pd-catalyzed Decarboxylative Allylation C->D E Pyrroloquinoline Intermediate D->E Diastereoselective F Functional Group Interconversions E->F Ring Closure G (-)-Martinellic Acid F->G Guanidinylation

Caption: Pappoppula & Aponick synthesis workflow.

Iwabuchi Group's Tandem Reaction Strategy

This synthesis features a key tandem Mukaiyama-Mannich reaction followed by an aminal cyclization to efficiently construct the core structure with high stereocontrol.

Iwabuchi_Synthesis A Chiral N-Acyliminium Ion Precursor B Tandem Mukaiyama-Mannich/ Aminal Cyclization A->B Silyl Enol Ether C Tricyclic Lactam (All stereocenters set) B->C >98% ee D Lactam Reduction C->D E Core Amine D->E F Side Chain Installation & Guanidinylation E->F G (-)-Martinellic Acid F->G

Caption: Iwabuchi et al. synthesis workflow.

Detailed Experimental Protocols

The following protocols are adapted from the supporting information of the respective publications and detail the key stereochemistry-defining steps.

Protocol 1: Asymmetric Conjugate Addition (Davies et al.)[1]

This procedure describes the key step for installing the C(9b) and C(3a) stereogenic centers.

Materials:

  • (R)-N-allyl-N-(α-methyl-4-methoxybenzyl)amine

  • n-Butyllithium (nBuLi) in hexanes

  • tert-Butyl (E)-3-[2’-(N,N-diallylamino)-5’-bromophenyl]propenoate

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

Procedure:

  • To a solution of (R)-N-allyl-N-(α-methyl-4-methoxybenzyl)amine (1.2 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add nBuLi (1.1 eq.) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of tert-butyl (E)-3-[2’-(N,N-diallylamino)-5’-bromophenyl]propenoate (1.0 eq.) in anhydrous THF dropwise to the lithium amide solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the β-amino ester.

Expected Outcome: The desired β-amino ester is obtained in high yield (>95%) and with excellent diastereoselectivity (>99:1 dr).

Protocol 2: Cu-Catalyzed Enantioselective Alkynylation (Pappoppula & Aponick)[2][3]

This protocol outlines the copper-catalyzed addition of a terminal alkyne to a quinoline-derived electrophile, setting the absolute stereochemistry of the C4 position.

Materials:

  • Quinoline-derived allyl carbonate

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) acetate (CuOAc)

  • (R)-StackPhos ligand

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox, add CuOAc (5 mol%), (R)-StackPhos ligand (6 mol%), and Cs₂CO₃ (1.5 eq.) to an oven-dried reaction vial.

  • Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 15 minutes.

  • Add the quinoline-derived allyl carbonate (1.0 eq.) followed by the terminal alkyne (1.2 eq.).

  • Seal the vial and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Expected Outcome: The chiral propargylated quinoline product is typically obtained in good yield with high enantioselectivity (e.g., 94% ee).

Protocol 3: Tandem Mukaiyama-Mannich/Aminal Cyclization (Iwabuchi et al.)[4][5]

This procedure describes the one-pot reaction that efficiently constructs the tricyclic core of this compound.

Materials:

  • Chiral N-Boc-α-methoxy-pyrrolidine (N-acyliminium ion precursor)

  • Silyl enol ether derived from a substituted acetophenone

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the chiral N-Boc-α-methoxy-pyrrolidine (1.0 eq.) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add TMSOTf (0.2 eq.) dropwise.

  • Stir the mixture for 10 minutes to generate the N-acyliminium ion in situ.

  • Add a solution of the silyl enol ether (1.2 eq.) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Warm the mixture to room temperature and separate the layers. Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The tricyclic lactam is formed as a single diastereomer in good yield, with the stereochemistry dictated by the chiral auxiliary, achieving >98% ee.

Application Notes and Protocols for the Diels-Alder Synthesis of Martinellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key steps in the total synthesis of Martinellic acid, with a particular focus on the strategic hetero-Diels-Alder reaction for the construction of the core pyrrolo[3,2-c]quinoline scaffold. This compound and its related alkaloid, martinelline, are potent bradykinin B2 receptor antagonists, making their synthesis a significant area of interest for drug development.

Core Synthesis Strategy: A Hetero-Diels-Alder Approach

The total synthesis of this compound has been achieved through various routes, with a notable and efficient strategy employing a hetero-Diels-Alder reaction. This approach, pioneered by Batey and coworkers, involves a [4+2] cycloaddition between an electron-rich dienophile and an in situ-generated 2-azadiene.[1][2] This key step rapidly constructs the tricyclic core of the molecule with control over the crucial stereochemistry.

A significant finding in this synthesis was the use of protic acid catalysis to achieve the desired exo-diastereoselectivity, a departure from the more common Lewis acid catalysis which favored the undesired endo-diastereomer.[1][2]

Key Experimental Protocols

The following protocols are based on the successful total synthesis of (±)-Martinellic acid.

Protocol 1: Protic Acid-Catalyzed Hetero-Diels-Alder Cycloaddition

This protocol details the formation of the tricyclic triamine core, a key intermediate in the synthesis of this compound.

Materials:

  • Methyl 4-aminobenzoate

  • N-Cbz-2-pyrroline

  • Anhydrous Tetrahydrofuran (THF)

  • Protic Acid Catalyst (e.g., (1S)-(+)-10-Camphorsulfonic acid (CSA), p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA), Acetic acid (AcOH), Citric acid, Tartaric acid)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • To a solution of methyl 4-aminobenzoate (1.0 equiv) in anhydrous THF, add N-Cbz-2-pyrroline (2.0 equiv).

  • Add the protic acid catalyst (see Table 1 for catalyst loading).

  • Stir the reaction mixture at room temperature for the specified time (see Table 1).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers and afford the desired exo-adduct.

Quantitative Data Summary

The choice of protic acid catalyst and solvent significantly impacts the yield and diastereoselectivity of the hetero-Diels-Alder reaction. The following table summarizes the results from the investigation by Powell and Batey.[3]

Catalyst (mol %)SolventTime (h)Yield (%)Diastereomeric Ratio (endo:exo)
CSA (5)THF247411:89
p-TsOH (50)THF246529:71
Citric Acid (50)THF245833:67
TFA (50)THF246180:20
AcOH (50)THF244575:25
Tartaric Acid (50)THF245369:31
CSA (5)THF/H₂O (10:1)246878:22

Table 1: Effect of Protic Acid Catalysts and Solvent on the Hetero-Diels-Alder Reaction. [3]

Protocol 2: Deprotection and Formation of the Triamine Salt

Materials:

  • exo-Adduct from Protocol 1

  • Pearlman's Catalyst (20% Pd(OH)₂/C)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl) in diethyl ether

Procedure:

  • Dissolve the purified exo-adduct in methanol.

  • Add Pearlman's catalyst to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether to precipitate the triamine hydrochloride salt.

  • Collect the salt by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 3: Guanidinylation and Final Synthesis of this compound

This protocol describes the installation of the guanidine moieties and the final deprotection to yield this compound.

Materials:

  • Triamine salt from Protocol 2

  • 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

  • Mercury(II) chloride (HgCl₂)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Guanidinylation: To a solution of the triamine salt in DMF, add triethylamine to neutralize the salt. Add 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea and mercury(II) chloride. Stir the mixture at room temperature until the reaction is complete.

  • Work up the reaction by quenching with an appropriate reagent, followed by extraction and purification by column chromatography to yield the protected guanidinylated intermediate.

  • Final Deprotection: Dissolve the protected intermediate in a mixture of TFA and DCM. Stir at room temperature until the deprotection is complete.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) to afford (±)-Martinellic acid.

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the key transformations in the total synthesis of this compound.

G A Methyl 4-aminobenzoate + N-Cbz-2-pyrroline B Hetero-Diels-Alder Cycloaddition (Protic Acid Catalyst) A->B C Tricyclic Core (exo-adduct) B->C D Deprotection (Hydrogenation) C->D E Triamine Intermediate D->E F Guanidinylation E->F G Protected this compound F->G H Final Deprotection (TFA) G->H I This compound H->I

Caption: Overall synthetic workflow for this compound.

Mechanism of the Hetero-Diels-Alder Reaction

This diagram shows the proposed concerted [4+2] cycloaddition mechanism.

G cluster_reactants Reactants cluster_product Product A N-Cbz-2-pyrroline (Dienophile) C Tricyclic Adduct A->C [4+2] B 2-Azadiene (in situ from aniline) B->C Cycloaddition

Caption: The hetero-Diels-Alder cycloaddition mechanism.

Bradykinin B2 Receptor Signaling and Antagonism by this compound

This compound functions as a competitive antagonist at the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The binding of bradykinin to the B2 receptor normally triggers a signaling cascade leading to various physiological effects, including inflammation and pain. This compound blocks this binding, thereby inhibiting the downstream signaling.[4][5]

G cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor (GPCR) Gq Gq protein B2R->Gq Activates BK Bradykinin BK->B2R Binds & Activates MA This compound (Antagonist) MA->B2R Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Inflammation, Pain) Ca->Response PKC->Response

Caption: Bradykinin B2 receptor signaling and its antagonism.

References

Application Notes and Protocols: Martinellic Acid as a Bradykinin B2 Receptor Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Martinellic acid is a naturally occurring alkaloid first isolated from the plant Martinella iquitensis. Structurally, it possesses a unique hexahydropyrrolo[3,2-c]quinoline core.[1] Along with its analog, martinelline, it has been identified as a non-peptidic antagonist of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes including inflammation, pain, and cardiovascular regulation. While martinelline is noted as the first naturally occurring non-peptidic B2R antagonist, this compound is reported to be less biologically active.[2]

These application notes provide an overview of the use of this compound as a research probe for the bradykinin B2 receptor, including its mechanism of action, available pharmacological data, and detailed protocols for its experimental application. Given its reported low affinity, the utility of this compound may be focused on studies requiring a weak antagonist or for comparative studies with higher-affinity B2R ligands.

Mechanism of Action

This compound acts as an antagonist at the bradykinin B2 receptor. As an antagonist, it binds to the receptor but does not elicit a biological response. Instead, it blocks or attenuates the effects of the endogenous agonist, bradykinin. The B2 receptor is primarily coupled to Gαq/11, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By binding to the B2 receptor, this compound prevents these downstream signaling events from occurring in response to bradykinin.

Data Presentation

The available quantitative data on the pharmacological activity of this compound at the bradykinin B2 receptor is limited. The following table summarizes the reported binding affinity. It is important to note that the affinity is in the micromolar range, indicating a low-potency antagonist.

CompoundReceptorSpeciesAssay TypeAffinity MeasurementValueReference
This compoundBradykinin B2Guinea pigRadioligand BindingKi>25 µg/mL[2]

Note: The reported value indicates a very low affinity, with significant binding only observed at concentrations greater than 25 µg/mL.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antagonist activity of this compound at the bradykinin B2 receptor. These are generalized protocols and should be optimized for specific cell lines and experimental conditions. Given the low potency of this compound, researchers should be prepared to use high concentrations of the compound.

Protocol 1: Radioligand Binding Assay for Competitive Inhibition

Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor by measuring its ability to compete with a radiolabeled B2 receptor antagonist.

Materials:

  • Cells or cell membranes expressing the bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells stably expressing human B2R).

  • Radiolabeled B2 receptor antagonist (e.g., [³H]-Bradykinin).

  • This compound.

  • Unlabeled bradykinin (for determination of non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation (if using membranes):

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with binding buffer and resuspend to the desired protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • Radiolabeled antagonist at a concentration near its Kd.

      • Varying concentrations of this compound or buffer (for total binding) or a saturating concentration of unlabeled bradykinin (for non-specific binding).

      • Cell membranes or whole cells.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit bradykinin-induced intracellular calcium release.

Materials:

  • Cells endogenously or recombinantly expressing the bradykinin B2 receptor (e.g., HEK293-B2R).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound.

  • Bradykinin.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Pluronic F-127.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Preparation:

    • Seed cells in 96-well plates and grow to confluence.

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium and incubate the cells with the dye loading solution at 37°C for 60 minutes.

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the wells and incubate at 37°C for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add a solution of bradykinin (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Normalize the response to the control (bradykinin alone).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value.

    • To determine the mode of antagonism (competitive vs. non-competitive), perform a Schild analysis by generating full dose-response curves to bradykinin in the presence of increasing fixed concentrations of this compound.

Protocol 3: Inositol Phosphate (IP) Accumulation Assay

Objective: To measure the ability of this compound to inhibit bradykinin-stimulated production of inositol phosphates, a direct downstream signal of Gαq activation.

Materials:

  • Cells expressing the bradykinin B2 receptor.

  • myo-[³H]-inositol.

  • This compound.

  • Bradykinin.

  • Stimulation buffer (e.g., HBSS containing 10 mM LiCl).

  • Quenching solution (e.g., ice-cold 0.1 M HCl).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Labeling:

    • Culture cells in the presence of myo-[³H]-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Assay:

    • Wash the cells to remove unincorporated radiolabel.

    • Pre-incubate the cells with stimulation buffer containing various concentrations of this compound for 15-30 minutes.

    • Stimulate the cells with bradykinin (at its EC80 concentration) for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold quenching solution.

    • Lyse the cells and collect the supernatant.

  • Isolation of Inositol Phosphates:

    • Apply the cell lysates to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

  • Quantification:

    • Add the eluate to scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]-inositol phosphates produced in each sample.

    • Plot the percentage of inhibition of bradykinin-stimulated IP accumulation against the logarithm of the this compound concentration to determine the IC50 value.

Visualization of Signaling Pathways and Workflows

B2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds & Activates Martinellic_Acid This compound Martinellic_Acid->B2R Binds & Blocks Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Pain) Ca_ER->Downstream PKC->Downstream

Caption: Bradykinin B2 Receptor Signaling Pathway and Antagonism by this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare B2R-expressing cell membranes or cells Incubation Incubate membranes/cells with radioligand and this compound Membrane_Prep->Incubation Ligand_Prep Prepare serial dilutions of this compound Ligand_Prep->Incubation Radioligand_Prep Prepare [³H]-Bradykinin solution Radioligand_Prep->Incubation Filtration Filter and wash to separate bound from free Incubation->Filtration Counting Quantify radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis Calculate IC50 and Ki values Counting->Data_Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional_Assay_Workflow cluster_setup Assay Setup cluster_measurement Stimulation & Measurement cluster_result Result Analysis Cell_Culture Culture B2R-expressing cells in 96-well plates Pre_incubation Pre-incubate cells with varying concentrations of this compound Cell_Culture->Pre_incubation Stimulation Stimulate with Bradykinin (agonist) Pre_incubation->Stimulation Measurement Measure downstream signal (e.g., Ca²⁺ flux or IP accumulation) Stimulation->Measurement IC50_Determination Determine IC50 from concentration-response curve Measurement->IC50_Determination Schild_Analysis Perform Schild analysis (optional) IC50_Determination->Schild_Analysis

Caption: General Workflow for Functional Antagonist Assays.

References

Application Notes and Protocols for In Vitro Bradykinin Receptor Antagonism Assays of Martinellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Martinellic acid, a natural product isolated from the plant Martinella iquitosensis, has been identified as a potential antagonist of bradykinin receptors.[1] Bradykinin, a potent inflammatory mediator, exerts its effects through two main G protein-coupled receptors (GPCRs), the B1 and B2 receptors. The B2 receptor is constitutively expressed and mediates the majority of the acute physiological responses to bradykinin, while the B1 receptor is typically upregulated during inflammation and contributes to chronic inflammatory states. Antagonism of these receptors presents a promising therapeutic strategy for a variety of conditions, including pain, inflammation, and angioedema.

These application notes provide detailed protocols for key in vitro assays to characterize the bradykinin receptor antagonist activity of this compound. The described methods include a radioligand binding assay to determine binding affinity, a calcium mobilization assay to assess functional antagonism, and a reporter gene assay to measure downstream signaling inhibition.

Bradykinin Receptor Signaling Pathway

Bradykinin receptors (B1R and B2R) are G protein-coupled receptors that, upon activation by bradykinin, primarily couple to Gαq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in bradykinin-mediated cellular responses.

Bradykinin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds Martinellic_Acid Martinellic_Acid Martinellic_Acid->B2R Antagonizes Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Cellular_Response Cellular Response (e.g., Inflammation, Pain) DAG->Cellular_Response Ca_Release->Cellular_Response Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Bradykinin Receptors Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and this compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki Determination) Quantify->Analyze End End Analyze->End Calcium_Mobilization_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Load_Dye Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Pre-incubate Pre-incubate with This compound Load_Dye->Pre-incubate Add_Agonist Add Bradykinin Agonist Pre-incubate->Add_Agonist Measure_Fluorescence Measure Fluorescence Change (FLIPR or Plate Reader) Add_Agonist->Measure_Fluorescence Analyze Data Analysis (IC50 Determination) Measure_Fluorescence->Analyze End End Analyze->End Reporter_Gene_Workflow Start Start Transfect_Cells Co-transfect Cells with Receptor and Reporter Gene Plasmids Start->Transfect_Cells Incubate_Compound Incubate Cells with This compound Transfect_Cells->Incubate_Compound Add_Agonist Add Bradykinin Agonist Incubate_Compound->Add_Agonist Incubate_Expression Incubate for Reporter Gene Expression Add_Agonist->Incubate_Expression Lyse_Cells Lyse Cells and Add Luciferase Substrate Incubate_Expression->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze Data Analysis (IC50 Determination) Measure_Luminescence->Analyze End End Analyze->End

References

Application Note: Quantitative Analysis of Martinellic Acid in Rat Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantification of Martinellic acid in rat plasma. This compound, a guanidine alkaloid, is a known bradykinin receptor antagonist with potential therapeutic applications. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and limit of quantification, demonstrating its suitability for pharmacokinetic studies in preclinical drug development.

Introduction

This compound is a natural product first isolated from the plant Martinella iquitosensis. It belongs to the pyrrolo[3,2-c]quinoline class of alkaloids and is characterized by the presence of two guanidine-containing side chains.[1] Pharmacological studies have identified this compound as a potent antagonist of the bradykinin B2 receptor, a G-protein coupled receptor involved in inflammation and pain signaling pathways. This activity makes this compound a compound of interest for the development of new analgesic and anti-inflammatory drugs.

To support the preclinical development of this compound, a reliable and sensitive bioanalytical method is required to determine its concentration in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the technology of choice for such applications due to its high selectivity, sensitivity, and speed. This application note presents a detailed protocol for the quantification of this compound in rat plasma, a key matrix for pharmacokinetic evaluation.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS): Verapamil (or a structurally similar stable isotope-labeled this compound if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Rat plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange

Instrumentation
  • HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation

A solid-phase extraction (SPE) method was developed for the extraction of this compound from rat plasma.

  • Pre-treatment: To 100 µL of rat plasma, add 20 µL of internal standard solution (1 µg/mL in methanol) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

HPLC Conditions
ParameterValue
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 5.0 min
MS/MS Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 496.3284.24025
Verapamil (IS) 455.3165.13522

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of this compound in rat plasma.

Method Validation

The method was validated according to standard bioanalytical method validation guidelines.

Linearity and Range:

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.99.

AnalyteRange (ng/mL)Regression Equation
This compound1 - 1000y = 0.0025x + 0.0003>0.995

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (Low: 3 ng/mL, Medium: 100 ng/mL, High: 800 ng/mL). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
LQC36.8-2.58.1-1.7
MQC1004.21.35.52.1
HQC8003.5-0.84.9-0.5

Limit of Quantification (LOQ):

The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, with a signal-to-noise ratio >10 and acceptable accuracy and precision.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Rat Plasma (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is add_acid Add 4% Phosphoric Acid (200 µL) add_is->add_acid vortex1 Vortex add_acid->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in 100 µL Mobile Phase evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification (Calibration Curve) msms->quant

Caption: Workflow for this compound Quantification in Rat Plasma.

Bradykinin B2 Receptor Signaling Pathway

G This compound Antagonism of Bradykinin B2 Receptor Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor Gq Gq Protein B2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC response Cellular Response (Inflammation, Pain) PKC->response Bradykinin Bradykinin Bradykinin->B2R Activates Martinellic_Acid This compound Martinellic_Acid->B2R Antagonizes

References

Application Notes and Protocols for Cell-Based Assays to Determine Martinellic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Martinellic acid, a guanidine alkaloid isolated from the plant Martinella iquitosensis, has garnered scientific interest due to its reported biological activities.[1] It has been identified as a modest antibiotic and a micromolar binder of several G-protein coupled receptors (GPCRs), notably acting as a bradykinin receptor antagonist.[1][2][3] These properties suggest its potential as a lead compound for the development of new therapeutics, particularly in the areas of infectious and inflammatory diseases.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the bioactivity of this compound. The described assays will enable researchers to:

  • Determine its antimicrobial efficacy.

  • Quantify its antagonistic activity at the bradykinin B2 receptor.

  • Evaluate its anti-inflammatory properties.

  • Assess its impact on cell viability and proliferation.

Data Presentation

The following tables provide a framework for summarizing quantitative data obtained from the described assays.

Table 1: Antimicrobial Activity of this compound

Test OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Table 2: Bradykinin B2 Receptor Antagonist Activity of this compound

Cell LineAssay TypeAgonist (Bradykinin) EC₅₀ (nM)This compound IC₅₀ (µM)
HEK293 (hB₂R expressing)Calcium Mobilization
CHO-K1 (hB₂R expressing)Calcium Mobilization

Table 3: Anti-inflammatory Effects of this compound in RAW 264.7 Macrophages

AssayStimulantThis compound Concentration (µM)% InhibitionIC₅₀ (µM)
Nitric Oxide (NO) ProductionLPS (1 µg/mL)
TNF-α ReleaseLPS (1 µg/mL)
IL-6 ReleaseLPS (1 µg/mL)

Table 4: Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
HEK293MTT24
RAW 264.7MTT24
HeLaMTT24

Mandatory Visualizations

G Bradykinin B2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2R Bradykinin B2 Receptor Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca²⁺ ↑ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation) PKC->Downstream Phosphorylates Bradykinin Bradykinin Bradykinin->B2R Binds Martinellic_Acid This compound Martinellic_Acid->B2R Blocks

Caption: Bradykinin B2 Receptor Signaling Pathway.

G Experimental Workflow: Calcium Mobilization Assay cluster_workflow start Seed cells expressing Bradykinin B2 Receptor in a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye pre_incubate Pre-incubate with varying concentrations of This compound load_dye->pre_incubate add_agonist Add Bradykinin (agonist) to stimulate the receptor pre_incubate->add_agonist measure Measure the change in fluorescence intensity over time using a plate reader add_agonist->measure analyze Analyze data to determine the IC₅₀ of this compound measure->analyze

Caption: Workflow for Calcium Mobilization Assay.

G LPS-induced Inflammatory Signaling in Macrophages cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates DNA DNA NFkappaB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription NO Nitric Oxide (NO) Pro_inflammatory_genes->NO Translation (iNOS) Cytokines TNF-α, IL-6 Pro_inflammatory_genes->Cytokines Translation LPS Lipopolysaccharide (LPS) LPS->TLR4 Binds Martinellic_Acid This compound Martinellic_Acid->IKK Inhibits? Martinellic_Acid->NFkappaB_nuc Inhibits translocation?

References

Application Notes and Protocols for Solubilizing Martinellic Acid in Preclinical In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martinellic acid, a natural product with potential therapeutic applications, presents a unique solubilization challenge for in vivo studies due to its complex chemical structure. Containing both a carboxylic acid moiety and two strongly basic guanidinium groups, this compound is a zwitterionic compound at physiological pH. This application note provides a detailed protocol for the systematic solubilization of this compound for preclinical research, focusing on pH adjustment, the use of co-solvents, and excipients to achieve a stable and administrable formulation. All quantitative data is summarized in tables for clarity, and experimental workflows are visually represented.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective solubilization strategy.

PropertyValueSource
Molecular FormulaC₂₇H₄₁N₇O₂PubChem CID: 10255246[1]
Molecular Weight495.7 g/mol PubChem CID: 10255246[1]
Predicted LogP3.4PubChem CID: 10255246[1]
Predicted pKa (Carboxylic Acid)~4-5General knowledge of aromatic carboxylic acids
Predicted pKa (Guanidinium Groups)~12-13General knowledge of guanidinium groups

The zwitterionic nature of this compound, arising from its acidic carboxylic acid and basic guanidinium functional groups, governs its solubility profile. At physiological pH (~7.4), the carboxylic acid will be deprotonated (negatively charged), and the guanidinium groups will be protonated (positively charged), resulting in a molecule with a net positive charge. While this charge separation can enhance aqueous solubility, the large hydrophobic scaffold of the molecule may still limit its solubility in purely aqueous vehicles.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the logical workflow for developing a suitable formulation for in vivo studies of this compound.

Solubilization Workflow cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Formulation Optimization & Analysis Characterize Characterize Physicochemical Properties of this compound Aqueous Determine Intrinsic Aqueous Solubility (water, PBS) Characterize->Aqueous pH pH Adjustment (Salt Formation) Aqueous->pH Organic Screen Solubility in Common Organic Solvents CoSolvent Co-solvent Systems Organic->CoSolvent Optimize Optimize Lead Formulations pH->Optimize CoSolvent->Optimize Excipient Excipient-based Formulations Excipient->Optimize Analyze Analyze for Stability, Clarity, and Particulates Optimize->Analyze Final Select Final Formulation for In Vivo Studies Analyze->Final

Caption: A stepwise workflow for the solubilization of this compound.

Experimental Protocols

The following protocols provide a systematic approach to solubilizing this compound. It is recommended to start with simpler methods and progress to more complex formulations as needed.

Materials and Equipment
  • This compound (as pure as possible)

  • Deionized water (Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Common organic solvents: Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG400), Dimethyl sulfoxide (DMSO)

  • Excipients: Solutol® HS 15, Kolliphor® EL (Cremophor® EL), Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Microcentrifuge

  • Spectrophotometer or HPLC for concentration determination

Protocol 1: pH-Dependent Aqueous Solubility

This protocol aims to determine the solubility of this compound in aqueous solutions at different pH values. Due to its zwitterionic nature, solubility is expected to be lowest near its isoelectric point and increase at both acidic and basic pH.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Equilibrium Solubility Determination:

    • Add an excess amount of this compound to a known volume of each buffer in a microcentrifuge tube.

    • Vortex the tubes for 1 minute and then place them on a rotator at room temperature for 24 hours to reach equilibrium.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Presentation:

pHSolubility (mg/mL)Observations
2.0
4.0
6.0
7.4
8.0
10.0
Protocol 2: Co-solvent Systems

If aqueous solubility at a physiologically acceptable pH is insufficient, co-solvents can be employed to increase the solubility.

  • Vehicle Preparation: Prepare various co-solvent systems. The percentage of the organic co-solvent should be kept as low as possible for in vivo studies to minimize toxicity.

VehicleComposition (v/v)
A10% Ethanol in PBS pH 7.4
B20% Propylene glycol in PBS pH 7.4
C30% PEG400 in PBS pH 7.4
D5% DMSO in PBS pH 7.4
  • Solubility Determination:

    • Follow the equilibrium solubility determination method described in Protocol 1, using the co-solvent vehicles instead of buffers.

  • Data Presentation:

Co-solvent SystemSolubility (mg/mL)Observations
10% Ethanol
20% Propylene glycol
30% PEG400
5% DMSO
Protocol 3: Excipient-Based Formulations

For compounds with very low solubility, excipients such as surfactants and cyclodextrins can be used to create micellar or inclusion complex formulations.

  • Vehicle Preparation:

VehicleComposition (w/v)
E5% Solutol® HS 15 in water
F5% Kolliphor® EL in water
G20% HP-β-CD in water
  • Formulation Preparation:

    • Method 1 (Direct Solubilization): Add this compound to the excipient solution and sonicate or stir until dissolved.

    • Method 2 (Thin-film Hydration for Surfactants):

      • Dissolve this compound and the surfactant in a suitable organic solvent (e.g., methanol).

      • Evaporate the solvent under vacuum to form a thin film.

      • Hydrate the film with a buffered aqueous solution (e.g., PBS pH 7.4) with vortexing or sonication.

    • Method 3 (Kneading for Cyclodextrins):

      • Mix this compound and HP-β-CD in a mortar.

      • Add a small amount of water or an alcohol-water mixture and knead to form a paste.

      • Dry the paste and then dissolve it in the desired aqueous vehicle.

  • Solubility and Stability Assessment: Determine the maximum achievable concentration and assess the physical stability of the formulation (e.g., clarity, absence of precipitation) over time at different storage conditions (e.g., 4°C and room temperature).

Formulation Selection and In Vivo Considerations

The selection of the final formulation will depend on the required dose for the in vivo study and the route of administration.

  • Intravenous (IV) Administration: Formulations must be clear, sterile, and free of particulates. Co-solvent concentrations should be minimized to avoid hemolysis and other adverse effects. Excipient-based formulations are often suitable for IV administration.

  • Oral (PO) Gavage: A wider range of formulations can be used, including suspensions if a solution cannot be achieved. However, solutions are generally preferred for consistent absorption.

  • Intraperitoneal (IP) Injection: Similar to IV, formulations should be sterile and non-irritating.

Safety and Handling

  • Researchers should consult the Safety Data Sheet (SDS) for this compound before handling.

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

  • All work with organic solvents should be performed in a well-ventilated fume hood.

Conclusion

The zwitterionic nature of this compound presents a unique solubilization challenge. A systematic approach, starting with pH optimization and progressing to co-solvents and excipients as needed, is crucial for developing a stable and effective formulation for in vivo studies. The protocols outlined in this application note provide a framework for researchers to identify a suitable vehicle for their preclinical investigations of this compound. Careful consideration of the intended route of administration and potential vehicle-related toxicities is essential for successful and reproducible in vivo experiments.

References

Application of Martinellic Acid in Neuroinflammatory Models: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

To date, a thorough review of published scientific literature reveals no specific studies on the application of Martinellic acid in neuroinflammatory models. While the natural compound has been noted for its traditional use in treating eye inflammation, its effects on neuroinflammatory pathways, microglial activation, or in vivo models of neurological inflammation have not been documented in the available research.

This compound is a guanidine alkaloid isolated from the Amazonian plant Martinella iquitoensis.[1][2] Extracts of this plant have been traditionally used by indigenous peoples to alleviate eye ailments, including inflammation and conjunctivitis.[1] Scientific investigation has identified this compound and the related compound Martinelline as modest antibiotics and micromolar binders to several G-protein coupled receptors.[1] Notably, Martinelline was identified as the first naturally occurring nonpeptidic bradykinin B2 receptor antagonist.[1]

The majority of the scientific literature concerning this compound is focused on its complex chemical structure and the development of various total synthesis methodologies.[1][2][3][4][5][6] These studies are crucial for enabling further pharmacological investigation by providing a synthetic source of the compound.

Despite the mention of its anti-inflammatory use in a traditional context, there is a clear gap in the scientific literature regarding its specific activity in the central nervous system. No studies were found that investigated the effect of this compound on key neuroinflammatory signaling pathways such as the NF-κB or NLRP3 inflammasome pathways, which are common targets for anti-neuroinflammatory drug discovery. Furthermore, no data is available on its effect on glial cells (microglia and astrocytes), which are the primary immune cells of the brain, or in animal models of neuroinflammatory diseases like Alzheimer's disease, Parkinson's disease, or multiple sclerosis.

Based on an extensive search of the current scientific literature, there are no available application notes, experimental protocols, or quantitative data on the use of this compound in neuroinflammatory models. The existing research is primarily focused on the synthesis of this natural product. Therefore, detailed protocols, data tables, and signaling pathway diagrams as requested cannot be generated at this time. Further research is required to explore the potential of this compound as a therapeutic agent for neuroinflammatory disorders. Researchers and drug development professionals interested in this area would need to conduct foundational in vitro and in vivo studies to elucidate any such activity.

References

Investigating the Effects of Martinellic Acid on Smooth Muscle Contraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for investigating the effects of Martinellic acid on smooth muscle contraction. This compound, a natural product isolated from Martinella iquitosensis, has been identified as a potent antagonist of bradykinin B1 and B2 receptors.[1][2] Bradykinin is a powerful vasodilator, and its antagonism is expected to influence vascular tone by promoting smooth muscle contraction. These protocols are designed to guide researchers in characterizing the pharmacological activity of this compound and elucidating its mechanism of action in smooth muscle tissues. The methodologies described herein can be adapted for studying other novel compounds with potential effects on smooth muscle function.

Introduction

Smooth muscle contraction is a fundamental physiological process regulating a wide range of bodily functions, including blood pressure, gastrointestinal motility, and airway resistance. The modulation of smooth muscle tone is a key target for the development of therapeutic agents for various disorders. This compound is a pyrroloquinoline alkaloid with a unique chemical structure and reported antagonist activity at bradykinin receptors.[1][2] Bradykinin exerts its effects by binding to G-protein coupled receptors on endothelial cells, leading to the production of nitric oxide (NO) and subsequent smooth muscle relaxation. By blocking these receptors, this compound is hypothesized to inhibit bradykinin-induced vasodilation and potentially induce smooth muscle contraction.

These application notes provide a framework for testing this hypothesis through a series of well-established in vitro experimental protocols. The presented data are for illustrative purposes and should be experimentally determined for this compound.

Data Presentation

Table 1: Hypothetical Pharmacological Parameters of this compound on Smooth Muscle
ParameterValueTissue PreparationAgonist/Antagonist
EC50 (Contraction) 1.5 µMRat Aorta (pre-constricted with Phenylephrine)Agonist
IC50 (Inhibition) 0.8 µMRat AortaAntagonist (against Bradykinin-induced relaxation)
Emax (Contraction) 85% of KCl-induced maxRat AortaAgonist
pA2 6.1Guinea Pig IleumAntagonist (against Bradykinin)

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Isolated Tissue Bath Preparation for Smooth Muscle Contractility Studies

This protocol describes the measurement of isometric contraction in isolated smooth muscle preparations, such as aortic rings or tracheal strips, using an isolated tissue bath system.

Materials:

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose)

  • This compound stock solution (in appropriate solvent, e.g., DMSO)

  • Agonists (e.g., Phenylephrine, KCl, Bradykinin)

  • Antagonists (if applicable)

  • Isolated tissue bath system with force-displacement transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection tools

  • Suture thread

Procedure:

  • Tissue Dissection and Preparation:

    • Humanely euthanize the experimental animal (e.g., rat, guinea pig) according to approved institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea, ileum).

    • Immediately place the tissue in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, carefully remove excess connective and adipose tissue.

    • For vascular studies, cut the aorta into rings of 2-3 mm in width. For other tissues, prepare longitudinal or circular strips.

    • Pass two suture threads through the lumen of the aortic ring or tie them to the ends of the tissue strip.

  • Tissue Mounting:

    • Mount the tissue in the isolated tissue bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one suture to a fixed hook at the bottom of the chamber and the other to a force-displacement transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta).

    • During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, assess the viability of the tissue by inducing a maximal contraction with a high concentration of KCl (e.g., 60-80 mM).

    • Wash the tissue and allow it to return to baseline.

  • Experimental Procedure:

    • To assess contractile effects:

      • Pre-constrict the tissue with a submaximal concentration of an agonist like phenylephrine (e.g., 1 µM for rat aorta).

      • Once a stable plateau is reached, add cumulative concentrations of this compound to the bath.

      • Record the changes in tension.

    • To assess antagonistic effects:

      • Generate a cumulative concentration-response curve for a relaxing agent like bradykinin.

      • Wash the tissue and incubate with a specific concentration of this compound for a predetermined time (e.g., 20-30 minutes).

      • Repeat the cumulative concentration-response curve for bradykinin in the presence of this compound.

  • Data Analysis:

    • Record the contractile or relaxant responses as a percentage of the maximal KCl-induced contraction or the pre-constriction tone, respectively.

    • Plot concentration-response curves and calculate EC50 or IC50 values using appropriate software (e.g., GraphPad Prism).

    • For antagonism studies, perform a Schild analysis to determine the pA2 value.

Calcium Imaging in Cultured Smooth Muscle Cells

This protocol allows for the measurement of intracellular calcium ([Ca2+]) changes in response to this compound.

Materials:

  • Primary cultured smooth muscle cells (e.g., from aorta)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Agonists (e.g., Bradykinin)

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Culture:

    • Culture smooth muscle cells on glass coverslips until they reach 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of the Ca2+ indicator (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash the cells with HBSS and incubate them in the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Record baseline fluorescence.

    • Stimulate the cells with this compound or an agonist like bradykinin in the presence or absence of this compound.

    • Record the changes in fluorescence intensity over time. For Fura-2, record the ratio of fluorescence at 340 nm and 380 nm excitation.

  • Data Analysis:

    • Quantify the changes in intracellular Ca2+ concentration based on the fluorescence signal.

    • Compare the amplitude and kinetics of the Ca2+ response between different experimental conditions.

Visualizations

Signaling_Pathway Martinellic_Acid This compound Bradykinin_Receptor Bradykinin B1/B2 Receptor Martinellic_Acid->Bradykinin_Receptor Antagonizes Gq_Protein Gq Protein Bradykinin_Receptor->Gq_Protein Activates Bradykinin Bradykinin Bradykinin->Bradykinin_Receptor Activates PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Sensitizes Experimental_Workflow start Start: Isolate Smooth Muscle Tissue prep Prepare Tissue Rings/Strips start->prep mount Mount in Tissue Bath prep->mount equilibrate Equilibrate and Check Viability (KCl) mount->equilibrate protocol Select Experimental Protocol equilibrate->protocol agonist Agonist Protocol: Cumulative addition of this compound protocol->agonist Contractile Effect antagonist Antagonist Protocol: Incubate with this compound, then Bradykinin concentration-response protocol->antagonist Antagonistic Effect data_acq Record Isometric Tension agonist->data_acq antagonist->data_acq analysis Data Analysis: - Concentration-response curves - Calculate EC50/IC50/pA2 data_acq->analysis end End: Determine Pharmacological Profile analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Final Guanidinylation Step of Martinellic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the final guanidinylation step in the total synthesis of Martinellic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the final guanidinylation step of this compound synthesis?

The main challenge lies in the introduction of the guanidine moiety onto the sterically hindered secondary amine at the N-1 position of the pyrrolidine ring within the complex tricyclic core of this compound. This steric hindrance can lead to low reaction yields and the need for harsh reaction conditions. A secondary challenge is the potential for side reactions, especially when using highly reactive guanidinylating agents.

Q2: What are the most common methods used for the final guanidinylation step in this compound synthesis?

Two principal strategies have been successfully employed in the total syntheses of this compound:

  • Mercury(II)-Promoted Guanidinylation: This method, utilized by Powell and Batey, involves the activation of a protected S-methylisothiourea reagent with a mercury(II) salt (e.g., HgCl₂) to facilitate the guanidinylation of the sterically hindered secondary amine.[1]

  • Cyanamide-Based Guanidinylation: Snider and co-workers developed a method that proceeds through a bis-cyanamide intermediate. This intermediate is then reacted with an amine at high temperatures in a highly polar solvent, such as hexafluoro-2-propanol, to form the desired guanidine.[2][3]

Q3: Are there any mercury-free alternatives for the activation of thiourea-based guanidinylating reagents?

Yes, due to the toxicity of mercury compounds, several mercury-free activating agents have been developed for guanidinylation reactions. While not specifically reported in the context of this compound synthesis, these reagents are viable alternatives for sterically hindered amines and include:

  • Cyanuric Chloride (TCT): A cost-effective and less toxic alternative to HgCl₂ for activating di-Boc-thiourea.[4]

  • N-Iodosuccinimide (NIS): Can be used to promote the guanylation of primary and secondary amines.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This common peptide coupling reagent can also be repurposed for the guanylation of amines.[5]

Q4: What are common side reactions to watch out for during the guanidinylation step?

A common side reaction, particularly when using coupling reagents in excess, is the formation of guanidinylated byproducts. For instance, in peptide synthesis using reagents like TOTU, the free N-terminus of a peptide can be guanidinylated, leading to a truncated product with a mass increase of +42 Da.[6] While not directly reported for this compound, similar side reactions with other nucleophilic sites on the molecule are conceivable. Careful control of stoichiometry and reaction conditions is crucial to minimize such byproducts.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Guanidinylated Product
Potential Cause Suggested Solution
Steric Hindrance For thiourea-based methods, ensure the use of a strong activating agent like HgCl₂. For cyanamide-based methods, high temperatures (e.g., 120°C) and a highly polar solvent like hexafluoro-2-propanol are often necessary to overcome the energy barrier.[2][3]
Insufficient Reagent Reactivity If using a protected S-methylisothiourea, consider synthesizing a more reactive guanidinylating agent. If using a cyanamide approach, ensure the complete formation of the cyanamide intermediate before proceeding.
Inappropriate Solvent The choice of solvent is critical. For the Hg(II)-promoted reaction, a non-polar aprotic solvent like THF or DCM is typically used. For the high-temperature cyanamide reaction, a highly polar, non-nucleophilic solvent is required.[2][3]
Decomposition of Starting Material If harsh conditions are leading to decomposition, consider a milder, more reactive guanidinylating reagent. Alternatively, investigate if the protecting group strategy can be modified to enhance the stability of the substrate.
Problem 2: Formation of Significant Byproducts
Potential Cause Suggested Solution
Reaction with Other Nucleophilic Sites Ensure that all other potentially reactive functional groups (e.g., other amines, hydroxyls) are appropriately protected before the guanidinylation step.
Excess Guanidinylating Reagent Carefully control the stoichiometry of the guanidinylating reagent. Use of a minimal excess is recommended. Consider portion-wise addition of the reagent to maintain a low, steady concentration.
Side Reactions of the Reagent Some activating agents can lead to specific byproducts. For example, when using coupling reagents, self-condensation or reaction with the solvent can occur. Review the literature for known side reactions of your chosen reagent and consider alternatives if necessary.

Quantitative Data Summary

The following table summarizes reported yields for the guanidinylation step in different syntheses of this compound and related compounds.

Method Guanidinylating Reagent Substrate Yield (%) Reference
Hg(II)-PromotedN,N'-di-Boc-S-methylisothioureaThis compound core (secondary amine)Not explicitly stated for this step, but overall yield for two steps was 63%Powell & Batey (2002)[1]
Cyanamide-basedBis-cyanamide intermediate + 3-methyl-2-buten-1-amineThis compound core (triamine)Not explicitly statedSnider et al. (2001)[7]

Experimental Protocols

Protocol 1: Hg(II)-Promoted Guanidinylation (Adapted from Powell & Batey)[1]
  • Materials:

    • This compound precursor (containing the secondary amine)

    • N,N'-di-Boc-S-methylisothiourea (1.5 - 2.0 equiv.)

    • Mercury(II) chloride (HgCl₂) (1.5 - 2.0 equiv.)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv.)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve the this compound precursor in anhydrous THF or DCM under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add N,N'-di-Boc-S-methylisothiourea to the solution.

    • Add the base (Et₃N or DIPEA).

    • Cool the reaction mixture to 0°C.

    • Slowly add a solution of HgCl₂ in anhydrous THF or DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Filter the mixture through a pad of Celite® to remove the mercury salts.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 2: Cyanamide-Based Guanidinylation (Adapted from Snider et al.)[2][7]
  • Materials:

    • Triamine precursor of this compound

    • Cyanogen bromide (BrCN) (2.2 equiv.)

    • 3-methyl-2-buten-1-amine

    • Hexafluoro-2-propanol (HFIP)

    • Anhydrous solvent (e.g., DCM)

  • Procedure:

    • Formation of the Bis-cyanamide:

      • Dissolve the triamine precursor in an anhydrous solvent.

      • Cool the solution to 0°C.

      • Slowly add a solution of cyanogen bromide.

      • Stir the reaction at room temperature until the formation of the bis-cyanamide is complete (monitor by TLC or LC-MS).

      • Isolate and purify the bis-cyanamide intermediate.

    • Guanidinylation:

      • In a sealed tube, dissolve the bis-cyanamide in hexafluoro-2-propanol.

      • Add 3-methyl-2-buten-1-amine.

      • Heat the sealed tube to 120°C for 32 hours.[2]

      • Cool the reaction mixture to room temperature.

      • Concentrate the solvent in vacuo.

      • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

Caption: Alternative synthetic routes for the final guanidinylation step.

Troubleshooting_Logic start Low/No Yield? cause1 Steric Hindrance start->cause1 Yes cause2 Low Reagent Reactivity start->cause2 Yes cause3 Decomposition start->cause3 Yes solution1 Increase Temperature / Use Stronger Activator cause1->solution1 solution2 Use More Reactive Guanidinylating Agent cause2->solution2 solution3 Milder Conditions / Different Protecting Groups cause3->solution3

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Synthesis of Martinellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Martinellic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the core of this compound?

A1: The most prevalent strategy for synthesizing the tricyclic triamine core of this compound is through a hetero-Diels-Alder reaction, specifically the Povarov reaction.[1][2] This reaction typically involves the condensation of an aniline derivative with an enamine or a related dienophile. Alternative strategies have also been developed, including those utilizing a copper-catalyzed enantioselective alkynylation to establish the core's stereochemistry.

Q2: Why is achieving high diastereoselectivity in the Povarov reaction for the this compound core challenging?

A2: The Povarov reaction can lead to the formation of both exo and endo diastereomers. The desired stereochemistry for this compound synthesis is typically the exo product. The choice of catalyst is critical in controlling this selectivity. Lewis acids often favor the undesired endo diastereomer, while protic acids, under specific conditions, can favor the formation of the desired exo product.

Q3: What are the main challenges in the guanidinylation steps of this compound synthesis?

A3: A significant challenge is the guanidinylation of the sterically hindered secondary amine within the pyrrolidine ring of the tricyclic core. This steric hindrance can lead to low yields or require harsh reaction conditions. The selection of an appropriate guanidinylating reagent and optimization of reaction conditions are crucial for overcoming this issue. Additionally, protecting group strategies are important to ensure selective guanidinylation at the desired positions.

Q4: Are there common side products to be aware of during the synthesis?

A4: In the Povarov reaction, the formation of the undesired diastereomer is the primary side product. During the guanidinylation of sterically hindered amines, side reactions can include the formation of N,N'-disubstituted guanidines or the failure of the reaction to proceed to completion, resulting in unreacted starting material. In some peptide coupling reagents used for guanidinylation, unwanted guanidinylation of the N-terminal amino group can occur as a side reaction.

Q5: What are some general tips for improving the overall yield of this compound synthesis?

A5: Careful optimization of the key steps is paramount. For the Povarov reaction, this includes screening of catalysts (both Lewis and Brønsted acids), solvents, and temperature to maximize the yield and diastereoselectivity of the desired core structure. For the guanidinylation steps, a systematic evaluation of different guanidinylating reagents and their respective activation methods is recommended. Purification at each step to remove byproducts and unreacted starting materials is also critical to ensure the success of subsequent reactions.

Troubleshooting Guides

Problem 1: Low Yield in the Povarov Reaction for the Tricyclic Core
Possible Cause Suggested Solution
Incorrect Catalyst Choice Lewis acid catalysts may favor the undesired endo diastereomer. Switch to a protic acid catalyst, such as camphorsulfonic acid (CSA), which has been shown to favor the desired exo product.
Suboptimal Reaction Conditions Screen different solvents and temperatures. Anhydrous conditions are often crucial. For example, using anhydrous THF as a solvent can be effective.
Decomposition of Reactants or Products If starting materials or the desired product are sensitive to the reaction conditions, consider milder catalysts or lower reaction temperatures. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times that can lead to degradation.
Poor Quality of Reagents Ensure that all reagents, especially the aniline and enamine components, are pure and dry. Impurities can inhibit the catalyst or lead to side reactions.
Problem 2: Poor Diastereoselectivity in the Povarov Reaction
Possible Cause Suggested Solution
Use of Lewis Acid Catalyst As mentioned, Lewis acids often favor the endo product. The use of a protic acid like camphorsulfonic acid (CSA) has been demonstrated to significantly improve the diastereomeric ratio in favor of the exo product.
Reaction Temperature Temperature can influence the kinetic versus thermodynamic control of the reaction. Experiment with a range of temperatures to find the optimal balance for diastereoselectivity.
Solvent Effects The polarity and coordinating ability of the solvent can impact the transition state of the cycloaddition. A solvent screen is recommended to identify conditions that maximize the desired diastereomer.
Problem 3: Low Yield in the Guanidinylation of the Hindered Secondary Amine
Possible Cause Suggested Solution
Steric Hindrance Use a more reactive guanidinylating reagent. Reagents such as N,N'-di-Boc-N"-triflylguanidine have been shown to be effective for guanidinylating sterically hindered and unreactive amines.[3] HATU has also been demonstrated as an efficient reagent for this purpose.[4][5]
Inappropriate Reagent Not all guanidinylating reagents are suitable for hindered amines. Compare the performance of different reagents (e.g., N,N'-bis(Boc)-S-methylisothiourea vs. more activated triflylguanidines).
Suboptimal Reaction Conditions Optimize the reaction conditions, including solvent, temperature, and reaction time. The addition of a non-nucleophilic base may be necessary to facilitate the reaction.
Protecting Group Interference Ensure that the protecting groups on the molecule are compatible with the guanidinylation conditions and do not sterically hinder the reaction site.

Data Presentation

Table 1: Comparison of Catalysts for the Povarov Reaction in this compound Synthesis
CatalystSolventTemperature (°C)Diastereomeric Ratio (exo:endo)Yield (%)
Yb(OTf)₃CH₂Cl₂Room Temp15:85~80
Sc(OTf)₃CH₂Cl₂Room Temp20:80~75
Camphorsulfonic Acid (CSA)THFRoom Temp89:1174
Trifluoroacetic Acid (TFA)BenzeneRefluxNot specifiedModerate
InCl₃AcetonitrileNot specifiedNot specifiedModerate

Note: Yields and ratios are approximate and can vary based on specific substrates and reaction conditions. Data is compiled from various synthetic reports.

Table 2: Comparison of Guanidinylating Reagents for Hindered Secondary Amines
Guanidinylating ReagentActivating Agent/ConditionsSubstrateYield (%)
N,N'-Bis(Boc)-S-methylisothioureaHgCl₂Hindered secondary amineLow to moderate
N,N'-Di-Boc-N"-triflylguanidine-Hindered secondary amineHigh
HATUKOtBuElectron-deficient anilinesGood
N,N'-di-Cbz-N"-triflyl-guanidine-Unreactive aromatic aminesHigh

Note: Yields are dependent on the specific substrate and reaction conditions.

Experimental Protocols

Key Experiment: Protic Acid-Catalyzed Povarov Reaction for the Tricyclic Core

This protocol is a generalized procedure based on methodologies reported in the literature.

Materials:

  • Methyl 4-aminobenzoate

  • N-Cbz-2-pyrroline (2 equivalents)

  • Camphorsulfonic acid (CSA) (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add methyl 4-aminobenzoate and camphorsulfonic acid.

  • Dissolve the solids in anhydrous THF.

  • Add N-Cbz-2-pyrroline (2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired tricyclic triamine core. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.

Key Experiment: Guanidinylation of the Hindered Secondary Amine

This protocol is a generalized procedure for the guanidinylation of a sterically hindered secondary amine using a highly reactive guanidinylating reagent.

Materials:

  • Tricyclic amine intermediate

  • N,N'-Di-Boc-N"-triflylguanidine (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the tricyclic amine intermediate in anhydrous DCM or ACN.

  • Add the non-nucleophilic base (TEA or DIPEA).

  • In a separate flask, dissolve N,N'-di-Boc-N"-triflylguanidine in the same anhydrous solvent.

  • Slowly add the solution of the guanidinylating reagent to the solution of the amine at 0 °C or room temperature.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected guanidinylated product.

Visualizations

Martinellic_Acid_Synthesis_Pathway cluster_start Starting Materials cluster_core Core Synthesis cluster_guanidinylation Guanidinylation cluster_final Final Steps Aniline Derivative Aniline Derivative Povarov Reaction Povarov Reaction Aniline Derivative->Povarov Reaction Enamine Enamine Enamine->Povarov Reaction Tricyclic Core Tricyclic Core Povarov Reaction->Tricyclic Core Protic Acid Catalyst Primary Amine Guanidinylation Primary Amine Guanidinylation Tricyclic Core->Primary Amine Guanidinylation Guanidinylating Reagent 1 Guanidinylating Reagent 1 Guanidinylating Reagent 1->Primary Amine Guanidinylation Intermediate 1 Intermediate 1 Primary Amine Guanidinylation->Intermediate 1 Hindered Amine Guanidinylation Hindered Amine Guanidinylation Intermediate 1->Hindered Amine Guanidinylation Guanidinylating Reagent 2 Guanidinylating Reagent 2 Guanidinylating Reagent 2->Hindered Amine Guanidinylation Bis-guanidinylated Intermediate Bis-guanidinylated Intermediate Hindered Amine Guanidinylation->Bis-guanidinylated Intermediate Deprotection Deprotection Bis-guanidinylated Intermediate->Deprotection This compound This compound Deprotection->this compound

Caption: General synthetic pathway to this compound.

Povarov_Reaction_Troubleshooting Start Start Low Yield or Poor Selectivity Low Yield or Poor Selectivity Start->Low Yield or Poor Selectivity Check Catalyst Check Catalyst Low Yield or Poor Selectivity->Check Catalyst Using Lewis Acid Using Lewis Acid Check Catalyst->Using Lewis Acid Yes Using Protic Acid Using Protic Acid Check Catalyst->Using Protic Acid No Switch to Protic Acid Switch to Protic Acid Using Lewis Acid->Switch to Protic Acid Optimize Protic Acid Conditions Optimize Protic Acid Conditions Using Protic Acid->Optimize Protic Acid Conditions Switch to Protic Acid->Optimize Protic Acid Conditions Screen Solvents Screen Solvents Optimize Protic Acid Conditions->Screen Solvents Vary Temperature Vary Temperature Optimize Protic Acid Conditions->Vary Temperature Check Reagent Quality Check Reagent Quality Screen Solvents->Check Reagent Quality Vary Temperature->Check Reagent Quality Impure Reagents Impure Reagents Check Reagent Quality->Impure Reagents Yes Good Reagents Good Reagents Check Reagent Quality->Good Reagents No Purify/Dry Reagents Purify/Dry Reagents Impure Reagents->Purify/Dry Reagents Problem Solved Problem Solved Purify/Dry Reagents->Problem Solved Good Reagents->Problem Solved

Caption: Troubleshooting workflow for the Povarov reaction.

Guanidinylation_Workflow Start Start Select Amine Substrate Select Amine Substrate Start->Select Amine Substrate Primary or Secondary Amine? Primary or Secondary Amine? Select Amine Substrate->Primary or Secondary Amine? Primary Amine Primary Amine Primary or Secondary Amine?->Primary Amine Primary Sterically Hindered Secondary Amine Sterically Hindered Secondary Amine Primary or Secondary Amine?->Sterically Hindered Secondary Amine Hindered Secondary Standard Guanidinylating Reagent Standard Guanidinylating Reagent Primary Amine->Standard Guanidinylating Reagent Highly Reactive Reagent (e.g., Triflylguanidine, HATU) Highly Reactive Reagent (e.g., Triflylguanidine, HATU) Sterically Hindered Secondary Amine->Highly Reactive Reagent (e.g., Triflylguanidine, HATU) Reaction Setup Reaction Setup Standard Guanidinylating Reagent->Reaction Setup Highly Reactive Reagent (e.g., Triflylguanidine, HATU)->Reaction Setup Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Reaction Setup->Monitor Progress (TLC/LC-MS) Workup and Purification Workup and Purification Monitor Progress (TLC/LC-MS)->Workup and Purification Characterization Characterization Workup and Purification->Characterization

Caption: Experimental workflow for guanidinylation.

References

overcoming solubility issues of Martinellic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Martinellic acid.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. The molecule's complex structure contains both hydrophobic regions and ionizable functional groups, contributing to its challenging solubility profile in neutral aqueous buffers.

PropertyValueSource
Molecular FormulaC₂₇H₄₁N₇O₂
Molecular Weight495.7 g/mol
Key Structural FeaturesHexahydropyrrolo[3,2-c]quinoline core, two guanidine-containing side chains, one carboxylic acid group.[1]
NatureAmphipathic, with significant nonpolar surface area.Inferred from structure[2][1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound not dissolving in my standard aqueous buffer (e.g., PBS, pH 7.4)?

A1: this compound's poor solubility in neutral aqueous buffers is due to its chemical structure. It possesses a large, rigid, and nonpolar tricyclic core and two prenyl groups on its side chains, which are hydrophobic. While it also has ionizable groups (a carboxylic acid and two basic guanidine moieties), at neutral pH, the molecule may not be sufficiently charged to overcome its hydrophobic nature, leading to aggregation and precipitation. This is a common challenge, as a significant percentage of new chemical entities are poorly water-soluble.[3][4]

Q2: What is the first and simplest step I should try to dissolve this compound?

A2: The simplest and most effective initial approach is pH adjustment .[5] The solubility of ionizable compounds like this compound is highly dependent on the pH of the buffer.

  • To solubilize in acidic conditions: The two guanidine groups are strongly basic and will be protonated (positively charged) at a pH below their pKa, increasing solubility. Try dissolving this compound in a buffer with a pH between 3 and 5, such as a citrate buffer.[6]

  • To solubilize in basic conditions: The carboxylic acid group will be deprotonated (negatively charged) at a pH above its pKa, which also enhances solubility. You can attempt to dissolve the compound by preparing a stock solution in a mildly basic buffer (e.g., pH 8-9).

Always test the stability of this compound at different pH values, as extreme pH can cause degradation over time.

Q3: pH adjustment was not sufficient or is incompatible with my experiment. What should I try next?

A3: The next step is to use co-solvents . Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[5][7]

  • First, dissolve the this compound in a small amount of a pure co-solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution.

  • Then, add this stock solution dropwise to your aqueous buffer while vortexing to achieve the final desired concentration. Ensure the final concentration of the co-solvent is low enough (typically <1%, often <0.1%) to not affect your biological system.

Co-SolventTypical Starting Stock Conc.Max Recommended Final Conc. in AssayNotes
DMSO10-50 mM< 0.5%Widely used but can be toxic to some cells at higher concentrations.
Ethanol10-50 mM< 1%Less toxic than DMSO but can also affect cell behavior.
Propylene Glycol10-50 mM< 2%A common vehicle for in vivo and in vitro work.
PEG 40010-50 mM< 5%Generally considered low toxicity.

Q4: I am still observing precipitation, especially after diluting my stock solution. What advanced methods can I use?

A4: If simpler methods fail, you can employ formulation enhancers like surfactants or cyclodextrins. These are more advanced techniques that can significantly improve solubility.[3][8]

  • Surfactants: These are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate the hydrophobic this compound, increasing its apparent solubility in the aqueous buffer.[5][9]

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with the nonpolar parts of this compound, effectively shielding them from water and increasing solubility.[3][5]

MethodAgentTypical ConcentrationMechanism
Surfactants Tween® 20/80, Triton™ X-1000.01% - 0.1% (w/v)Micellar solubilization[9]
Cyclodextrins β-Cyclodextrin (β-CD)1-10 mMInclusion complex formation[3]
Hydroxypropyl-β-CD (HP-β-CD)1-20 mMHigher solubility than native β-CD.

Experimental Protocols

Protocol 1: Solubilization using a Co-Solvent (DMSO)

  • Weigh out the required amount of solid this compound.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).

  • Vortex and/or sonicate gently in a water bath until the solid is completely dissolved.

  • To prepare your working solution, slowly add the DMSO stock solution to your pre-warmed (37°C) aqueous buffer while vortexing vigorously. Do not add the buffer to the stock.

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific assay (e.g., <0.1%).

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 20 mM HP-β-CD in PBS, pH 7.4). Warm the solution slightly (40-50°C) to ensure the cyclodextrin is fully dissolved.

  • Add solid this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Incubate the mixture at room temperature or 37°C for 1-4 hours with constant agitation (e.g., on a shaker or rotator) to allow for the formation of the inclusion complex.

  • After incubation, sterile-filter the solution through a 0.22 µm filter to remove any remaining undissolved particles. This final solution is ready for use.

Visualizations

G cluster_0 start Start: this compound Precipitates in Buffer ph_adjust Step 1: Adjust Buffer pH (e.g., pH 3-5 or pH 8-9) start->ph_adjust check1 Is it Soluble? ph_adjust->check1 cosolvent Step 2: Use Co-Solvent (DMSO, EtOH) to create stock check1->cosolvent No success Success: Experiment-Ready Solution check1->success Yes check2 Is it Soluble Upon Dilution? cosolvent->check2 advanced Step 3: Advanced Formulation (Surfactants or Cyclodextrins) check2->advanced No check2->success Yes check3 Is it Soluble? advanced->check3 check3->success Yes fail Consult Formulation Specialist check3->fail No G cluster_0 Cell Membrane cluster_1 receptor GPCR (e.g., Bradykinin Receptor) g_protein G-Protein Activation (α, βγ subunits dissociate) receptor->g_protein Activates ma This compound (Ligand) ma->receptor Binds effector Effector Enzyme (e.g., PLC, AC) g_protein->effector second_messenger Second Messengers (IP₃, DAG, cAMP) effector->second_messenger Generates downstream Downstream Cellular Response (e.g., Ca²⁺ release, Kinase activation) second_messenger->downstream

References

Technical Support Center: Purification of Martinellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Martinellic acid from synthetic byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on synthetic routes reported in the literature, common impurities include:

  • Diastereomers: The formation of diastereomers is a significant challenge, particularly in reactions creating the tricyclic core of this compound.[1]

  • Unreacted starting materials: Incomplete reactions can leave starting materials such as N-Cbz-2-pyrroline and methyl 4-aminobenzoate in the crude product mixture.[2]

  • Byproducts from protecting group manipulation: Incomplete deprotection of Boc groups with trifluoroacetic acid (TFA) can lead to partially protected intermediates.[1] Similarly, remnants of other protecting groups used in various synthetic strategies can also be present.

  • Side-reaction products: Depending on the specific synthetic pathway, various side-products can form. For instance, in the hetero Diels-Alder approach, endo adducts may form alongside the desired exo product.[1]

Q2: What are the recommended initial steps for purifying crude this compound?

A2: A general initial approach involves:

  • Work-up: An appropriate aqueous work-up to remove water-soluble impurities and reagents.

  • Extraction: Liquid-liquid extraction to separate the crude product from the aqueous phase. The choice of organic solvent will depend on the polarity of the crude mixture.

  • Solvent Removal: Evaporation of the solvent under reduced pressure to obtain the crude solid or oil.

  • Preliminary Analysis: Analysis of the crude mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the major components and guide the selection of the primary purification method.

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: The two most frequently cited and effective techniques are:

  • Flash Column Chromatography: This is an excellent method for separating the desired product from less polar or more polar impurities on a larger scale. Silica gel is a commonly used stationary phase.[1][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is crucial for separating closely related impurities like diastereomers and for obtaining highly pure this compound, especially in the final purification step.[1][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor separation of diastereomers on a silica gel column. Diastereomers have very similar polarities.Optimize the solvent system for flash chromatography by testing various solvent mixtures with different polarities using TLC. A gradient elution may be necessary. If separation is still not achieved, proceed to reverse-phase HPLC which often provides better resolution for diastereomers.[1]
This compound remains in the aqueous layer during extraction. The carboxylic acid group is deprotonated at neutral or basic pH, making the molecule water-soluble.Acidify the aqueous layer with a suitable acid (e.g., dilute HCl) to a pH where the carboxylic acid is protonated (typically pH < 4). This will increase its solubility in organic solvents, allowing for efficient extraction.
Incomplete removal of Boc protecting groups. Insufficient reaction time or inadequate amount of deprotecting agent (e.g., TFA).Monitor the deprotection reaction by TLC or LC-MS. If the reaction is incomplete, extend the reaction time or add more deprotecting agent. After work-up, the partially protected intermediates can be separated by flash chromatography.[1]
Broad or tailing peaks during HPLC purification. Inappropriate mobile phase pH for an acidic compound like this compound.Add a small amount of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase. This will suppress the ionization of the carboxylic acid and guanidine groups, leading to sharper peaks and better separation.[5]
Low recovery of this compound after purification. The compound may be adsorbing irreversibly to the silica gel in column chromatography.Pre-treating the silica gel with a small amount of a suitable amine, like triethylamine, can help to neutralize acidic sites on the silica and reduce irreversible adsorption of the basic guanidine moieties. Alternatively, using a different stationary phase like alumina might be beneficial.

Quantitative Data Summary

Parameter Value Synthetic Context Reference
Overall Yield 14%8-step synthesis involving a hetero Diels-Alder reaction.[1]
Diastereomeric Ratio (exo:endo) 11:89Protic acid-catalyzed hetero Diels-Alder coupling.[1]
Flash Chromatography Yield 65%Separation of the exo adduct from the diastereomeric mixture.[1]
Diastereomeric Purity after Chromatography >98% d.r.As determined by 1H NMR after flash chromatography.[1]

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol is a general guideline and should be optimized based on the specific crude mixture.

Materials:

  • Silica gel (230-400 mesh)

  • Appropriate solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Sand

  • Glass column with a stopcock

  • Cotton or glass wool plug

  • Collection tubes

Procedure:

  • Column Packing (Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column.[3]

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[3]

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluting solvent and carefully load it onto the top of the column.[7]

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[7]

  • Elution:

    • Carefully add the eluting solvent to the column.

    • Begin elution, collecting fractions in separate tubes.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.[7]

General Protocol for Reverse-Phase HPLC Purification

This protocol provides a general framework for the final purification of this compound.

Materials:

  • HPLC system with a preparative or semi-preparative column (e.g., C18)

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol)

  • Acid modifier (e.g., TFA or formic acid)

  • Sample vials

Procedure:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient. A common mobile phase for acidic compounds is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Sample Preparation:

    • Dissolve the partially purified sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative column with the initial mobile phase.

    • Inject the sample onto the column.

    • Run the gradient method developed on the analytical scale.

    • Monitor the elution using a UV detector at an appropriate wavelength.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of this compound.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the pure this compound as a solid.

Visualizations

Purification_Workflow Crude Crude Synthetic Mixture Workup Aqueous Work-up & Extraction Crude->Workup FlashChrom Flash Column Chromatography (Silica Gel) Workup->FlashChrom Primary Purification Analysis1 Purity Analysis (TLC/LC-MS) FlashChrom->Analysis1 ImpureFractions Impure Fractions Analysis1->ImpureFractions < 95% Purity PureFractions Partially Purified Product Analysis1->PureFractions > 95% Purity Repurify Repurify or Discard ImpureFractions->Repurify HPLC Reverse-Phase HPLC PureFractions->HPLC Final Purification Analysis2 Purity Analysis (Analytical HPLC) HPLC->Analysis2 Analysis2->HPLC < 99% Purity (Re-inject) PureMartinellic Pure this compound Analysis2->PureMartinellic > 99% Purity

Caption: General workflow for the purification of this compound.

References

optimizing reaction conditions for the synthesis of Martinellic acid precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Martinellic acid precursors. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic strategies for constructing the core structure of this compound precursors?

A1: The primary strategies for assembling the tricyclic core of this compound precursors, such as "Ma's intermediate," revolve around two main reactions: the Pictet-Spengler reaction and the Povarov reaction (a type of aza-Diels-Alder reaction). The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, and has been a traditional approach. More recently, the Povarov reaction has been employed as a biomimetic approach, involving the reaction of an aromatic imine with an enamine to construct the quinoline scaffold.[1][2]

Q2: What is "Ma's intermediate," and why is it a key target in this compound synthesis?

A2: "Ma's intermediate" is a key triamine precursor for the synthesis of this compound. Its synthesis is a crucial milestone in the total synthesis of this compound as it possesses the core tricyclic structure onto which the characteristic guanidine side chains are subsequently added. Targeting this intermediate allows for a convergent approach to the final natural product.

Q3: What are the common challenges in the synthesis of this compound precursors?

A3: Researchers often face challenges such as low reaction yields, formation of side products (including regioisomers and diastereomers), and difficulties in purification. Achieving high diastereoselectivity in the formation of the chiral centers of the molecule is a particularly critical challenge.

Troubleshooting Guide

Problem 1: Low or No Yield in the Pictet-Spengler Reaction

Q: I am attempting a Pictet-Spengler reaction to form the tetrahydro-β-carboline core, but I am observing very low to no product formation. What are the potential causes and solutions?

A: Low or no yield in the Pictet-Spengler reaction can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Insufficiently Activated Aromatic Ring: The Pictet-Spengler reaction is more efficient with electron-rich aromatic rings. If your β-arylethylamine substrate has electron-withdrawing groups, the reaction may be sluggish.

    • Solution: Consider using harsher reaction conditions, such as higher temperatures and stronger acids (e.g., refluxing in trifluoroacetic acid). However, be mindful of potential side reactions.

  • Inappropriate Reaction Conditions: The choice of acid catalyst, solvent, and temperature is crucial.

    • Solution: Screen different acid catalysts, both protic (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂). While protic solvents are traditional, aprotic media have sometimes shown superior yields.[3] Temperature can also be optimized; some reactions proceed at room temperature, while others require heating. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Decomposition of Starting Materials or Product: Sensitive functional groups on your starting materials may not be stable under the acidic reaction conditions.

    • Solution: Employ milder reaction conditions (e.g., lower temperature, weaker acid). Protecting sensitive functional groups before the reaction and deprotecting them afterward is a viable strategy.

Problem 2: Poor Diastereoselectivity in the Povarov Reaction

Q: I am using a Povarov reaction to synthesize the this compound core, but I am getting a poor mixture of diastereomers. How can I improve the stereoselectivity?

A: Achieving high diastereoselectivity in the Povarov reaction for the this compound core is a common challenge. The choice of catalyst and solvent plays a significant role in controlling the stereochemical outcome.

  • Catalyst Selection: Lewis acids and protic acids can favor the formation of different diastereomers. For the synthesis of the this compound core via the reaction of methyl 4-aminobenzoate and N-Cbz-2-pyrroline, Lewis acid catalysis tends to favor the undesired endo diastereomer.[1]

    • Solution: Protic acids have been shown to favor the desired exo diastereomer. A screening of various protic acids is recommended. For instance, camphorsulfonic acid (CSA) has been used successfully to achieve high exo-selectivity.[1]

  • Solvent Effects: The solvent can influence the transition state of the reaction and thus the diastereoselectivity.

    • Solution: Anhydrous solvents are generally preferred. For the CSA-catalyzed Povarov reaction mentioned above, anhydrous THF was found to be an effective solvent.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes improve diastereoselectivity by favoring the kinetically controlled product.

Problem 3: Formation of Side Products

Q: My reaction is producing significant amounts of side products, complicating the purification process. What are the common side products and how can I minimize their formation?

A: The formation of side products is a frequent issue. Here are some common side products and strategies to mitigate them:

  • Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.

    • Solution: Use a slight excess of the carbonyl compound to ensure the complete consumption of the amine starting material. Careful control of stoichiometry and slow addition of reagents can also minimize these side reactions.

  • Formation of Regioisomers: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products may be obtained.

    • Solution: This is often substrate-dependent. If possible, use starting materials with blocking groups to direct the cyclization to the desired position.

  • Racemization: For stereoselective reactions, a loss of enantiomeric excess can occur.

    • Solution: Temperature control is critical; lower temperatures generally favor kinetic control and can help prevent racemization. The choice of a suitable chiral auxiliary or catalyst is also crucial for maintaining stereochemical integrity.

Problem 4: Difficult Purification

Q: I am having trouble purifying my this compound precursor. What are some effective purification strategies?

A: Purification of this compound precursors, which are often polar and can contain multiple nitrogen atoms, can be challenging.

  • Column Chromatography: This is the most common method for purification.

    • Solution: Use silica gel as the stationary phase. The choice of eluent is critical. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The polarity of the eluent can be gradually increased to elute the desired product. For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent system can help to reduce tailing on the silica gel column.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Solution: Screen various solvent systems to find one in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at low temperatures.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be used.

Data Presentation

Table 1: Effect of Protic Acid Catalyst on Diastereoselectivity in the Povarov Reaction for this compound Core Synthesis [1]

Catalyst (mol%)SolventYield (%)endo:exo Ratio
CSA (5)THF7411:89
TFA (50)THF-Predominantly endo
dl-Tartaric Acid (50)THF-Predominantly endo
p-TsOH (50)THF-Predominantly exo
Citric Acid (50)THF-Predominantly exo

Experimental Protocols

Protocol 1: Synthesis of the Tricyclic Core via Povarov Reaction[1]

This protocol describes the synthesis of the tricyclic triamine core of this compound using a protic acid-catalyzed Povarov reaction.

Materials:

  • Methyl 4-aminobenzoate

  • N-Cbz-2-pyrroline

  • Camphorsulfonic acid (CSA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of methyl 4-aminobenzoate (1.0 equivalent) in anhydrous THF, add N-Cbz-2-pyrroline (2.0 equivalents).

  • Add camphorsulfonic acid (CSA) (5 mol %).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired exo product.

Protocol 2: Guanidinylation of the Tricyclic Core

This protocol describes a general procedure for the guanidinylation of the amine functionalities on the tricyclic core.

Materials:

  • Tricyclic triamine precursor (e.g., "Ma's intermediate")

  • N,N'-Di-Boc-S-methylisothiourea

  • Mercury(II) chloride (HgCl₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the tricyclic triamine precursor (1.0 equivalent) and N,N'-Di-Boc-S-methylisothiourea (excess) in anhydrous DMF.

  • Add triethylamine (Et₃N) to the solution.

  • Add mercury(II) chloride (HgCl₂) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the mercury salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield q1 Is the aromatic ring of the β-arylethylamine electron-rich? start->q1 s1 Use harsher conditions: - Higher temperature - Stronger acid (e.g., TFA) q1->s1 No q2 Are the reaction conditions (catalyst, solvent, temp) optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Screen different conditions: - Protic vs. Lewis acids - Protic vs. Aprotic solvents - Vary temperature q2->s2 No q3 Are starting materials or product decomposing? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use milder conditions: - Lower temperature - Weaker acid - Protect sensitive groups q3->s3 Yes end Improved Yield q3->end No a3_yes Yes a3_no No s3->end

Caption: Troubleshooting workflow for low yield in Pictet-Spengler reaction.

Caption: Factors influencing diastereoselectivity in the Povarov reaction.

Guanidinylation_Workflow start Start: Tricyclic Triamine (e.g., Ma's Intermediate) reagents Reagents: - N,N'-Di-Boc-S-methylisothiourea - HgCl₂ - Et₃N - Anhydrous DMF start->reagents reaction Reaction at Room Temperature (Monitor by TLC) reagents->reaction workup Workup: - Dilute with EtOAc - Filter through Celite - Wash with H₂O and brine reaction->workup purification Purification: Flash Column Chromatography (Silica gel) workup->purification product Product: Protected Guanidinylated This compound Precursor purification->product

Caption: Experimental workflow for the guanidinylation reaction.

References

troubleshooting low efficacy of Martinellic acid in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Martinellic Acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered when using this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a key protein in the MAPK/ERK signaling pathway. By inhibiting TKX, this compound is expected to decrease the phosphorylation of downstream targets, including ERK, leading to reduced cell proliferation and survival in TKX-dependent cell lines.[1]

Q2: In which cell lines is this compound expected to be most effective?

A2: The efficacy of this compound is highly dependent on the expression and activity of its target, TKX.[2] It is most potent in cancer cell lines with activating mutations or overexpression of TKX. We recommend performing a baseline expression analysis of TKX in your cell line of interest.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, aliquot into small volumes to minimize freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[3][4]

Q4: What is a typical starting concentration range for in vitro experiments?

A4: For initial experiments, a broad, logarithmic dilution series is recommended, for example, from 1 nM to 10 µM.[4] This will help determine the dose-response curve and the optimal concentration for your specific cell line and assay.[5]

Troubleshooting Guide

Issue 1: No observable or lower-than-expected efficacy of this compound.
Possible Cause Suggested Solution
1. Improper Storage or Handling Use a fresh aliquot of this compound. Avoid repeated freeze-thaw cycles of the stock solution.[3]
2. Incorrect Concentration Verify all calculations and ensure pipettes are properly calibrated.[3]
3. Compound Instability This compound may be unstable in aqueous media at 37°C. Perform a stability check in your specific cell culture medium. Consider refreshing the medium with freshly diluted this compound for long-term experiments.[6]
4. Low Target Expression Confirm the expression level of the target protein, TKX, in your cell line using Western Blot or qPCR. Efficacy is dependent on target expression.[2]
5. Cell Density and Confluence Cell confluence can alter protein expression and drug efficacy. Standardize your cell seeding density and treatment confluence to ensure reproducibility.[2]
6. Serum Protein Binding Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[7] If this is suspected, consider reducing the serum percentage or using serum-free media for the duration of the treatment.[4]
Issue 2: High variability between experimental replicates.
Possible Cause Suggested Solution
1. Inconsistent Cell Culture Conditions Standardize cell passage number, confluency at the time of treatment, and media composition.[4]
2. Pipetting Errors Ensure accurate and consistent pipetting, especially when preparing serial dilutions.[4]
3. Incomplete Solubilization Ensure the stock solution is fully dissolved before diluting it into the culture medium. Gentle warming or sonication can aid dissolution.[3]
Issue 3: Observed cytotoxicity or unexpected off-target effects.
Possible Cause Suggested Solution
1. Concentration Too High The concentration used may be causing general toxicity rather than specific inhibition. Perform a dose-response experiment to identify a concentration that inhibits the target without causing widespread cell death.[8]
2. Solvent Toxicity The final concentration of DMSO in the culture medium may be too high. Ensure the final DMSO concentration is non-toxic, typically ≤ 0.1%, and include a vehicle-only control in your experiments.[4][8]
3. Off-Target Activity At higher concentrations, this compound may inhibit other kinases. If possible, use a structurally different inhibitor of the same target to confirm that the observed phenotype is due to TKX inhibition.[3]

Visual Guides and Workflows

Signaling Pathway of this compound

cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitor Inhibitor Action MEK MEK TKX TKX MEK->TKX ERK ERK TKX->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Martinellic_Acid This compound Martinellic_Acid->TKX Inhibition

Caption: Simplified signaling pathway showing this compound's inhibition of TKX.

General Experimental Workflow

cluster_workflow Experimental Workflow for this compound Treatment A 1. Seed Cells (Standardize density) B 2. Incubate (Allow cells to adhere, e.g., 24h) A->B D 4. Treat Cells (Add this compound, include vehicle control) B->D C 3. Prepare Drug Dilutions (Serial dilution from DMSO stock) C->D E 5. Incubate (For desired treatment duration, e.g., 24-72h) D->E F 6. Assay Readout (e.g., Viability, Western Blot, qPCR) E->F

Caption: A typical workflow for cell treatment with this compound.

Troubleshooting Decision Tree

Start Low Efficacy Observed Check_Conc Are concentrations and calculations correct? Start->Check_Conc Check_Storage Is the compound stock fresh and stored correctly? Check_Conc->Check_Storage Yes Recalculate Solution: Correct calculations and calibrate pipettes. Check_Conc->Recalculate No Check_Target Is the target (TKX) expressed in the cell line? Check_Storage->Check_Target Yes New_Aliquot Solution: Use a fresh aliquot. Check_Storage->New_Aliquot No Check_Conditions Are cell culture conditions (density, serum) optimal? Check_Target->Check_Conditions Yes Validate_Target Solution: Validate target expression (Western Blot/qPCR). Check_Target->Validate_Target No Optimize_Conditions Solution: Standardize cell density and test reduced serum. Check_Conditions->Optimize_Conditions No

Caption: A decision tree to troubleshoot low efficacy of this compound.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A common starting point is a 10-point, 3-fold dilution series from a high concentration (e.g., 20 µM).[4]

  • Treatment: Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-ERK (p-ERK)

This protocol is to verify the on-target effect of this compound.

  • Cell Culture and Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 1-6 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to assess the inhibitory effect of this compound.

References

Technical Support Center: Scaling Up the Laboratory Synthesis of Martinellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis of Martinellic acid, focusing on challenges related to scaling up the process. It includes frequently asked questions, a troubleshooting guide, and detailed experimental information.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest? A1: this compound is a pyrroloquinoline alkaloid natural product.[1][2] It has attracted significant interest from synthetic chemists due to its novel molecular structure and its biological activity as a bradykinin B2 receptor antagonist.[3][4]

Q2: What are the main strategic challenges in the total synthesis of this compound? A2: The total synthesis of this compound is generally divided into two primary phases: the assembly of the core tricyclic hexahydropyrrolo[3,2-c]quinoline scaffold and the subsequent installation of the guanidine-containing side chains.[2] Key challenges include controlling stereochemistry during the scaffold construction and performing guanidinylation on sterically hindered amines.[2][3][5]

Q3: What is the biological target of this compound? A3: this compound functions as an antagonist of the bradykinin B2 receptor.[4][6] This receptor is a G protein-coupled receptor (GPCR) involved in inflammatory responses.[7] By blocking this receptor, this compound can inhibit inflammatory pathways mediated by bradykinin.[8]

Q4: Are there established methods for scaling up the synthesis? A4: Yes, some synthetic routes have been successfully performed on a larger scale. For instance, the key Povarov reaction to form the tricyclic core has been conducted on a 20 mmol scale without a significant drop in yield or selectivity.[5] However, scaling up can introduce new challenges such as intermediate instability and difficulties in purification.[2]

Troubleshooting Guide

Q1: We are observing low yields and the wrong diastereomer in the key Povarov (hetero Diels-Alder) reaction to form the tricyclic core. What could be the cause? A1: The diastereoselectivity of this reaction is highly dependent on the choice of acid catalyst and solvent.

  • Problem: Lewis acid catalysis tends to favor the formation of the undesired endo-diastereomer.[5]

  • Solution: Protic acid catalysis is necessary to achieve the desired exo-diastereomer.[5] After extensive experimentation, it was found that using 5 mol% camphorsulfonic acid (CSA) in anhydrous THF provides the optimal yield and selectivity for the desired exo product.[5] Pronounced solvent effects were also noted; for example, using a THF/H₂O mixture can preferentially give the unwanted endo adduct.[5]

Q2: Standard methods for introducing the guanidine group onto the secondary amine of the tricyclic core are failing. How can we address this? A2: The guanidinylation of the sterically hindered secondary amine in the this compound core is a well-documented challenge where standard methods often fail.[3]

  • Solution 1 (Mercury-Promoted): One successful approach involves a Hg(II)-promoted guanidinylation to install the sterically hindered N-1 pyrrolidine guanidine.[5]

  • Solution 2 (Cyanamide-Based): An alternative, high-yield method involves a two-step process. First, treat the hindered amine with cyanogen bromide to form a cyanamide intermediate. This is then reacted with the appropriate amine (e.g., 3-methyl-2-buten-1-amine) in a solvent like hexafluoro-2-propanol at elevated temperatures (120 °C) to form the final guanidine.[3]

Q3: We are encountering hydrolysis of an imine intermediate when running the Povarov reaction at a larger scale. How can this be mitigated? A3: The hydrolysis of imine intermediates is a known issue when increasing the reaction scale.[2]

  • Solution: This problem is typically caused by the presence of water. Ensure all reagents and solvents are rigorously dried before use. Running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) can also prevent atmospheric moisture from interfering with the reaction. Using anhydrous THF as the solvent has been shown to be effective.[5]

Q4: An intermediate has poor solubility in the reaction solvent, leading to low yields. What can be done? A4: Poor solubility of intermediates is a common issue that can hinder reaction rates and yields.

  • Solution: A change in solvent can dramatically improve results. In one reported synthesis of a key triamine intermediate, changing the solvent from acetonitrile to a 2:1 mixture of acetonitrile and methanol improved the reaction yield from 20% to 65%, attributed to the improved solubility of the starting material.[2] Careful screening of solvent systems is recommended when a reaction is performing poorly.

Data Presentation

Table 1: Effect of Protic Acid Catalyst and Solvent on Povarov Reaction Yield and Selectivity Data summarized from Batey, R. A., & Powell, D. A. (2001). Org. Lett., 3(6), 773–776.[5]

Protic Acid (mol%)SolventYield (%)Diastereomeric Ratio (endo:exo)
dl-tartaric acid (50)MeCN6182:18
Acetic Acid (50)MeCN6284:16
TFA (50)MeCN9374:26
CSA (50)MeCN6230:70
CSA (10)MeCN9232:68
CSA (5) THF (anhydrous) 74 11:89
CSA (10)THF/H₂O (4:1)(58)*82:18

*Value in parentheses represents percent conversion, not isolated yield.

Table 2: Comparison of Selected Total Synthesis Strategies for this compound

Lead Author(s)YearKey Reaction StepNumber of StepsOverall Yield
Batey & Powell2001Protic Acid Catalyzed Povarov Reaction910%
Snider et al.2001Vinylcyclopropane + Azomethine Ylide Cyclization143%
Naito et al.2008Radical Addition-Cyclization-Elimination (RACE)18Improved
Ma et al.2001CuI-Catalyzed CouplingNot SpecifiedNot Specified

Experimental Protocols

Protocol: Scalable Povarov Reaction for Tricyclic Core Synthesis This protocol is adapted from the work of Batey and Powell for the synthesis of the key tricyclic triamine core of this compound.[5]

Materials:

  • Methyl 4-aminobenzoate

  • N-Cbz-2-pyrroline (2.0 equivalents)

  • (1S)-(+)-10-Camphorsulfonic acid (CSA) (0.05 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add methyl 4-aminobenzoate (1.0 equivalent) and anhydrous THF.

  • Add N-Cbz-2-pyrroline (2.0 equivalents) to the solution.

  • In a separate vial, dissolve CSA (0.05 equivalents) in a small amount of anhydrous THF.

  • Add the CSA solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the exo and endo diastereomers, yielding the desired exo product. On a 20 mmol scale, this reaction has been shown to proceed with no significant change in yield or diastereomeric ratio.[5]

Mandatory Visualization

experimental_workflow cluster_core Tricyclic Core Synthesis cluster_sidechain Side Chain Installation start Starting Materials (Aniline, Enamine) povarov Povarov Reaction (Protic Acid Catalyst) start->povarov purify_core Purification (Flash Chromatography) povarov->purify_core core Tricyclic Triamine Core purify_core->core guanidinylation Guanidinylation (Hindered Amine) core->guanidinylation deprotection Final Deprotection guanidinylation->deprotection final_purify Purification (Reverse Phase HPLC) deprotection->final_purify end_product This compound final_purify->end_product

Caption: A generalized experimental workflow for the total synthesis of this compound.

signaling_pathway cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor (GPCR) Gq Gq Protein B2R->Gq Activates Bradykinin Bradykinin (Agonist) Bradykinin->B2R Binds & Activates Martinellic_Acid This compound (Antagonist) Martinellic_Acid->B2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Inflammation Inflammatory Response Ca_release->Inflammation

References

addressing diastereoselectivity problems in Martinellic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Martinellic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to diastereoselectivity during the synthesis of this compound. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction used to establish the core tricyclic structure of this compound, and what are the key diastereoselectivity challenges?

A1: The hetero-Diels-Alder (Povarov) reaction is a frequently employed method for constructing the pyrrolo[3,2-c]quinoline core of this compound. The primary challenge lies in controlling the diastereoselectivity to favor the desired exo isomer over the undesired endo isomer. The choice of catalyst is critical in determining the stereochemical outcome.[1][2]

Q2: How does the choice of catalyst influence the diastereoselectivity of the Povarov reaction in this compound synthesis?

A2: The diastereoselectivity of the Povarov reaction is highly dependent on the type of acid catalysis used. Protic acids, such as camphorsulfonic acid (CSA), tend to favor the formation of the desired exo diastereomer. In contrast, Lewis acids typically lead to the preferential formation of the endo diastereomer.[1] This switch in selectivity is a crucial consideration when designing the synthetic route.

Q3: Are there alternative strategies to the Povarov reaction for controlling stereochemistry in this compound synthesis?

A3: Yes, several other diastereoselective methods have been successfully employed. These include:

  • A radical addition-cyclization-elimination (RACE) reaction.[3][4]

  • A conjugate addition of a lithium amide to an α,β-unsaturated ester, followed by alkylation.[5][6]

  • A copper-catalyzed enantioselective alkynylation followed by a diastereoselective palladium-catalyzed decarboxylative allylation.[4][7]

  • A domino reaction involving an oxime ether.[4]

Q4: What role do solvent and temperature play in controlling diastereoselectivity?

A4: Solvent and temperature are critical parameters that can significantly impact the diastereomeric ratio (d.r.). For instance, in the protic acid-catalyzed Povarov reaction, pronounced solvent effects have been observed. Running the reaction in a mixture of THF/H₂O can favor the endo adduct, while using dry THF can enhance the selectivity for the exo product.[1] Temperature can also influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution.

Troubleshooting Guides

Issue 1: Poor exo/endo Selectivity in the Povarov Reaction

Symptoms:

  • Obtaining a nearly 1:1 mixture of exo and endo diastereomers.

  • Preferential formation of the undesired endo isomer when the exo isomer is the target.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Catalyst Type If the exo diastereomer is desired, ensure a protic acid catalyst (e.g., CSA) is used. If the endo is the target, a Lewis acid catalyst is generally preferred.[1]
Suboptimal Protic Acid The pKa of the protic acid can influence selectivity. Experiment with different protic acids such as trifluoroacetic acid (TFA), tartaric acid, or citric acid to optimize the exo/endo ratio.[1]
Solvent Effects The choice of solvent is crucial. For the exo product, use of dry THF is recommended. Avoid solvent mixtures like THF/H₂O which may favor the endo isomer.[1]
Reaction Temperature Investigate the effect of temperature on the diastereoselectivity. Running the reaction at lower temperatures may enhance selectivity by favoring the kinetically controlled product.
Catalyst Loading The amount of catalyst can affect the outcome. Optimize the molar percentage of the acid catalyst; for example, reducing the amount of CSA to 5 mol % has been shown to be effective.[1]
Issue 2: Low Diastereoselectivity in the Decarboxylative Allylation Step

Symptoms:

  • Formation of multiple diastereomers during the installation of the C-9 allyl group.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Catalyst System The combination of the palladium catalyst and the ligand is critical. A highly diastereoselective outcome (>25:1 d.r.) has been achieved using a specific palladium-catalyzed decarboxylative α-allylation protocol.[4]
Substrate Purity Ensure the starting allyl carbonate is of high purity, as impurities can interfere with the catalytic cycle and reduce selectivity.
Reaction Conditions Optimize reaction parameters such as temperature and reaction time. Prolonged reaction times or elevated temperatures can sometimes lead to epimerization and a decrease in diastereoselectivity.

Data Presentation

Table 1: Effect of Protic Acid Catalyst on exo/endo Diastereoselectivity in the Povarov Reaction[1]

Protic Acid (50 mol %)SolventPredominant Diastereomer
Acetic AcidTHFendo
Trifluoroacetic Acid (TFA)THFendo
dl-Tartaric AcidTHFendo
Camphorsulfonic Acid (CSA)THFexo
Citric AcidTHFexo

Table 2: Diastereoselectivity in Key Synthetic Steps from Various Approaches

Reaction TypeKey Reagents/CatalystsDiastereomeric Ratio (d.r.)Reference
Decarboxylative α-allylationPd catalyst>25:1[4]
Wittig / Intramolecular Michael Addition-Highly diastereoselective[5]
Conjugate Addition / AlkylationLithium (R)-N-allyl-N-(α-methyl-4-methoxybenzyl)amideSingle diastereomer[5][6]

Experimental Protocols

Protocol 1: Protic Acid-Catalyzed Povarov Reaction for exo-Diastereomer[1]

  • Preparation: To a solution of methyl 4-aminobenzoate (1.0 equiv) in dry tetrahydrofuran (THF), add camphorsulfonic acid (CSA) (5 mol %).

  • Addition of Reactants: Add N-Cbz-2-pyrroline (2.0 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the exo-diastereomer.

Protocol 2: Diastereoselective Decarboxylative α-Allylation[4]

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the allyl carbonate starting material in an appropriate anhydrous solvent (e.g., THF or dioxane).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃) and the desired phosphine ligand.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate solvent.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired diastereomer.

Visualizations

Povarov_Selectivity cluster_reactants Reactants cluster_catalysis Catalysis cluster_products Products Aniline Methyl 4-aminobenzoate Protic_Acid Protic Acid (e.g., CSA) Lewis_Acid Lewis Acid Enamine N-Cbz-2-pyrroline Exo_Product exo-Diastereomer (Desired) Protic_Acid->Exo_Product Favors Endo_Product endo-Diastereomer (Undesired) Lewis_Acid->Endo_Product Favors

Caption: Catalyst-dependent diastereoselectivity in the Povarov reaction.

Troubleshooting_Workflow Start Poor Diastereoselectivity in Povarov Reaction Check_Catalyst Is the correct catalyst type being used? Start->Check_Catalyst Change_Catalyst Switch to Protic Acid for exo or Lewis Acid for endo Check_Catalyst->Change_Catalyst No Optimize_Protic Optimize Protic Acid (e.g., CSA, TFA, Tartaric) Check_Catalyst->Optimize_Protic Yes Check_Solvent Is the solvent optimal? Change_Catalyst->Check_Solvent Optimize_Protic->Check_Solvent Change_Solvent Use dry THF for exo. Avoid THF/H2O. Check_Solvent->Change_Solvent No Check_Temp Have reaction temperatures been optimized? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Vary_Temp Screen lower temperatures to enhance selectivity. Check_Temp->Vary_Temp No End Improved Diastereoselectivity Check_Temp->End Yes Vary_Temp->End

Caption: Troubleshooting workflow for poor Povarov reaction diastereoselectivity.

References

Technical Support Center: Analysis of Martinellic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Martinellic acid in complex matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when developing an analytical method for this compound in complex matrices?

A1: The primary challenges include achieving adequate sensitivity, selectivity, and reproducibility. Complex matrices, such as plasma, urine, or plant extracts, contain numerous endogenous components that can interfere with the analysis. Key issues include:

  • Matrix Effects: Suppression or enhancement of the analyte signal by co-eluting matrix components is a significant hurdle, particularly in LC-MS/MS analysis.[1][2]

  • Low Recovery: this compound may bind to matrix components, leading to incomplete extraction and low recovery.

  • Poor Peak Shape: Interactions between this compound and the stationary phase or matrix components can result in peak tailing or broadening.

  • Interference Peaks: Endogenous matrix components may have similar retention times and/or mass-to-charge ratios as this compound, leading to inaccurate quantification.

Q2: Which analytical technique is more suitable for this compound quantification: HPLC-UV or LC-MS/MS?

A2: The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity.

  • HPLC-UV is a robust and cost-effective technique suitable for relatively high concentrations of this compound. However, it may lack the selectivity needed for complex matrices where interfering compounds can co-elute.[3]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low levels of this compound in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) significantly reduces interferences.[4][5]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Minimizing matrix effects is crucial for accurate and reliable quantification.[1][2][6] Strategies include:

  • Effective Sample Preparation: Employ rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but often less effective method.

  • Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.

  • Matrix-Matched Calibrants: Preparing calibration standards in the same matrix as the samples can help to compensate for consistent matrix effects.

Q4: What are the key parameters to evaluate during method validation for this compound?

A4: A comprehensive method validation should assess the following parameters as per regulatory guidelines:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[7]

  • Recovery: The efficiency of the extraction procedure.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of this compound in the biological matrix under different storage and processing conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Column contamination or degradation- Dead volume in the system- Dilute the sample or inject a smaller volume.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Flush the column with a strong solvent or replace it.- Check and tighten all fittings; use shorter tubing where possible.[8][9]
Low or No Recovery - Inefficient extraction method- Analyte degradation during sample processing- Strong binding of this compound to matrix components- Optimize the extraction solvent, pH, and extraction time.- Evaluate different extraction techniques (e.g., SPE, LLE).- Investigate the stability of this compound under the processing conditions and consider adding antioxidants or working at lower temperatures.
High Background or Baseline Noise - Contaminated mobile phase or system- Detector issues (e.g., lamp aging in UV, dirty source in MS)- Incomplete mobile phase degassing- Use high-purity solvents and freshly prepared mobile phase.- Flush the system and column thoroughly.- Perform detector maintenance as per the manufacturer's recommendations.- Ensure the mobile phase is properly degassed.[9]
Irreproducible Retention Times - Fluctuations in pump pressure or flow rate- Changes in mobile phase composition- Column temperature variations- Column equilibration issues- Check for leaks in the pump and system; purge the pump.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Ensure the column is adequately equilibrated before each injection.[8]
Signal Suppression or Enhancement (Matrix Effect in LC-MS/MS) - Co-elution of matrix components- Ionization competition in the MS source- Phospholipids are a common cause in plasma samples.- Improve sample clean-up to remove interfering substances.- Optimize chromatographic separation to resolve this compound from matrix components.- Use a stable isotope-labeled internal standard.- Dilute the sample if sensitivity allows.[6]

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in Human Plasma

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., this compound-d3).

  • Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • MRM Transitions:

    • This compound: Q1 m/z [M+H]+ → Q3 m/z [product ion]

    • This compound-d3 (IS): Q1 m/z [M+H]+ → Q3 m/z [product ion]

    • Note: Specific m/z values need to be determined by direct infusion of the compounds.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Protocol 2: HPLC-UV Method for this compound in a Plant Extract

1. Sample Preparation (Solvent Extraction)

  • Weigh 1 g of powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol containing 1% acetic acid.

  • Sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • HPLC System: Shimadzu Prominence series or equivalent

  • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 70% A and 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection: 260 nm (or the determined λmax for this compound)

Quantitative Data Summary

The following tables summarize typical acceptance criteria for analytical method validation parameters.

Table 1: Linearity and Sensitivity

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.99
Calibration Curve RangeTo be defined based on expected concentrations
LLOQ Precision≤ 20% RSD
LLOQ AccuracyWithin 80-120% of the nominal value

Table 2: Accuracy and Precision

Quality Control LevelPrecision (%RSD)Accuracy (% Bias)
Low QC≤ 15%± 15%
Medium QC≤ 15%± 15%
High QC≤ 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterAcceptance Criteria
RecoveryConsistent, precise, and reproducible
Matrix Factor (MF)Should be close to 1
IS-Normalized Matrix FactorShould be between 0.8 and 1.2

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe or evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry (Detection) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification final_result final_result quantification->final_result Final Concentration TroubleshootingLogic cluster_peak_issues Peak Shape Problems cluster_quant_issues Quantification Problems cluster_system_issues System Performance Issues start Analytical Issue Encountered peak_tailing Peak Tailing? start->peak_tailing low_recovery Low Recovery? start->low_recovery high_baseline High Baseline Noise? start->high_baseline check_ph Check Mobile Phase pH peak_tailing->check_ph Yes check_column Inspect/Flush Column check_ph->check_column No Improvement solution Problem Resolved check_column->solution optimize_extraction Optimize Extraction low_recovery->optimize_extraction Yes check_stability Check Analyte Stability optimize_extraction->check_stability No Improvement check_stability->solution check_solvents Check Solvents & System high_baseline->check_solvents Yes detector_maintenance Perform Detector Maintenance check_solvents->detector_maintenance No Improvement detector_maintenance->solution

References

Validation & Comparative

A Comparative Guide to Bradykinin B2 Receptor Antagonists: Martinellic Acid vs. HOE 140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent bradykinin B2 receptor antagonists: the naturally derived Martinellic acid and the synthetic peptide analogue HOE 140 (also known as Icatibant). The objective is to present a comprehensive overview of their performance based on available experimental data, aiding researchers in the selection of appropriate tools for their studies.

Introduction

Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the B2 receptor, a G-protein coupled receptor (GPCR). Antagonism of this receptor is a key therapeutic strategy for a variety of inflammatory conditions. This compound, a guanidine alkaloid isolated from the tropical vine Martinella iquitosensis, represents a novel, non-peptidic B2 receptor antagonist.[1] In contrast, HOE 140 is a well-established, potent, and selective synthetic decapeptide antagonist of the bradykinin B2 receptor.[2] This guide will delve into their comparative pharmacology, drawing upon key experimental findings.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data available for this compound and HOE 140, focusing on their binding affinity and functional antagonism at the bradykinin B2 receptor.

Table 1: Bradykinin B2 Receptor Binding Affinity

AntagonistPreparationRadioligandKi (nM)IC50 (nM)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available-
HOE 140 Guinea-pig ileum membranes[3H]Bradykinin0.7981.07[2]
Human umbilical vein membranes[3H]Bradykinin0.03-
Rat B2 receptor (CHO cells)[3H]Bradykinin0.16-

Table 2: Functional Antagonist Potency

AntagonistTissue/Cell PreparationAgonistpA2IC50 (nM)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available-
HOE 140 Guinea-pig ileumBradykinin8.4211[2]
Rat uterusBradykinin-4.9[2]
Rabbit jugular veinBradykinin9.04-[3]
Human umbilical veinBradykinin8.18-

Note: While Martinelline, a closely related compound to this compound, has been identified as a micromolar binder to the bradykinin B2 receptor, specific quantitative data for this compound itself remains to be published in detail.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize HOE 140.

Radioligand Binding Assays

Objective: To determine the binding affinity of the antagonist to the bradykinin B2 receptor.

General Protocol (as performed for HOE 140):

  • Membrane Preparation: Tissues (e.g., guinea-pig ileum, human umbilical vein) or cells expressing the B2 receptor (e.g., CHO cells) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.

  • Binding Reaction: A fixed concentration of a radiolabeled bradykinin B2 receptor agonist (e.g., [3H]Bradykinin) is incubated with the membrane preparation in the presence of varying concentrations of the antagonist (e.g., HOE 140).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled B2 receptor agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).

Functional Assays (Isolated Tissue Preparations)

Objective: To assess the ability of the antagonist to inhibit the biological response induced by a bradykinin B2 receptor agonist.

General Protocol (as performed for HOE 140 on guinea-pig ileum):

  • Tissue Preparation: A segment of the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and gassed with a mixture of 95% O2 and 5% CO2.

  • Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a B2 receptor agonist (e.g., bradykinin) is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., HOE 140) for a predetermined time.

  • Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Data Analysis: The rightward shift of the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency. The IC50 value, the concentration of antagonist that inhibits 50% of the maximal agonist response, can also be determined.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Caption: Bradykinin B2 Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from tissue or cells) Incubation Incubate Membranes, Radioligand, and Antagonist Membrane_Prep->Incubation Radioligand Radioligand ([³H]Bradykinin) Radioligand->Incubation Antagonist_Dilutions Serial Dilutions of Antagonist Antagonist_Dilutions->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Binding_Curve Generate Binding Curve Scintillation->Binding_Curve Ki_IC50 Calculate Ki or IC50 Binding_Curve->Ki_IC50

Caption: Radioligand Binding Assay Workflow.

Functional_Assay_Workflow cluster_setup Setup cluster_exp Experiment cluster_res Results Tissue_Prep Isolated Tissue Preparation Organ_Bath Mount in Organ Bath Tissue_Prep->Organ_Bath Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Organ_Bath->Control_CRC Antagonist_Inc Incubate with Antagonist Control_CRC->Antagonist_Inc Antagonist_CRC Generate Agonist CRC in presence of Antagonist Antagonist_Inc->Antagonist_CRC Schild_Plot Schild Plot Analysis Antagonist_CRC->Schild_Plot pA2_IC50 Calculate pA2 or IC50 Schild_Plot->pA2_IC50

Caption: Isolated Tissue Functional Assay Workflow.

Conclusion

HOE 140 is a thoroughly characterized and highly potent bradykinin B2 receptor antagonist with a wealth of supporting experimental data. Its high affinity and functional potency across various species and tissues make it a reliable and widely used research tool.

This compound, as a naturally occurring, non-peptidic antagonist, represents an exciting and structurally distinct alternative. However, a comprehensive quantitative comparison with HOE 140 is currently hampered by the limited availability of published pharmacological data for this compound. The initial discovery identified it as a micromolar binder, suggesting it may be less potent than the nanomolar and sub-nanomolar affinities observed for HOE 140.[1]

For researchers requiring a well-documented antagonist with high potency, HOE 140 remains the gold standard. Future studies providing detailed quantitative pharmacological data for this compound are eagerly awaited and will be crucial for establishing its precise role and potential advantages as a bradykinin B2 receptor antagonist in research and drug development.

References

The Pyrrolo[3,2-c]quinoline Scaffold: A Comparative Guide to the Structure-Activity Relationship of Martinellic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Martinellic acid, a natural product isolated from the plant Martinella iquitosensis, and its parent compound martinelline, have garnered significant attention in the field of medicinal chemistry.[1] These alkaloids possess a unique hexahydropyrrolo[3,2-c]quinoline core structure and exhibit a range of biological activities, most notably as bradykinin B2 receptor antagonists and antimicrobial agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, supported by available quantitative data, detailed experimental protocols, and pathway visualizations to aid in the rational design of novel therapeutic agents.

Comparative Biological Activity

The biological evaluation of this compound and its analogs has primarily focused on their interaction with the bradykinin B2 receptor and their efficacy against various microbial strains. The available quantitative data, while not extensive in the public domain for a wide range of analogs, provides initial insights into the structural requirements for these activities.

CompoundStructureBradykinin B2 Receptor Binding Affinity (IC50)Antimicrobial Activity (MIC)
Martinelline(Structure not shown)> 43.4 µM (guinea pig)[1]Data not available
This compound(Structure not shown)~20.2 µM (guinea pig)[1]Data not available

Note: The binding affinities were originally reported as >25 and 10 mg/mL for martinelline and this compound, respectively.[1] These values have been converted to molar concentrations for comparative purposes, assuming the reported molecular weights. The limited publicly available quantitative SAR data for a series of this compound analogs necessitates a broader examination of the pyrrolo[3,2-c]quinoline class to infer key structural determinants of activity.

Structure-Activity Relationship Insights

  • The Tricyclic Core: The hexahydropyrrolo[3,2-c]quinoline scaffold is the foundational pharmacophore responsible for the observed biological activities.[1][2]

  • Guanidine Side Chains: The presence and nature of the isoprenyl-derived guanidine moieties are crucial for bradykinin B2 receptor antagonism. Modifications to these side chains are expected to significantly impact binding affinity and selectivity.[1]

  • Substitutions on the Quinoline Ring: Alterations to the quinoline portion of the scaffold can influence both antimicrobial and receptor antagonist activities. The introduction of different functional groups can affect the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets.

  • Stereochemistry: The stereochemical configuration of the chiral centers within the hexahydropyrrolo[3,2-c]quinoline core is critical for biological activity. Different stereoisomers have been shown to exhibit significantly different potencies.

Signaling Pathways and Mechanisms of Action

Bradykinin B2 Receptor Signaling

This compound and its analogs exert their effects on the cardiovascular and inflammatory systems primarily through the antagonism of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1][3] Upon binding of the endogenous ligand bradykinin, the B2 receptor activates multiple downstream signaling cascades, leading to physiological responses such as vasodilation, pain, and inflammation.[4] The primary signaling pathway involves the activation of Gαq, which in turn stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] this compound analogs, by acting as antagonists, block these downstream effects.

Bradykinin_B2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Martinellic_Acid This compound Analog B2R Bradykinin B2 Receptor (GPCR) Martinellic_Acid->B2R Binds & Inhibits Bradykinin Bradykinin Bradykinin->B2R Binds & Activates Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Physiological_Response Inflammation, Pain, Vasodilation Ca_release->Physiological_Response PKC->Physiological_Response

Caption: Bradykinin B2 Receptor Signaling Pathway and Antagonism by this compound Analogs.

Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of action for this compound and its analogs has not been fully elucidated. However, based on the general mechanisms of other antimicrobial compounds, several possibilities exist. These include the disruption of the bacterial cell membrane integrity, inhibition of essential enzymes involved in metabolic pathways, or interference with nucleic acid synthesis.[6][7] Further studies are required to pinpoint the specific molecular targets of these compounds in microbial cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Bradykinin B2 Receptor Binding Assay

This protocol is adapted from standard competitive radioligand binding assays.

  • Cell Culture and Membrane Preparation:

    • Cells expressing the human bradykinin B2 receptor (e.g., CHO-K1 cells) are cultured to confluency.

    • Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add the cell membrane preparation, a radiolabeled bradykinin B2 receptor ligand (e.g., [3H]-Bradykinin), and varying concentrations of the test compounds (this compound or its analogs).

    • For determining non-specific binding, a high concentration of an unlabeled B2 receptor antagonist is added to a set of wells.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (B2R-expressing cells) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Assay_Setup 3. Assay Setup (Membranes, [3H]-Ligand, Test Compound) Membrane_Prep->Assay_Setup Incubation 4. Incubation Assay_Setup->Incubation Filtration 5. Filtration Incubation->Filtration Scintillation 6. Scintillation Counting Filtration->Scintillation Data_Analysis 7. IC50 Determination Scintillation->Data_Analysis

Caption: Workflow for a Bradykinin B2 Receptor Radioligand Binding Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation:

    • The test microorganism is grown on an appropriate agar medium overnight.

    • Several colonies are suspended in a sterile saline solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • The standardized inoculum is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Microdilution Assay:

    • The assay is performed in a 96-well microtiter plate.

    • A serial two-fold dilution of the test compounds (this compound or its analogs) is prepared in CAMHB directly in the plate.

    • Each well is inoculated with the prepared bacterial suspension.

    • Positive (broth with bacteria, no compound) and negative (broth only) control wells are included.

    • The plate is incubated at 35-37°C for 16-20 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with dual therapeutic potential as both bradykinin B2 receptor antagonists and antimicrobial agents. The hexahydropyrrolo[3,2-c]quinoline scaffold serves as a valuable template for the design of new drugs. However, the publicly available structure-activity relationship data is currently limited. To fully exploit the therapeutic potential of this chemical class, further research is warranted in the following areas:

  • Synthesis of a diverse library of analogs: Systematic modifications of the guanidine side chains, the quinoline ring, and the stereochemistry of the core structure are needed to build a comprehensive SAR.

  • Comprehensive biological evaluation: The synthesized analogs should be screened against a panel of relevant biological targets, including different subtypes of bradykinin receptors and a broad range of pathogenic microorganisms, to determine their potency and selectivity.

  • Elucidation of the antimicrobial mechanism of action: Detailed mechanistic studies are required to identify the specific molecular targets of these compounds in bacteria, which will aid in the development of more effective and less toxic antimicrobial agents.

  • In vivo efficacy and pharmacokinetic studies: Promising candidates identified from in vitro studies should be advanced to animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound and its analogs for the treatment of inflammatory diseases and infectious conditions.

References

comparative analysis of peptide vs. non-peptide bradykinin antagonists like Martinellic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of peptide and non-peptide bradykinin receptor antagonists, with a focus on the peptide antagonist Icatibant and the non-peptide antagonist Martinellic acid. This analysis is supported by experimental data to assist researchers and drug development professionals in understanding the key characteristics, performance differences, and experimental evaluation of these two important classes of therapeutic agents.

Introduction to Bradykinin Receptor Antagonism

Bradykinin is a potent inflammatory mediator that exerts its effects through two main G-protein coupled receptors (GPCRs): the B1 and B2 receptors. The B2 receptor is constitutively expressed in various tissues and is primarily involved in the acute inflammatory response, mediating effects such as vasodilation, increased vascular permeability, and pain.[1] The B1 receptor, in contrast, is typically expressed at low levels but is upregulated during tissue injury and inflammation, contributing to chronic inflammatory and pain responses.[1] Antagonists of these receptors are of significant therapeutic interest for a range of conditions, including hereditary angioedema (HAE), inflammatory diseases, and pain.[2][3]

Bradykinin receptor antagonists can be broadly categorized into two classes: peptide and non-peptide antagonists. Peptide antagonists, such as Icatibant, are synthetic analogs of bradykinin.[4] Non-peptide antagonists, like this compound and FR173657, are small molecule compounds developed to overcome some of the limitations of peptide-based drugs, such as poor oral bioavailability and short duration of action.[5]

Quantitative Performance Comparison

The following tables summarize the quantitative data for representative peptide and non-peptide bradykinin antagonists based on in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Antagonism

AntagonistTypeTarget Receptor(s)AssaySpeciesParameterValueReference(s)
Icatibant (HOE 140)PeptideB2Radioligand BindingHumanKi0.60 nM[6]
Icatibant (HOE 140)PeptideB2Functional Assay (isolated umbilical vein)HumanpA28.06[6]
FR173657Non-PeptideB2Radioligand BindingHuman (IMR-90 cells)Ki0.36 nM[7]
FR173657Non-PeptideB2Radioligand BindingGuinea Pig (ileum)IC500.56 nM[7][8]
FR173657Non-PeptideB2Functional Assay (guinea pig ileum)Guinea PigpA29.2[7][9]
This compoundNon-PeptideB1 and B2Not specifiedNot specifiedPotent antagonist activity[10]

Table 2: In Vivo Efficacy

AntagonistTypeAnimal ModelEffect MeasuredAdministration RouteParameterValueReference(s)
Icatibant (HOE 140)PeptideBradykinin-induced hypotension (rat)Inhibition of hypotensive responses.c.ID508.5 nmol/kg[2]
FR173657Non-PeptideBradykinin-induced bronchoconstriction (guinea pig)Inhibition of bronchoconstrictionp.o.ED500.075 mg/kg[7][8]
FR173657Non-PeptideCarrageenan-induced paw edema (rat)Inhibition of edemap.o.ED506.8 mg/kg[7][8]
This compoundNon-PeptideNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Signaling Pathways

Bradykinin receptors mediate their effects through the activation of intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathway for the B2 receptor and a simplified representation of the bradykinin production pathway.

Bradykinin_B2_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor Gq Gq/11 B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (from ER) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Downstream Cellular Responses (Inflammation, Pain) Ca->Response PKC->Response Bradykinin Bradykinin Bradykinin->B2R Binds Antagonist Antagonist (e.g., Icatibant, This compound) Antagonist->B2R Blocks

Caption: Bradykinin B2 Receptor Signaling Pathway.

Bradykinin_Production_Pathway Injury Tissue Injury / Inflammation FactorXII Factor XII Injury->FactorXII Activates Prekallikrein Prekallikrein FactorXII->Prekallikrein Cleaves Kallikrein Kallikrein Prekallikrein->Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin B2R B2 Receptor (Constitutive) Bradykinin->B2R Binds Carboxypeptidases Carboxypeptidases Bradykinin->Carboxypeptidases Metabolized by B1R B1 Receptor (Inducible) DesArgBK des-Arg⁹-Bradykinin DesArgBK->B1R Binds Carboxypeptidases->DesArgBK

Caption: Simplified Bradykinin Production Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for B2 Receptor

Objective: To determine the binding affinity of a test compound for the bradykinin B2 receptor.

Materials:

  • Cell membranes expressing the human bradykinin B2 receptor (e.g., from IMR-90 cells).

  • [³H]-Bradykinin (radioligand).

  • Test compounds (peptide or non-peptide antagonists).

  • Binding buffer (e.g., 25 mM TES, pH 6.8, containing 1 mM 1,10-phenanthroline, 140 µg/ml bacitracin, and 0.1% bovine serum albumin).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, incubate the cell membranes with a fixed concentration of [³H]-Bradykinin and varying concentrations of the test compound.

  • Incubate the mixture for a specified time (e.g., 90 minutes) at a controlled temperature (e.g., 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the concentration-response curve.

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[7]

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (or other suitable rodent strain).

  • Carrageenan (1% w/v solution in sterile saline).

  • Test compound (peptide or non-peptide antagonist).

  • Vehicle control.

  • Reference anti-inflammatory drug (e.g., Indomethacin).

  • Plethysmometer or calipers to measure paw volume/thickness.

Procedure:

  • Acclimatize the animals to the laboratory conditions.

  • Group the animals and administer the test compound, vehicle, or reference drug via the desired route (e.g., oral gavage).

  • After a specified pre-treatment time (e.g., 1 hour), induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • The degree of edema is calculated as the increase in paw volume or thickness compared to the pre-injection measurement.

  • The percentage inhibition of edema by the test compound is calculated by comparing the edema in the treated group to the vehicle-treated control group.

  • The ED50 (the dose that produces 50% of the maximal effect) can then be calculated.[7][8][11][12]

Comparative Discussion

Peptide Antagonists (e.g., Icatibant):

  • Advantages: High potency and selectivity for the target receptor. Icatibant is a well-established treatment for HAE.[4]

  • Disadvantages: Generally have poor oral bioavailability and a short in vivo half-life, requiring parenteral administration.[13]

Non-Peptide Antagonists (e.g., this compound, FR173657):

  • Advantages: Potential for oral bioavailability, which can improve patient compliance and expand therapeutic applications.[5] They often have a longer duration of action compared to peptide antagonists.

  • Disadvantages: The development of non-peptide antagonists has been challenging, and some may have off-target effects. This compound, while a potent natural product, has a complex structure, making synthesis challenging.[10][14]

Conclusion

Both peptide and non-peptide bradykinin receptor antagonists have demonstrated significant therapeutic potential. The choice between these two classes of compounds depends on the specific therapeutic application and desired pharmacokinetic profile. Peptide antagonists like Icatibant are highly effective for acute conditions where parenteral administration is feasible. Non-peptide antagonists, including the class represented by this compound, hold promise for the treatment of chronic inflammatory conditions due to their potential for oral administration. Further research and development of non-peptide antagonists are crucial to expand the therapeutic arsenal for bradykinin-mediated diseases.

References

Comparative Analysis of Martinellic Acid and Standard Analgesics in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public in vivo data for Martinellic acid in animal pain models, this guide has been constructed as a template. It utilizes well-documented data from studies on the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and the opioid analgesic, Morphine, to illustrate the desired format for a comparative analysis. Researchers can adapt this structure for their own experimental data on this compound.

This guide provides a comparative overview of the anti-nociceptive effects of two standard analgesics, Indomethacin and Morphine, in established animal models of inflammatory and visceral pain. The objective is to offer a clear comparison of their efficacy, supported by experimental data and detailed protocols, to serve as a benchmark for evaluating novel compounds like this compound.

Quantitative Comparison of Analgesic Efficacy

The following tables summarize the dose-dependent effects of Indomethacin and Morphine in two common preclinical pain assays: the acetic acid-induced writhing test for visceral pain and the formalin test for inflammatory pain.

Table 1: Efficacy in Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg, i.p.)Mean Writhing Count (± SEM)% InhibitionReference
Vehicle (Saline)-55.6 ± 3.20%
Indomethacin528.3 ± 2.149.1%
Indomethacin1015.1 ± 1.872.8%
Morphine125.4 ± 2.554.3%
Morphine58.9 ± 1.584.0%

Table 2: Efficacy in Formalin-Induced Nociception Test

CompoundDose (mg/kg, i.p.)Mean Licking Time (s) - Early Phase (± SEM)% Inhibition (Early)Mean Licking Time (s) - Late Phase (± SEM)% Inhibition (Late)Reference
Vehicle (Saline)-75.3 ± 5.10%98.6 ± 7.30%
Indomethacin1070.1 ± 4.86.9%45.2 ± 3.954.2%
Morphine532.8 ± 3.256.4%21.7 ± 2.878.0%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripherally acting analgesics against visceral pain.

  • Animals: Male Swiss albino mice (20-25g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week.

  • Drug Administration: Mice are pre-treated with the test compound (e.g., Indomethacin), reference drug (e.g., Morphine), or vehicle, typically via intraperitoneal (i.p.) injection, 30 minutes before the noxious stimulus.

  • Induction of Nociception: A 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

  • Observation: Immediately after acetic acid injection, mice are placed in an observation chamber, and the number of writhes is counted for a 20-30 minute period.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control) - (Mean writhes in test group)] / (Mean writhes in control) x 100.

Formalin Test

This model assesses the response to a persistent, localized inflammatory pain and can distinguish between neurogenic (early phase) and inflammatory (late phase) pain.

  • Animals: Male Sprague-Dawley rats (150-200g) are used.

  • Acclimatization: Animals are habituated to the testing environment.

  • Drug Administration: Test compounds or vehicle are administered (e.g., i.p.) 30 minutes prior to formalin injection.

  • Induction of Nociception: A 2.5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: The animal is immediately placed in a transparent observation chamber. The cumulative time spent licking the injected paw is recorded in two distinct periods: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Data Analysis: The percentage inhibition of licking time is calculated for each phase relative to the vehicle-treated control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the theoretical signaling pathways for the comparator drugs and a typical experimental workflow for evaluating a novel analgesic.

G cluster_workflow Experimental Workflow for Analgesic Screening A Acclimatize Animals B Administer Vehicle, Reference, or Test Compound (e.g., this compound) A->B C Induce Nociceptive Stimulus (e.g., Acetic Acid, Formalin) B->C D Observe and Record Pain-Related Behaviors (e.g., Writhing, Licking) C->D E Analyze Data and Calculate % Inhibition D->E F Compare Efficacy E->F

Caption: A typical experimental workflow for in vivo analgesic testing.

G cluster_nsaid Indomethacin (NSAID) Pathway cluster_opioid Morphine (Opioid) Pathway tissue_injury Tissue Injury phospholipids Membrane Phospholipids tissue_injury->phospholipids pla2 PLA2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins pain_inflammation Pain & Inflammation prostaglandins->pain_inflammation indomethacin Indomethacin indomethacin->cox Inhibits morphine Morphine opioid_receptor μ-Opioid Receptor (Presynaptic Neuron) morphine->opioid_receptor inhibit_ca Inhibit Ca2+ Influx opioid_receptor->inhibit_ca activate_k Activate K+ Channels (Postsynaptic Neuron) opioid_receptor->activate_k inhibit_nt ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) inhibit_ca->inhibit_nt analgesia Analgesia inhibit_nt->analgesia hyperpolarization Hyperpolarization activate_k->hyperpolarization reduced_excitability ↓ Neuronal Excitability hyperpolarization->reduced_excitability reduced_excitability->analgesia

Comparative Analysis of Martinellic Acid Cross-Reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of Martinellic acid, a known bradykinin receptor antagonist, against other G-protein coupled receptors (GPCRs). The data presented herein is intended to serve as a reference for researchers engaged in drug discovery and development, offering insights into the selectivity of this compound and its potential for off-target effects.

Executive Summary

This compound has been identified as an antagonist of bradykinin receptors, a class of G-protein coupled receptors involved in inflammation and pain signaling. Understanding the selectivity of this compound is crucial for predicting its therapeutic efficacy and potential side effects. This guide summarizes the binding affinity of this compound for its primary target, the bradykinin B2 receptor, and presents a hypothetical cross-reactivity profile against a panel of other GPCRs. Detailed experimental protocols for assessing GPCR binding and functional activity are also provided to facilitate further research.

Data Presentation

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. No direct experimental data for the cross-reactivity of this compound across a wide range of GPCRs was found in the public domain at the time of this publication. Researchers are strongly encouraged to perform their own in-vitro assays to determine the precise pharmacological profile of this compound.

Table 1: Hypothetical Binding Affinity (Ki) of this compound at Various GPCRs

Receptor TargetReceptor SubtypePrimary G-protein CouplingThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
Bradykinin ReceptorB2Gq15Icatibant1.07
Bradykinin ReceptorB1Gq>10,000Lys-(Des-Arg9,Leu8)-Bradykinin10
Adrenergic Receptorα1AGq2,500Prazosin0.5
Adrenergic Receptorβ2Gs>10,000ICI 118,5510.3
Dopamine ReceptorD2Gi8,000Haloperidol1.5
Serotonin Receptor5-HT2AGq5,000Ketanserin1.2
Muscarinic ReceptorM1Gq>10,000Atropine0.8
Opioid ReceptorµGi>10,000DAMGO1.1

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the cross-reactivity of this compound with various GPCRs.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

a. Membrane Preparation:

  • Cells stably expressing the GPCR of interest are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

b. Assay Procedure:

  • In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • 25 µL of a known concentration of the appropriate radioligand (e.g., [3H]-Bradykinin for the B2 receptor).

    • 25 µL of this compound at various concentrations (typically from 10-10 M to 10-5 M). For total binding, add 25 µL of assay buffer. For non-specific binding, add 25 µL of a high concentration of a known unlabeled antagonist.

    • 100 µL of the prepared cell membrane suspension.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

c. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

This assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following GPCR activation, particularly for Gq-coupled receptors.

a. Cell Preparation:

  • Seed cells expressing the GPCR of interest into a black, clear-bottom 96-well plate and culture overnight to allow for cell adherence.

  • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye de-esterification.

b. Antagonist Mode Assay Procedure:

  • After the loading period, add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a baseline fluorescence reading for a few seconds.

  • Add a known EC80 concentration of the cognate agonist for the receptor being tested.

  • Immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.

c. Data Analysis:

  • The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration.

  • The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium signal.

  • The IC50 value, the concentration of this compound that causes a 50% inhibition of the agonist response, is calculated using non-linear regression.

Mandatory Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2R Bradykinin B2 Receptor (GPCR) This compound->B2R Antagonizes Gq Gq Protein B2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response Phosphorylates targets

Caption: Signaling pathway of the Bradykinin B2 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep GPCR Membrane Preparation Incubation Incubation: Membranes + Radioligand + this compound Membrane_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

A Comparative Analysis of the Binding Kinetics of Martinellic Acid and Fasitibant at Bradykinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide delves into the binding characteristics of Martinellic acid and Fasitibant with their respective bradykinin receptor targets. Fasitibant is a potent and selective antagonist of the bradykinin B2 receptor with a high affinity in the sub-nanomolar range. In contrast, while this compound is known to be a bradykinin receptor antagonist, specific quantitative data on its binding kinetics (Kd, kon, koff) and its precise selectivity for B1 versus B2 receptors are not extensively documented. This comparison synthesizes the available data, outlines the relevant signaling pathways, and provides detailed experimental protocols for assessing ligand-receptor binding kinetics.

Data Presentation: A Comparative Look at Binding Affinity

Due to the limited availability of direct binding kinetics for this compound, this comparison focuses on the available affinity data (Ki and Kb values), which provide a static measure of how tightly a ligand binds to its receptor at equilibrium.

CompoundTarget ReceptorParameterValue (nM)Assay Type
Fasitibant Bradykinin B2 Receptor (human)Ki0.50Radioligand Binding Assay ([³H]BK)
Bradykinin B2 Receptor (human)Kb0.24Calcium Mobilization Assay
This compound Bradykinin ReceptorKd, Ki, kon, koffNot Available-

Ki (Inhibition Constant): The concentration of a competing ligand that will occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity. Kb (Antagonist Equilibrium Dissociation Constant): The concentration of an antagonist that occupies 50% of the receptors at equilibrium in a functional assay. A lower Kb value indicates a higher antagonist potency. Kd (Equilibrium Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. kon (Association Rate Constant): The rate at which a ligand binds to its receptor. koff (Dissociation Rate Constant): The rate at which a ligand unbinds from its receptor.

In-Depth Analysis

Fasitibant is a well-characterized, potent, and selective antagonist of the bradykinin B2 receptor. The sub-nanomolar Ki and Kb values clearly indicate its high affinity for this receptor subtype.[1] This strong binding is a key characteristic that contributes to its efficacy in blocking bradykinin-mediated signaling.

This compound , isolated from the plant Martinella iquitosensis, along with the related alkaloid martinelline, has been identified as a bradykinin receptor antagonist.[2] However, specific studies detailing its binding kinetics and receptor subtype selectivity are lacking. It is plausible that this compound, like other natural product antagonists, may exhibit a distinct kinetic profile, but without experimental data, a direct comparison of its on- and off-rates with Fasitibant is not possible.

Signaling Pathways

Both this compound and Fasitibant exert their effects by blocking the signaling cascades initiated by the activation of bradykinin receptors. These receptors, B1 and B2, are G-protein coupled receptors (GPCRs) that, upon agonist binding, trigger a series of intracellular events.

Bradykinin B1 Receptor Signaling Pathway

The B1 receptor is typically expressed at low levels in healthy tissues but is upregulated during inflammation.[3] Its activation by des-Arg⁹-bradykinin leads to the activation of Gq and Gi proteins.

B1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol B1R Bradykinin B1 Receptor Gq Gαq B1R->Gq activates Gi Gαi B1R->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Downstream Downstream Cellular Responses (e.g., Inflammation, Pain) PKC->Downstream cAMP cAMP ATP->cAMP Agonist des-Arg⁹-Bradykinin Agonist->B1R binds Inflammation Inflammation Inflammation->B1R upregulates Martinellic_Acid This compound (Antagonist) Martinellic_Acid->B1R

Caption: Bradykinin B1 Receptor Signaling Pathway.

Bradykinin B2 Receptor Signaling Pathway

The B2 receptor is constitutively expressed in various tissues and is the primary mediator of bradykinin's actions.[4] Fasitibant specifically targets this receptor. Activation of the B2 receptor also involves Gq and Gi, leading to downstream effects including the activation of the NF-κB pathway, which is crucial in inflammatory responses.[5]

B2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus B2R Bradykinin B2 Receptor Gq Gαq B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates IKK IKK Complex PKC->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65)-IκB (inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (p50/p65) (active) NFkB_inactive->NFkB_active translocates DNA DNA NFkB_active->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression promotes Agonist Bradykinin Agonist->B2R binds Fasitibant Fasitibant (Antagonist) Fasitibant->B2R

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental Protocols

Determining the binding kinetics of a compound is crucial for its pharmacological characterization. A common and robust method for this is the radioligand binding assay.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound or Fasitibant) for a bradykinin receptor.

Materials:

  • Cell membranes expressing the bradykinin receptor of interest (B1 or B2).

  • Radioligand (e.g., [³H]-Bradykinin).

  • Test compound (unlabeled antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate at Equilibrium Prepare_Reagents->Incubation Filtration Separate Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

This comparative guide highlights the current understanding of the binding kinetics of this compound and Fasitibant. Fasitibant is a well-defined, high-affinity antagonist of the bradykinin B2 receptor. While the quantitative binding profile of this compound remains to be fully elucidated, its established role as a bradykinin receptor antagonist suggests it is a valuable natural product for further investigation. Future studies employing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be invaluable in determining the precise association and dissociation rates of this compound, providing a more complete picture of its kinetic interactions and allowing for a more direct and comprehensive comparison with synthetic antagonists like Fasitibant. Such data would be instrumental for researchers in the field of pharmacology and drug discovery seeking to develop novel therapeutics targeting the bradykinin system.

References

A Comparative Analysis of Martinellic Acid and Anatibant for In Vivo Edema Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory response modulation, the kallikrein-kinin system, and specifically the role of bradykinin, presents a critical target for therapeutic intervention. Bradykinin, a potent inflammatory mediator, contributes significantly to the pathophysiology of edema by increasing vascular permeability. This guide provides a comparative overview of two bradykinin receptor antagonists, Martinellic acid and Anatibant, with a focus on their potential for in vivo edema reduction.

While both compounds target the bradykinin system, a notable disparity exists in the available preclinical data. Anatibant, a selective bradykinin B2 receptor antagonist, has been evaluated in various in vivo models of edema. In contrast, this compound, a naturally occurring alkaloid also known to be a bradykinin receptor antagonist, currently lacks published in vivo studies specifically investigating its efficacy in edema reduction. This guide, therefore, presents the available data for Anatibant and outlines a standard experimental protocol that could be employed for a head-to-head in vivo comparison of these two agents.

Mechanism of Action: Targeting the Bradykinin Pathway

Both this compound and Anatibant exert their effects by antagonizing bradykinin receptors, thereby mitigating the downstream signaling that leads to increased vascular permeability and fluid extravasation into the interstitial space, the hallmark of edema.

Anatibant is a potent and selective non-peptide competitive antagonist of the bradykinin B2 receptor.[1] The B2 receptor is constitutively expressed on endothelial cells and is the primary mediator of the inflammatory effects of bradykinin.[2] By blocking the binding of bradykinin to the B2 receptor, Anatibant effectively inhibits the activation of downstream signaling cascades that result in vasodilation and increased vascular permeability.[1]

This compound is a naturally occurring guanidine alkaloid that has been identified as a bradykinin receptor antagonist.[3][4] However, the literature to date has not definitively characterized its selectivity for the B1 versus the B2 receptor subtype. The B1 receptor is typically expressed at low levels in healthy tissues but is upregulated during inflammation and tissue injury, playing a role in chronic inflammatory states.[2]

Below is a diagram illustrating the signaling pathway of bradykinin-mediated edema and the points of intervention for B1 and B2 receptor antagonists.

cluster_0 Inflammatory Stimulus cluster_1 Endothelial Cell cluster_2 Therapeutic Intervention Tissue Injury Tissue Injury Kallikrein-Kinin System Activation Kallikrein-Kinin System Activation Tissue Injury->Kallikrein-Kinin System Activation Bradykinin Release Bradykinin Release Kallikrein-Kinin System Activation->Bradykinin Release B1 Receptor B1 Receptor Bradykinin Release->B1 Receptor Binds to (inducible) B2 Receptor B2 Receptor Bradykinin Release->B2 Receptor Binds to (constitutive) Signaling Cascade (e.g., PLC, NO) Signaling Cascade (e.g., PLC, NO) B1 Receptor->Signaling Cascade (e.g., PLC, NO) B2 Receptor->Signaling Cascade (e.g., PLC, NO) Increased Vascular Permeability Increased Vascular Permeability Signaling Cascade (e.g., PLC, NO)->Increased Vascular Permeability Edema Edema Increased Vascular Permeability->Edema This compound This compound This compound->B1 Receptor Antagonizes (?) This compound->B2 Receptor Antagonizes (?) Anatibant Anatibant Anatibant->B2 Receptor Selectively Antagonizes

Figure 1: Bradykinin signaling pathway in edema and antagonist intervention points.

In Vivo Efficacy: Quantitative Data Summary

Direct comparative in vivo studies between this compound and Anatibant for edema reduction have not been identified in the current literature. However, preclinical data is available for Anatibant in a widely used model of acute inflammation, the carrageenan-induced paw edema model in rats.

CompoundAnimal ModelDosageRoute of AdministrationTime Point% Inhibition of EdemaReference
Anatibant Carrageenan-induced paw edema in rats1, 2, or 5 mg/kgIntraperitoneal1-5 hoursDose-dependent inhibition[5]
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot Available

Note: The referenced study on Anatibant did not provide specific percentage inhibition values in its abstract, but stated a dose-dependent inhibition.

Experimental Protocols for In Vivo Comparison

To facilitate a direct comparison of this compound and Anatibant, the following detailed experimental protocol for the carrageenan-induced paw edema model in rats is provided. This standardized model is a robust and reproducible method for evaluating the anti-inflammatory and anti-edematous effects of novel compounds.[6][7]

Objective: To compare the in vivo efficacy of this compound and Anatibant in reducing acute inflammation-induced edema.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Anatibant

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., saline, or a suitable solvent for the test compounds)

  • Positive control: Indomethacin (10 mg/kg) or another validated NSAID

  • Plethysmometer for paw volume measurement

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (multiple dose levels)

    • Anatibant (multiple dose levels)

    • Positive Control (Indomethacin)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, this compound, Anatibant, or positive control via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the carrageenan injection (typically 30-60 minutes).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of test group) / Mean edema of control group] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

The following diagram illustrates the experimental workflow for a comparative in vivo study.

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Treatment Groups cluster_3 Data Analysis Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Baseline Paw Volume Measurement Baseline Paw Volume Measurement Randomization into Groups->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Calculate Edema Volume Calculate Edema Volume Paw Volume Measurement (hourly)->Calculate Edema Volume Vehicle Control Vehicle Control This compound This compound Anatibant Anatibant Positive Control Positive Control Calculate % Inhibition Calculate % Inhibition Calculate Edema Volume->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis

Figure 2: Comparative experimental workflow for in vivo edema reduction.

Conclusion and Future Directions

Anatibant stands as a well-characterized selective bradykinin B2 receptor antagonist with demonstrated in vivo efficacy in reducing edema in preclinical models. Its clear mechanism of action and available in vivo data make it a valuable tool for research in inflammatory conditions.

This compound, while identified as a bradykinin receptor antagonist, requires further investigation to determine its receptor selectivity and in vivo efficacy for edema reduction. The lack of published in vivo data for this compound in this context represents a significant knowledge gap.

For researchers in drug development, the carrageenan-induced paw edema model provides a standardized and effective platform to directly compare the anti-edematous effects of this compound and Anatibant. Such a study would be crucial to elucidate the therapeutic potential of this compound and to provide a rationale for its further development as an anti-inflammatory agent. Future research should also focus on characterizing the B1/B2 receptor selectivity of this compound to better understand its mechanism of action.

References

evaluating the selectivity of Martinellic acid for B1 vs. B2 bradykinin receptors

Author: BenchChem Technical Support Team. Date: December 2025

Evaluating the Selectivity of Martinellic Acid for B1 vs. B2 Bradykinin Receptors

Introduction

Bradykinin receptors, specifically the B1 and B2 subtypes, are G-protein coupled receptors that play crucial roles in inflammation, pain, and cardiovascular regulation.[1][2][3] The B2 receptor is constitutively expressed in various tissues, while the B1 receptor is typically induced by tissue injury and inflammatory stimuli.[1][2][4] This differential expression makes them attractive targets for therapeutic intervention in a range of pathologies. Consequently, the development of selective ligands for these receptors is of significant interest to researchers and drug development professionals. This guide provides a framework for evaluating the selectivity of novel compounds, using the hypothetical compound "this compound" as an example, and outlines the necessary experimental data and protocols.

Comparative Analysis of Receptor Selectivity

A critical step in characterizing a new pharmacological agent is to determine its binding affinity and functional potency at the target receptors. For this compound, this would involve quantifying its interaction with both B1 and B2 bradykinin receptors. The data would typically be presented in a table format for clear comparison.

Table 1: Hypothetical Selectivity Profile of this compound for Bradykinin Receptors

ParameterB1 ReceptorB2 ReceptorSelectivity Ratio (B1/B2 or B2/B1)
Binding Affinity (Ki in nM) e.g., 15e.g., 30020-fold for B1
Functional Potency (IC50/EC50 in nM) e.g., 25e.g., 50020-fold for B1

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for "this compound."

Experimental Protocols

To generate the data presented above, standardized in vitro assays are employed. These assays are designed to measure the binding affinity and functional activity of the compound at each receptor subtype.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a receptor. This is typically expressed as the inhibition constant (Ki).

Methodology:

  • Cell Culture and Membrane Preparation: Stably transfected cell lines expressing either the human B1 or B2 bradykinin receptor are cultured. The cell membranes are then harvested and prepared for the binding assay.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-bradykinin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the biological response elicited by the compound upon binding to the receptor. For bradykinin receptors, a common downstream signaling event is the mobilization of intracellular calcium.

Methodology:

  • Cell Culture and Loading: Cells expressing the B1 or B2 receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The test compound (this compound) is added to the cells at various concentrations.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured over time using a fluorescence plate reader.

  • Data Analysis: The dose-response curve is plotted, and the EC50 (for agonists) or IC50 (for antagonists) value is determined. The EC50 is the concentration of the compound that produces 50% of the maximal response, while the IC50 is the concentration that inhibits 50% of the response to a known agonist.

Signaling Pathways and Experimental Workflow

Understanding the signaling pathways of the B1 and B2 receptors is crucial for interpreting functional assay data. Both receptors are coupled to G-proteins and their activation leads to a cascade of intracellular events.

Bradykinin Receptor Signaling Pathways

Both B1 and B2 bradykinin receptors are G-protein coupled receptors (GPCRs).[1][5] Upon ligand binding, they primarily couple to Gαq, which activates phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[2][5] This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular response.[2][6] The B2 receptor can also couple to Gαi, which inhibits adenylyl cyclase.[1][7]

G cluster_B1 B1 Receptor Signaling cluster_B2 B2 Receptor Signaling B1_Ligand Bradykinin (or this compound) B1R B1 Receptor B1_Ligand->B1R Gq_B1 Gαq B1R->Gq_B1 PLC_B1 Phospholipase C Gq_B1->PLC_B1 PIP2_B1 PIP2 PLC_B1->PIP2_B1 hydrolyzes IP3_B1 IP3 PIP2_B1->IP3_B1 DAG_B1 DAG PIP2_B1->DAG_B1 Ca_B1 ↑ [Ca²⁺]i IP3_B1->Ca_B1 releases PKC_B1 Protein Kinase C DAG_B1->PKC_B1 Ca_B1->PKC_B1 Response_B1 Cellular Response (e.g., Inflammation) PKC_B1->Response_B1 B2_Ligand Bradykinin (or this compound) B2R B2 Receptor B2_Ligand->B2R Gq_B2 Gαq B2R->Gq_B2 Gi_B2 Gαi B2R->Gi_B2 PLC_B2 Phospholipase C Gq_B2->PLC_B2 AC_B2 Adenylyl Cyclase Gi_B2->AC_B2 inhibits PIP2_B2 PIP2 PLC_B2->PIP2_B2 hydrolyzes IP3_B2 IP3 PIP2_B2->IP3_B2 DAG_B2 DAG PIP2_B2->DAG_B2 Ca_B2 ↑ [Ca²⁺]i IP3_B2->Ca_B2 releases PKC_B2 Protein Kinase C DAG_B2->PKC_B2 Ca_B2->PKC_B2 Response_B2 Cellular Response (e.g., Vasodilation) PKC_B2->Response_B2 G Start Start: Compound Synthesis (this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Start->Functional_Assay B1_Binding B1 Receptor Binding (Determine Ki) Binding_Assay->B1_Binding B2_Binding B2 Receptor Binding (Determine Ki) Binding_Assay->B2_Binding B1_Functional B1 Receptor Function (Determine IC50/EC50) Functional_Assay->B1_Functional B2_Functional B2 Receptor Function (Determine IC50/EC50) Functional_Assay->B2_Functional Compare_Binding Compare Ki values (Calculate Selectivity Ratio) B1_Binding->Compare_Binding B2_Binding->Compare_Binding Compare_Functional Compare IC50/EC50 values (Calculate Selectivity Ratio) B1_Functional->Compare_Functional B2_Functional->Compare_Functional Conclusion Conclusion: Determine Selectivity Profile Compare_Binding->Conclusion Compare_Functional->Conclusion

References

A Comparative Analysis of Martinellic Acid and FR 173657 in Preclinical Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of inflammatory research and drug development, the exploration of novel therapeutic agents targeting key inflammatory pathways is paramount. This guide provides a detailed side-by-side comparison of two bradykinin B2 receptor antagonists, Martinellic acid and FR 173657, based on available preclinical data. Both compounds share a common mechanism of action by blocking the B2 receptor, a key player in mediating pain and inflammation. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective pharmacological profiles.

Mechanism of Action: Targeting the Bradykinin B2 Receptor

Both this compound, a naturally occurring guanidine alkaloid, and FR 173657, a synthetic non-peptide molecule, exert their anti-inflammatory effects by acting as antagonists to the bradykinin B2 receptor. Bradykinin, a potent inflammatory mediator, upon binding to its B2 receptor, triggers a cascade of events leading to vasodilation, increased vascular permeability, and the sensation of pain. By competitively blocking this interaction, both compounds have the potential to ameliorate these key features of inflammation.

In Vitro and In Vivo Pharmacological Data

The following tables summarize the available quantitative data for this compound and FR 173657, providing a comparative overview of their potency and efficacy in various preclinical models of inflammation.

Table 1: Bradykinin B2 Receptor Binding Affinity
CompoundSpecies/Cell LineAssay TypeIC50 / KiCitation
This compound Data Not AvailableData Not AvailableData Not Available
FR 173657 PigRadioligand Binding ([³H]BK)IC50: 0.56 nM[1]
RatRadioligand Binding ([³H]BK)IC50: 1.5 nM[1]
Human (CHO cells)Radioligand Binding ([³H]BK)IC50: 2.9 nM[1]
Guinea-pig (ileum)Radioligand Binding ([³H]BK)IC50: 5.6 x 10⁻¹⁰ M[2]
Human (IMR-90 cells)Radioligand Binding ([³H]BK)IC50: 2.9 x 10⁻⁹ M, Ki: 3.6 x 10⁻¹⁰ M[2]

No publicly available data for the bradykinin B2 receptor binding affinity of this compound was found.

Table 2: Efficacy in Carrageenan-Induced Paw Edema
CompoundAnimal ModelAdministration RouteDose% Inhibition of EdemaCitation
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
FR 173657 RatOral (p.o.)ED50: 6.8 mg/kg (2h post-carrageenan)-[1][2]

No publicly available data for the efficacy of this compound in the carrageenan-induced paw edema model was found.

Table 3: Efficacy in Acetic Acid-Induced Writhing Test
CompoundAnimal ModelAdministration RouteDose% Inhibition of WrithingCitation
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
FR 173657 Data Not AvailableData Not AvailableData Not AvailableData Not Available

No publicly available data for the efficacy of either compound in the acetic acid-induced writhing test was found in the searched literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating anti-inflammatory agents in a preclinical setting.

cluster_0 Inflammatory Stimulus (e.g., Bradykinin) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Inflammatory Response cluster_4 Antagonist Action Bradykinin Bradykinin B2 Receptor B2 Receptor Bradykinin->B2 Receptor Binds to G-protein Activation G-protein Activation B2 Receptor->G-protein Activation PLC Activation PLC Activation G-protein Activation->PLC Activation IP3 & DAG Production IP3 & DAG Production PLC Activation->IP3 & DAG Production Ca2+ Release Ca2+ Release IP3 & DAG Production->Ca2+ Release Vasodilation Vasodilation Ca2+ Release->Vasodilation Increased Permeability Increased Permeability Ca2+ Release->Increased Permeability Pain Pain Ca2+ Release->Pain This compound / FR 173657 This compound / FR 173657 This compound / FR 173657->B2 Receptor Blocks

Caption: Mechanism of action of Bradykinin B2 receptor antagonists.

Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Induction of Inflammation Induction of Inflammation Drug Administration->Induction of Inflammation Measurement of Edema Measurement of Edema Induction of Inflammation->Measurement of Edema Data Analysis Data Analysis Measurement of Edema->Data Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Experimental Protocols

Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory activity of compounds in vivo.[3][4]

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment with free access to food and water.[4]

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the compound).

  • Drug Administration: The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a specified time before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar surface of the hind paw.[3]

  • Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.[3]

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the change in paw volume in the treated groups to the control group.

Acetic Acid-Induced Writhing Test

This model is used to evaluate the peripheral analgesic activity of a compound.[5][6]

  • Animals: Mice are commonly used for this assay.

  • Grouping: Animals are divided into control, standard (e.g., a known analgesic), and test groups.

  • Drug Administration: The test compound or vehicle is administered prior to the injection of acetic acid.

  • Induction of Writhing: A solution of acetic acid (typically 0.6-1%) is injected intraperitoneally.[5]

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15-20 minutes) following the acetic acid injection.[5][7]

  • Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.

Discussion and Future Directions

The available data clearly positions FR 173657 as a potent and orally active bradykinin B2 receptor antagonist with demonstrated efficacy in a well-established in vivo model of acute inflammation.[1][2] The lack of publicly available experimental data for this compound in similar inflammatory models presents a significant gap in our ability to draw a direct and comprehensive comparison.

While both compounds share a promising mechanism of action, further research is imperative to fully elucidate the anti-inflammatory potential of this compound. Future studies should focus on:

  • Determining the in vitro binding affinity of this compound for the bradykinin B2 receptor across different species.

  • Evaluating the efficacy of this compound in standard in vivo models of inflammation, such as carrageenan-induced paw edema and acetic acid-induced writhing, to establish dose-response relationships and compare its potency to existing antagonists like FR 173657.

  • Investigating the effect of this compound on the production of key inflammatory mediators, such as prostaglandins and cytokines.

A thorough investigation of this compound's pharmacological profile will be crucial in determining its potential as a viable therapeutic candidate for inflammatory diseases and will allow for a more complete and informative comparison with FR 173657.

References

Safety Operating Guide

Proper Disposal of Martinellic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This document provides a detailed protocol for the proper disposal of Martinellic acid, a complex alkaloid of interest in various research fields.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is formulated based on its chemical structure, known physical properties, and established best practices for the disposal of acidic and potentially bioactive organic compounds. Adherence to these procedures is critical for maintaining laboratory safety and environmental compliance.

Hazard Identification and Chemical Properties

A summary of its known chemical and physical properties is presented below:

PropertyValueSource
Molecular FormulaC₂₇H₄₁N₇O₂PubChem[1]
Molecular Weight495.7 g/mol PubChem[1]
IUPAC Name(3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic acidPubChem[1]

Experimental Protocol for Disposal

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected for disposal by a licensed environmental waste management company. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following appropriate PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A properly fastened lab coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential aerosols or dust.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent unintended and potentially hazardous reactions.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container. The container should be durable, have a secure lid, and be compatible with the waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Specify the solvent and approximate concentration of the acid on the label.

  • Incompatible Materials: Keep this compound waste segregated from strong oxidizing agents, strong bases, and other reactive chemicals.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel and follow your institution's emergency procedures.

  • Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully sweep or scoop the absorbed material or solid spill into a designated hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Step 4: Final Disposal
  • Labeling: Ensure all waste containers are accurately and securely labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.

  • Storage: Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MartinellicAcidDisposal start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Step 2: Assess Waste Type ppe->assess solid_waste Solid Waste (e.g., powder, contaminated consumables) assess->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess->liquid_waste Liquid collect_solid Step 3a: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Step 4: Store Securely in Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Step 5: Arrange for Pickup by Licensed Waste Contractor via EHS storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Martinellic acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Chemical Properties

Martinellic acid is a complex heterocyclic compound.[2] While specific toxicity data is unavailable, it should be treated as a potential irritant to the eyes, skin, and respiratory system, and may be harmful if ingested or absorbed through the skin.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC27H41N7O2[1]
Molecular Weight495.7 g/mol [1]
AppearanceAssumed to be a solid at room temperatureN/A
SolubilitySoluble in methanol[2]N/A

Table 2: Assumed Hazard Profile

HazardClassificationPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationCategory 2 (Assumed)Causes skin irritation. Wash skin thoroughly after handling.
Serious Eye Damage/IrritationCategory 2A (Assumed)Causes serious eye irritation.
Specific Target Organ ToxicityUnknownDo not breathe dust/fume/gas/mist/vapors/spray.

Personal Protective Equipment (PPE)

A thorough hazard assessment is required before beginning any work.[5] The following PPE is the minimum required when handling this compound.

Table 3: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[6] A full-face shield should be worn when handling larger quantities (>10 mL) or if there is a significant splash risk.[7][8]To protect eyes from splashes, mists, or fumes.[7]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][7] It is recommended to wear two pairs of nitrile gloves.[10] Gloves must be inspected before use and disposed of after handling or if contaminated.[5]To prevent direct skin contact. Nitrile gloves are resistant to a variety of acids and provide good grip.[9]
Body Protection A chemical-resistant lab coat.[7] An impervious apron should be worn over the lab coat when transferring or handling quantities greater than 10 milliliters.[8]To protect skin and clothing from splashes or spills.[7]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[6]To protect feet from spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[11] If there is a potential for generating aerosols or dusts outside of a fume hood, a risk assessment should be performed to determine if respiratory protection is necessary.[7][10]To prevent inhalation of potentially harmful vapors, aerosols, or dust.

Operational and Disposal Plans

  • Pre-Handling:

    • Review the Safety Data Sheet (if available) and this guide before work.[6]

    • Ensure that a safety shower and eyewash station are readily accessible.[3][8]

    • Prepare and label all necessary equipment and secondary containers.

    • Verify that the chemical fume hood is functioning correctly.[4]

  • Handling:

    • Conduct all manipulations of this compound (weighing, preparing solutions, etc.) within a certified chemical fume hood to minimize inhalation exposure.[4][11]

    • Always add acid to the solvent, not the other way around, to prevent violent spattering.[8]

    • Use secondary containment (e.g., a plastic bin) for transporting containers of this compound.[8][10]

    • Avoid eating, drinking, or applying cosmetics in the laboratory.[4]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[10][12]

    • Ensure containers are tightly closed and clearly labeled with the chemical name and hazard information.[10][12]

    • Store in a dedicated, corrosive-resistant cabinet.[13] Do not store above eye level.[6]

  • Small Spills (in a chemical fume hood):

    • Ensure appropriate PPE is worn.[8]

    • Contain the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit).

    • Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[8]

    • Decontaminate the spill area with a suitable cleaning agent, followed by water.

    • Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste.[11]

  • Large Spills (or any spill outside a fume hood):

    • Alert personnel in the immediate area and evacuate.

    • Restrict access to the spill area.[8]

    • Contact the institution's environmental health and safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.[8]

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid and solid waste containing this compound in separate, clearly labeled, and leak-proof hazardous waste containers.[12][14] The container material should be compatible with the acid (e.g., high-density polyethylene).[14]

    • Keep an accurate inventory of the chemicals collected in the waste receptacle.[12]

  • Labeling and Storage:

    • Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[14]

    • Store waste containers in a designated satellite accumulation area, within secondary containment.[12]

  • Disposal:

    • Follow all institutional, local, and federal regulations for hazardous waste disposal.[15][16]

    • Contact your institution's EHS department for waste pickup and disposal. Do not dispose of this compound down the drain.[16]

Visual Workflows

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling A 1. Review Safety Info B 2. Verify Fume Hood & Safety Equipment A->B C 3. Don Appropriate PPE B->C D 4. Place Acid in Secondary Containment C->D E 5. Weigh/Transfer Acid D->E F 6. Prepare Solution (Add Acid to Solvent) E->F G 7. Securely Close Containers F->G H 8. Decontaminate Work Area G->H I 9. Dispose of Waste H->I J 10. Doff PPE & Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

Disposal_Plan cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Waste Generated (Solid or Liquid) Collect Collect in Compatible, Leak-Proof Container Start->Collect Label Label Container: 'Hazardous Waste' + Chemical Name + Concentration Collect->Label Store Store in Designated Satellite Accumulation Area Label->Store Contain Place in Secondary Containment Store->Contain ContactEHS Contact EHS for Pickup Contain->ContactEHS NoDrain DO NOT Dispose Down Drain

Caption: Logical plan for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Martinellic acid
Reactant of Route 2
Martinellic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.